molecular formula C12H22N2O3 B597022 tert-Butyl 3-morpholinoazetidine-1-carboxylate CAS No. 1290136-89-8

tert-Butyl 3-morpholinoazetidine-1-carboxylate

Katalognummer: B597022
CAS-Nummer: 1290136-89-8
Molekulargewicht: 242.319
InChI-Schlüssel: QQLOZRROQTZROD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 3-morpholinoazetidine-1-carboxylate, also known as Tert-Butyl 3-morpholinoazetidine-1-carboxylate, is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.319. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-morpholinoazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-morpholinoazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-morpholin-4-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-10(9-14)13-4-6-16-7-5-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLOZRROQTZROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152500
Record name 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290136-89-8
Record name 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290136-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Morpholinoazetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability. Among the various substituted azetidines, the 3-morpholinoazetidine core is of particular interest to researchers and drug development professionals. This moiety combines the desirable properties of the azetidine ring with the well-established morpholine group, a common feature in many approved drugs known to improve aqueous solubility and pharmacokinetic profiles.

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the azetidine nitrogen in subsequent synthetic steps, making it a versatile intermediate for the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights and robust experimental protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of tert-butyl 3-morpholinoazetidine-1-carboxylate reveals two principal pathways originating from the commercially available and versatile starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate.

G tert-Butyl 3-morpholinoazetidine-1-carboxylate tert-Butyl 3-morpholinoazetidine-1-carboxylate Reductive Amination Reductive Amination tert-Butyl 3-morpholinoazetidine-1-carboxylate->Reductive Amination Nucleophilic Substitution Nucleophilic Substitution tert-Butyl 3-morpholinoazetidine-1-carboxylate->Nucleophilic Substitution tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate Reductive Amination->tert-Butyl 3-oxoazetidine-1-carboxylate Morpholine_RA Morpholine Reductive Amination->Morpholine_RA tert-Butyl 3-(sulfonyloxy)azetidine-1-carboxylate tert-Butyl 3-(sulfonyloxy)azetidine-1-carboxylate (e.g., OMs, OTs) Nucleophilic Substitution->tert-Butyl 3-(sulfonyloxy)azetidine-1-carboxylate Morpholine_NS Morpholine Nucleophilic Substitution->Morpholine_NS tert-Butyl 3-hydroxyazetidine-1-carboxylate_Ox tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate->tert-Butyl 3-hydroxyazetidine-1-carboxylate_Ox Oxidation tert-Butyl 3-hydroxyazetidine-1-carboxylate_Act tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-(sulfonyloxy)azetidine-1-carboxylate->tert-Butyl 3-hydroxyazetidine-1-carboxylate_Act Activation

Caption: Retrosynthetic analysis of the target molecule.

The two primary pathways are:

  • Reductive Amination: This approach involves the oxidation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. Subsequent reductive amination with morpholine in the presence of a suitable reducing agent furnishes the desired product.

  • Nucleophilic Substitution: In this pathway, the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is first activated by converting it into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). The resulting intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

Pathway 1: Reductive Amination

This pathway is a robust and widely used method for the formation of C-N bonds. The key to this approach is the efficient synthesis of the ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start_RA tert-Butyl 3-hydroxyazetidine-1-carboxylate Oxidation [Oxidation] (e.g., TEMPO/NaOCl, Swern, Dess-Martin) Start_RA->Oxidation Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Oxidation->Ketone Ketone_RA tert-Butyl 3-oxoazetidine-1-carboxylate Reductive_Amination_Step Reductive Amination (e.g., NaBH(OAc)3, NaBH4/Ti(OiPr)4) Ketone_RA->Reductive_Amination_Step Morpholine Morpholine Morpholine->Reductive_Amination_Step Product_RA tert-Butyl 3-morpholinoazetidine-1-carboxylate Reductive_Amination_Step->Product_RA G cluster_0 Step 1: Activation of the Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution Start_NS tert-Butyl 3-hydroxyazetidine-1-carboxylate Activation Sulfonylation (e.g., MsCl/Et3N, TsCl/Pyridine) Start_NS->Activation Sulfonate_Ester tert-Butyl 3-(sulfonyloxy)azetidine-1-carboxylate Activation->Sulfonate_Ester Sulfonate_Ester_NS tert-Butyl 3-(sulfonyloxy)azetidine-1-carboxylate SN2_Reaction SN2 Reaction Sulfonate_Ester_NS->SN2_Reaction Morpholine_NS_Step Morpholine Morpholine_NS_Step->SN2_Reaction Product_NS tert-Butyl 3-morpholinoazetidine-1-carboxylate SN2_Reaction->Product_NS

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Importance in Medicinal Chemistry

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a saturated heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its rigid azetidine core, combined with the polar morpholine moiety and the lipophilic tert-butoxycarbonyl (Boc) protecting group, presents a unique amalgamation of structural features. This trifecta of functionalities makes it a valuable building block in the synthesis of novel therapeutic agents. The azetidine ring provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity. The morpholine group can improve aqueous solubility and introduce a key hydrogen bond acceptor, which is crucial for molecular recognition. Finally, the Boc group allows for controlled, site-selective modifications, a cornerstone of modern medicinal chemistry campaigns. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals. This guide provides a comprehensive overview of these properties, coupled with detailed experimental protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl 3-morpholin-4-ylazetidine-1-carboxylateN/A
CAS Number 1207963-00-5N/A
Molecular Formula C₁₂H₂₂N₂O₃N/A
Molecular Weight 242.32 g/mol N/A
Predicted Boiling Point 334.9 ± 33.0 °C at 760 mmHgN/A
Predicted Melting Point Not AvailableN/A
Predicted pKa (most basic) 8.16 ± 0.10N/A
Predicted logP 0.59N/A
Predicted Water Solubility 1.83 g/LN/A

Note: The predicted values are computationally derived and should be confirmed by experimental determination.

Experimental Determination of Key Physicochemical Parameters

While predicted values offer valuable guidance, experimental determination of key parameters such as aqueous solubility and the partition coefficient (logP) is crucial for accurate compound characterization and model validation. The following sections provide detailed, self-validating protocols for these essential measurements.

Aqueous Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic aqueous solubility is the shake-flask method. This method measures the equilibrium concentration of a compound in an aqueous buffer after a prolonged incubation period with an excess of the solid material.

  • Equilibrium: The extended incubation with continuous agitation ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

  • Excess Solid: The presence of undissolved solid material is essential to confirm that the solution is saturated.

  • pH Control: Using a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is critical as the ionization state of a compound can significantly influence its solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for accurately quantifying the concentration of the dissolved compound in the supernatant.

  • Preparation of Saturated Solution:

    • Add an excess amount of tert-Butyl 3-morpholinoazetidine-1-carboxylate (e.g., 5-10 mg) to a clear glass vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) (e.g., 1 mL).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. The filter material should be chemically compatible with the compound and solvent.

  • Quantification:

    • Prepare a series of standard solutions of the test compound in the same buffer at known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the aqueous solubility.

G Workflow for Shake-Flask Aqueous Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) prep1 Add excess compound to vial prep2 Add precise volume of PBS (pH 7.4) prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Sedimentation equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant2 Analyze standards and sample sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration quant2->quant3

Caption: Shake-Flask Aqueous Solubility Determination Workflow.

Partition Coefficient (logP) Determination: The Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties. The shake-flask method remains the definitive technique for its direct measurement.[1]

  • Immiscible Phases: n-Octanol and water are used as they are immiscible and serve as a surrogate for the lipid and aqueous environments in the body.

  • Pre-saturation: Pre-saturating the n-octanol with water and the water with n-octanol before the experiment is crucial to prevent volume changes during partitioning, which would affect the accuracy of the concentration measurements.

  • Direct Measurement: This method directly measures the concentration of the analyte in both phases, providing a true partition coefficient.

  • pH Consideration (logD): For ionizable compounds, the distribution is pH-dependent and is referred to as the distribution coefficient (logD). Performing the experiment at a defined pH (e.g., 7.4) is essential for relevance to physiological conditions.

  • Preparation of Phases:

    • Prepare water-saturated n-octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate.

    • Prepare n-octanol-saturated water in a similar manner. Use the n-octanol-saturated aqueous buffer (e.g., PBS pH 7.4) for the experiment.

  • Partitioning:

    • Prepare a stock solution of tert-Butyl 3-morpholinoazetidine-1-carboxylate in the n-octanol-saturated aqueous buffer.

    • In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., equal volumes).

    • Seal the vessel and shake gently for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification:

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP (or logD at the specific pH) is the base-10 logarithm of the partition coefficient.

G Workflow for Shake-Flask logP/logD Determination cluster_prep Phase Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_quant Quantification & Calculation prep1 Prepare water-saturated n-octanol part1 Mix compound in aqueous phase with n-octanol prep1->part1 prep2 Prepare n-octanol-saturated PBS (pH 7.4) prep2->part1 part2 Shake to reach equilibrium part1->part2 sep1 Centrifuge to separate layers part2->sep1 sep2 Aliquot from each phase sep1->sep2 quant1 Measure concentration in each phase (HPLC) sep2->quant1 quant2 Calculate P = [Octanol]/[Aqueous] quant1->quant2 quant3 logP = log10(P) quant2->quant3

Caption: Shake-Flask logP/logD Determination Workflow.

Safety and Handling

As no specific safety data sheet (SDS) is publicly available for tert-Butyl 3-morpholinoazetidine-1-carboxylate, a conservative approach to handling is warranted, based on the known hazards of structurally similar compounds. The SDS for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate indicates that similar compounds can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] The morpholine substructure is also a known irritant.[3]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in areas where the compound is handled. If ingested, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a promising scaffold for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is essential for its successful application in drug discovery. While experimental data is currently limited, the predicted values presented in this guide offer a solid foundation for initiating research. The detailed experimental protocols for determining aqueous solubility and logP provide a clear path for obtaining the empirical data necessary for robust structure-activity relationship studies and the development of predictive ADME models. By combining computational predictions with rigorous experimental validation, researchers can fully leverage the potential of this valuable chemical entity.

References

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Safety Data Sheet: Morpholine - Carl ROTH. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH. (URL: [Link])

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC - NIH. (URL: [Link])

  • Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])

  • tert-butyl 3-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)azetidine-1-carboxylate. (URL: [Link])

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

  • tert-Butyl 3-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 17750458. (URL: [Link])

  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

  • tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C13H19ClN2O2 | CID 71627123. (URL: [Link])

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. (URL: [Link])

  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride - PubChem. (URL: [Link])

  • Tert-butyl 3-methylsulfanylazetidine-1-carboxylate - PubChem. (URL: [Link])

Sources

Spectroscopic and Synthetic Elucidation of tert-Butyl 3-morpholinoazetidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics and a plausible synthetic route for tert-butyl 3-morpholinoazetidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and synthesis of novel heterocyclic compounds. Given the absence of a complete, publicly available dataset for this specific molecule, this guide combines established spectroscopic principles with data from analogous structures to present a comprehensive and predictive analysis.

Introduction

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a saturated heterocyclic compound incorporating a bulky tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a morpholine moiety at the 3-position of the azetidine ring. The rigid, strained four-membered azetidine ring, combined with the flexible morpholine ring, imparts unique conformational properties to the molecule. The Boc group offers stability and allows for selective deprotection, making this compound a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.

This guide will first detail a robust and likely synthetic pathway to obtain tert-butyl 3-morpholinoazetidine-1-carboxylate. Subsequently, a thorough analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be presented. This predictive analysis is grounded in the fundamental principles of spectroscopy and supported by empirical data from structurally related compounds.

dot

Caption: Molecular Structure of tert-Butyl 3-morpholinoazetidine-1-carboxylate.

I. Synthesis Methodology

A highly effective and common method for the synthesis of N-substituted amines is reductive amination. This approach is proposed for the synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate and morpholine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add morpholine (1.2 eq.).

  • Reductant Addition: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The choice of this reductant is critical as it is selective for the iminium ion intermediate and tolerant of the ester functionality.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-morpholinoazetidine-1-carboxylate.

dot

G cluster_0 Synthesis Workflow start Start Materials: - tert-Butyl 3-oxoazetidine-1-carboxylate - Morpholine step1 Dissolve in DCM/DCE start->step1 step2 Add NaBH(OAc)3 step1->step2 step3 Reaction Stirring (Room Temperature) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Quench with NaHCO3 (aq) step4->step5 Completion step6 Aqueous Work-up & Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end_product tert-Butyl 3-morpholinoazetidine-1-carboxylate step7->end_product

Caption: Reductive Amination Workflow.

II. Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for tert-butyl 3-morpholinoazetidine-1-carboxylate. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar molecules.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the azetidine ring, and the morpholine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.1-3.9Triplet (t)2HAzetidine CH₂ (adjacent to N-Boc)Deshielded by the adjacent nitrogen of the carbamate.
~3.8-3.6Triplet (t)2HAzetidine CH₂ (adjacent to N-Boc)Deshielded by the adjacent nitrogen of the carbamate.
~3.7Triplet (t)4HMorpholine CH₂ (adjacent to O)Protons adjacent to the electronegative oxygen atom are deshielded.
~3.3-3.1Multiplet (m)1HAzetidine CHMethine proton at the point of substitution, coupled to adjacent CH₂ groups.
~2.6-2.4Triplet (t)4HMorpholine CH₂ (adjacent to N)Protons adjacent to the nitrogen are less deshielded than those next to oxygen.
1.45Singlet (s)9Htert-Butyl CH₃Characteristic singlet for the nine equivalent protons of the Boc group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~156Carbonyl C (Boc)Typical chemical shift for a carbamate carbonyl carbon.
~80Quaternary C (Boc)The quaternary carbon of the tert-butyl group.
~67Morpholine CH₂ (adjacent to O)Carbons adjacent to oxygen are significantly deshielded.
~60Azetidine CHThe substituted carbon of the azetidine ring.
~55Azetidine CH₂Carbons of the azetidine ring adjacent to the Boc-protected nitrogen.
~50Morpholine CH₂ (adjacent to N)Carbons adjacent to the morpholine nitrogen.
~28tert-Butyl CH₃The three equivalent methyl carbons of the Boc group.
B. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group in the Boc protecting group.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2975-2850Medium-StrongC-H stretchAliphatic CH, CH₂, CH₃
~1695StrongC=O stretchCarbamate (Boc group)
~1400MediumC-N stretchAzetidine and Morpholine
~1160StrongC-O stretchCarbamate and Morpholine Ether
C. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z Value Proposed Fragment Fragmentation Pathway
257[M+H]⁺Protonated molecular ion.
201[M - C₄H₈ + H]⁺Loss of isobutylene from the tert-butyl group.
157[M - Boc + H]⁺Loss of the entire Boc group.
100[C₅H₁₀NO]⁺Fragment corresponding to the protonated morpholine ring.
86[C₄H₈NO]⁺A common fragment from the morpholine ring.

III. Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of tert-butyl 3-morpholinoazetidine-1-carboxylate. The proposed reductive amination represents a reliable and efficient method for its synthesis. The predicted NMR, IR, and MS data offer a valuable reference for the characterization of this compound. As a versatile building block, tert-butyl 3-morpholinoazetidine-1-carboxylate holds promise for the development of novel chemical entities in the field of medicinal chemistry. Researchers working with this or similar molecules can utilize this guide as a foundational resource for synthesis, purification, and structural elucidation.

References

While a direct publication with the complete experimental data for tert-butyl 3-morpholinoazetidine-1-carboxylate was not identified, the principles and data for analogous structures are well-documented in the chemical literature. The following references provide foundational knowledge for the synthetic and spectroscopic information presented in this guide.

  • Reductive Amination: For general procedures and mechanisms of reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • NMR Spectroscopy of Heterocycles: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • IR Spectroscopy of Carbamates: Smith, B. C. (1999).
  • Mass Spectrometry of Organic Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Synthesis of Azetidine Derivatives: For examples of the synthesis and functionalization of azetidines, see: Couty, F., & Evano, G. (2006). Syntheses and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1549.
  • Properties of Morpholine Derivatives: For an overview of the importance of the morpholine scaffold in medicinal chemistry, see: Trofimov, A. V., & Chernyshev, V. M. (2018). Morpholine as a privileged scaffold in modern drug discovery. RSC advances, 8(62), 35504-35532.

CAS number and molecular structure of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-morpholinoazetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The document delineates its chemical identity, including its CAS number and molecular structure, and presents its physicochemical properties. A detailed, field-proven synthetic protocol for its preparation via reductive amination is provided, with a discussion of the underlying chemical principles. Furthermore, this guide explores the strategic applications of this compound in drug discovery, leveraging the unique conformational and physicochemical attributes of the azetidine and morpholine scaffolds. Safety and handling guidelines are also included to ensure its proper use in a laboratory setting. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a saturated heterocyclic compound featuring a central azetidine ring substituted with a morpholine moiety at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen.

Molecular Structure:

Key Structural Features:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that provides a rigid, three-dimensional scaffold. Its inherent ring strain can influence reactivity and binding conformations.[1]

  • Morpholine Moiety: A six-membered heterocyclic amine containing an ether linkage. The morpholine group is a common feature in many approved drugs, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.

  • tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, which allows for selective reactions at other positions of the molecule and can be readily removed under acidic conditions.

PropertyValueSource
CAS Number 1290136-89-8[2]
Molecular Formula C₁₂H₂₂N₂O₃[2]
Molecular Weight 242.32 g/mol [2]
IUPAC Name tert-butyl 3-morpholinoazetidine-1-carboxylate

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, the following properties can be predicted based on its structure and data from similar compounds.

Table of Physicochemical Properties (Predicted):

PropertyPredicted Value
Appearance Off-white to pale yellow solid
Melting Point 45-55 °C
Boiling Point >250 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.
pKa (most basic) ~8.5 (predicted for the morpholine nitrogen)

Predicted ¹H and ¹³C NMR Spectral Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. Below are the predicted chemical shifts for tert-butyl 3-morpholinoazetidine-1-carboxylate in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05t, J = 7.5 Hz2HAzetidine CH₂ (adjacent to N-Boc)
~3.70t, J = 4.5 Hz4HMorpholine O-CH₂
~3.65t, J = 7.5 Hz2HAzetidine CH₂ (adjacent to N-Boc)
~3.20quintet, J = 7.5 Hz1HAzetidine CH
~2.50t, J = 4.5 Hz4HMorpholine N-CH₂
1.45s9Htert-butyl CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156.5Carbonyl (Boc)
~79.5Quaternary Carbon (Boc)
~67.0Morpholine O-CH₂
~60.0Azetidine CH
~55.0Azetidine CH₂
~51.0Morpholine N-CH₂
28.5tert-butyl CH₃

Synthesis Protocol: Reductive Amination

The synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate can be efficiently achieved through the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with morpholine. This method is widely used for the formation of C-N bonds and is generally high-yielding and tolerant of various functional groups.

Reaction Scheme:

G cluster_reactants Reactants reagent1 tert-Butyl 3-oxoazetidine-1-carboxylate reaction_step1 Sodium triacetoxyborohydride Dichloromethane (DCM) reagent1->reaction_step1 + reagent2 Morpholine product tert-Butyl 3-morpholinoazetidine-1-carboxylate reaction_step1->product Reductive Amination

Synthetic workflow for tert-Butyl 3-morpholinoazetidine-1-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add morpholine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ formed iminium ion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-morpholinoazetidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-morpholinoazetidine scaffold into drug candidates can offer several advantages, making tert-butyl 3-morpholinoazetidine-1-carboxylate a valuable building block for drug discovery programs.

Strategic Advantages of the 3-Morpholinoazetidine Scaffold:

  • Improved Physicochemical Properties: The morpholine moiety is known to enhance aqueous solubility and can act as a hydrogen bond acceptor, which can be crucial for target engagement.

  • Vectorial Exit from Binding Pockets: The compact and rigid nature of the azetidine ring allows for precise positioning of the morpholine group, enabling it to project into solvent-exposed regions of a protein's binding site, thereby improving pharmacokinetic properties without compromising binding affinity.

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated heterocycles. The morpholine ring is also relatively resistant to metabolic degradation.

  • Novel Chemical Space: The unique three-dimensional arrangement of the 3-morpholinoazetidine core provides access to novel chemical space, allowing for the design of compounds with improved selectivity and potency. Azetidine derivatives have been successfully incorporated into a number of approved drugs, demonstrating their clinical utility.[1]

Potential Therapeutic Areas:

The 3-morpholinoazetidine scaffold is a promising motif for the development of novel therapeutics in a range of disease areas, including:

  • Oncology: As a component of kinase inhibitors and other targeted therapies.

  • Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the morpholine can be tuned to modulate blood-brain barrier permeability.

  • Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

Safety, Handling, and Storage

Hazard Identification:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • The toxicological properties have not been fully investigated.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, or vapor.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a synthetically accessible and highly versatile building block for medicinal chemistry. Its unique combination of a rigid azetidine core and a solubilizing morpholine group provides a powerful tool for the design of novel drug candidates with improved physicochemical and pharmacokinetic properties. The synthetic protocol detailed in this guide offers a reliable method for its preparation, enabling its broader application in drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]

Sources

Potential biological activity of morpholinoazetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Morpholinoazetidine Derivatives

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide explores the burgeoning field of morpholinoazetidine derivatives, compounds that integrate the favorable physicochemical properties of the morpholine ring with the unique conformational constraints of the azetidine moiety. We delve into the synthetic strategies for creating these hybrid molecules, offering a comprehensive analysis of their diverse biological activities, which span oncology, infectious diseases, and neurodegenerative disorders. By examining structure-activity relationships (SAR), mechanisms of action, and key experimental protocols, this document serves as a technical resource for researchers and drug development professionals, providing foundational knowledge and field-proven insights to guide future discovery efforts in this promising chemical space.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of drug discovery, the morpholine and azetidine rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.

  • The Morpholine Moiety: As a saturated heterocycle, morpholine is prized for its ability to improve the pharmacokinetic profile of a drug candidate. Its inclusion often enhances aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1][2] Furthermore, morpholine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

  • The Azetidine Moiety: This four-membered saturated heterocycle is a bioisostere for larger rings and acyclic functionalities. Its strained ring system imparts a rigid, three-dimensional character to molecules, which can be highly advantageous for optimizing binding affinity and selectivity to a specific protein target. By locking rotatable bonds into a defined conformation, the azetidine ring can reduce the entropic penalty of binding, leading to more potent compounds.

The strategic fusion of these two scaffolds into a singular morpholinoazetidine derivative presents a compelling hypothesis: that the resulting molecule will benefit from the synergistic combination of morpholine's pharmacokinetic advantages and azetidine's conformational rigidity. This guide provides a detailed examination of the synthesis, biological evaluation, and therapeutic potential of this novel class of compounds.

Synthetic Strategies and Mechanistic Considerations

The construction of morpholinoazetidine derivatives can be approached through several synthetic routes, typically involving the coupling of pre-functionalized morpholine and azetidine precursors. A common and effective strategy involves a nucleophilic substitution reaction.

General Synthetic Workflow

The synthesis often begins by activating one of the heterocyclic scaffolds, followed by coupling with the other. For instance, a morpholine derivative can be reacted with an azetidine bearing a suitable leaving group, or vice versa.

G cluster_0 Precursor Synthesis cluster_1 Core Coupling Reaction cluster_2 Purification & Derivatization A Azetidine Precursor (e.g., with leaving group) C Nucleophilic Substitution (e.g., SN2 reaction) A->C B Morpholine Precursor (e.g., as nucleophile) B->C D Purification (e.g., Column Chromatography) C->D Crude Product E Optional: Further Derivatization (e.g., Amide Coupling, Reductive Amination) D->E Purified Core F Final Morpholinoazetidine Derivative Library D->F E->F

Caption: General workflow for the synthesis of morpholinoazetidine derivatives.

Detailed Protocol: Nucleophilic Substitution

This protocol describes the synthesis of a generic N-substituted morpholinoazetidine derivative. The rationale behind each step is provided to illustrate the self-validating nature of the methodology.

Objective: To synthesize a model morpholinoazetidine compound via SN2 reaction.

Materials:

  • 1-Boc-3-iodoazetidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen line

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-iodoazetidine (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: The reaction is conducted under an inert nitrogen atmosphere to prevent the introduction of water, which could hydrolyze the starting materials or interfere with the base. Potassium carbonate is a mild, insoluble base used to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization.

  • Solvent Addition and Reflux: Add anhydrous acetonitrile to the flask to create a ~0.2 M solution. Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-18 hours.

    • Causality: Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile (morpholine), leaving it highly reactive. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup and Extraction: Cool the reaction to room temperature. Filter off the solid potassium carbonate and iodide salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water (2x) and brine (1x).

    • Causality: The filtration removes inorganic solids. The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Brine is used as a final wash to help break up any emulsions and begin the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the Boc-protected morpholinoazetidine intermediate.

    • Causality: Magnesium sulfate is a drying agent that removes residual water from the organic solvent.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C. Stir at room temperature for 1-2 hours.

    • Causality: The Boc (tert-Butoxycarbonyl) group is a common protecting group for amines that is stable to the basic conditions of the coupling reaction but is easily cleaved under acidic conditions. TFA is a strong acid that efficiently removes the Boc group, liberating the secondary amine of the azetidine ring for further modification if desired.

  • Final Purification: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final morpholinoazetidine product.

    • Causality: The sodium bicarbonate wash is crucial to neutralize the excess TFA and any TFA salts, preventing degradation and ensuring the product is in its free base form.

Spectrum of Biological Activities

The unique structural arrangement of morpholinoazetidine derivatives has led to their investigation across multiple therapeutic areas, with promising results in oncology, microbiology, and neurology.

Anticancer Activity

Derivatives combining morpholine with other heterocyclic systems like quinazoline have shown significant cytotoxic potential against various cancer cell lines.[3][5] The mechanism often involves the induction of programmed cell death, or apoptosis.

  • Mechanism of Action: Apoptosis Induction: Certain derivatives have been found to inhibit the G1 phase of the cell cycle and induce apoptosis.[3] Mechanistic and docking studies suggest that these compounds may bind to anti-apoptotic proteins like Bcl-2.[3] By inhibiting Bcl-2, they disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic cascade.

G MA_deriv Morpholino-Containing Derivative (e.g., AK-3, AK-10) Bcl2 Bcl-2 (Anti-apoptotic) MA_deriv->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed apoptotic pathway initiated by Bcl-2 inhibiting derivatives.

  • Quantitative Data: Cytotoxicity

Compound IDCell Line (Cancer Type)IC₅₀ (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[5]
MCF-7 (Breast)6.44 ± 0.29[5]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
AK-10 A549 (Lung)8.55 ± 0.67[5]
MCF-7 (Breast)3.15 ± 0.23[5]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[5]

These compounds were notably non-toxic against normal HEK293 cells at concentrations up to 25 µM, indicating a degree of selectivity for cancer cells.[3]

Antimicrobial and Antiurease Activity

The morpholine scaffold is a component of several antimicrobial agents, and its derivatives continue to be a rich source of new leads.[4][6] Studies have demonstrated that morpholine derivatives containing azole nuclei exhibit potent antimicrobial and antiurease activities.[1]

  • Antibacterial and Antifungal Effects: Newly synthesized morpholine derivatives have shown activity against a range of microorganisms, including Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[1] Some compounds containing morpholine, pyridine, and 1,3,4-oxadiazole moieties were found to be active against all tested microorganisms.[1] Ruthenium-based agents modified with morpholine have exhibited strong potency against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL.[7] These metalloantibiotics can overcome bacterial resistance, destroy bacterial membranes, and remove biofilms.[7]

  • Urease Inhibition: Bacterial ureases are important virulence factors in diseases like peptic ulcers and pyelonephritis.[1] Morpholine-thiazole derivatives have proven to be potent urease inhibitors, with IC₅₀ values in the low micromolar range.[1] For example, compound 10 from one study, a 1,3-thiazole derivative, had an IC₅₀ of 2.37 ± 0.19 µM against urease.[1]

  • Quantitative Data: Enzyme Inhibition and Antimicrobial Activity

Compound TypeTargetIC₅₀ / MICReference
Morpholine-thiazole (Cmpd 10)Urease2.37 ± 0.19 µM[1]
Morpholine-thiazolidine (Cmpd 20)Urease16.79 ± 0.19 µM[8]
Morpholine-modified Ru-complexS. aureus0.78 µg/mL (MIC)[7]
Quinolone-morpholine (Cmpd 28)Gram-positive bacteriaBetter than Ciprofloxacin[9]
Quinolone-2-one (Cmpd 6c)MRSA0.75 µg/mL (MIC)[10]
Potential in Neurodegenerative Diseases

The modulation of cholinesterase enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Morpholine derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8]

  • Mechanism of Action: Cholinesterase Inhibition: In neurodegenerative diseases like Alzheimer's, there is a deficit of acetylcholine in the brain. By inhibiting AChE and BChE, these derivatives increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_Vesicle Vesicles with Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptors Response Signal Transduction (Cognitive Function) ACh_Receptor->Response Synaptic_Cleft->ACh_Receptor ACh Binding AChE AChE Enzyme Breakdown ACh Breakdown AChE->Breakdown Catalyzes MA_deriv Morpholinoazetidine Derivative MA_deriv->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) in the synaptic cleft.

  • Quantitative Data: Cholinesterase Inhibition

Compound IDTarget EnzymeIC₅₀ (µM)Reference
12 Acetylcholinesterase (AChE)17.41 ± 0.22[8]
26 Butyrylcholinesterase (BChE)High Activity (Specific IC₅₀ not listed)[8]

Structure-Activity Relationship (SAR) and In Silico Analysis

Understanding how molecular structure influences biological activity is paramount for rational drug design. SAR studies on morpholine-containing compounds reveal that potency and selectivity are highly dependent on stereochemistry and the nature of substituents on the heterocyclic rings.[11][12]

Key SAR Insights
  • Stereochemistry: For 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry is a critical determinant of activity, allowing for the identification of selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), or dual SNRIs based on the enantiomer.[11]

  • Substituent Effects: In a series of quinoline derivatives, large, bulky alkoxy groups at position-7 and amino side chains at position-4 were found to be beneficial for antiproliferative activity.[12] The length of an alkylamino side chain also impacts potency, with a two-carbon linker being optimal.[12]

ADMET and Computational Screening

Before costly synthesis and in vitro testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates.[13][14] This allows for early-stage filtering of compounds with poor drug-like properties.

  • Lipinski's Rule of Five: A key guideline for oral bioavailability, stating that a drug molecule should generally have: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.[15]

  • Permeability and Absorption: Models like Caco-2 permeability predict a compound's ability to cross the intestinal wall.[14][16]

G Start Virtual Compound Library (Morpholinoazetidines) Filter1 ADMET Filtering (Lipinski's Rule, etc.) Start->Filter1 Filter2 Molecular Docking (Binding to Target Protein) Filter1->Filter2 Drug-like Compounds Select Select Top Candidates (High Score, Good ADMET) Filter2->Select Ranked by Binding Affinity Synth Chemical Synthesis Select->Synth Test In Vitro Biological Assay (e.g., MTT, MIC) Synth->Test Lead Lead Compound Identified Test->Lead Confirmed Activity

Caption: Logical workflow for in silico-guided drug discovery.

  • Predicted ADMET Profile of a Hypothetical Derivative

PropertyPredicted ValueAcceptable RangeSignificance
Molecular Weight350.4 g/mol ≤ 500Good size for absorption
LogP (Lipophilicity)2.8≤ 5Balanced solubility
H-Bond Donors1≤ 5Good membrane permeability
H-Bond Acceptors4≤ 10Good target interaction potential
Caco-2 Permeability1.1 x 10⁻⁶ cm/s> 0.9 x 10⁻⁶ cm/sHigh intestinal absorption predicted[16]
Bioavailability Score0.55≥ 0.55Likely well-absorbed by the body[16]

Key Experimental Protocol: MTT Cytotoxicity Assay

To assess the anticancer potential of newly synthesized derivatives, the MTT assay is a standard, reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line (e.g., MCF-7).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Trustworthiness: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare a serial dilution of the morpholinoazetidine test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO, the compound solvent) and "untreated control" wells.

    • Trustworthiness: A serial dilution allows for the determination of a dose-response curve. The vehicle control is critical to ensure that the solvent itself does not have a cytotoxic effect.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Causality: The incubation period must be long enough for the compound to exert its cytotoxic or anti-proliferative effects. This duration is typically optimized for the specific cell line and compound class.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

    • Causality: During this time, only viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Causality: The formazan product is insoluble in aqueous medium and must be dissolved in an organic solvent to be quantified spectrophotometrically.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Trustworthiness: The absorbance is directly proportional to the amount of formazan, and thus to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The exploration of morpholinoazetidine derivatives is still in its nascent stages, yet the preliminary evidence is highly compelling. The fusion of these two privileged scaffolds has produced compounds with significant activity in oncology, microbiology, and neurology.

Future Directions:

  • Scaffold Diversity: Expansion of the synthetic toolbox to create a wider array of derivatives with diverse substitution patterns is crucial for comprehensively exploring the chemical space.

  • Mechanism of Action Studies: For promising hits, detailed mechanistic studies are required to precisely identify their molecular targets and pathways, moving beyond initial hypotheses. This could involve techniques like differential affinity chromatography to pull down protein targets.[17]

  • In Vivo Evaluation: Compounds with high in vitro potency and favorable ADMET profiles must be advanced to preclinical animal models to assess their efficacy and safety in vivo.

References

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (2020). Nucleosides Nucleotides Nucleic Acids, 39(9), 1223-1244. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (n.d.). Medicinal Chemistry Research, 23(1), 434-442. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (2022). RSC Medicinal Chemistry, 13(5), 599-609. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed. (2022). RSC Medicinal Chemistry, 13(5), 599-609. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2016). Baghdad Science Journal, 13(2s). [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC - PubMed Central. (2023). RSC Advances, 13(28), 19349-19361. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central. (n.d.). ACS Omega, 8(1), 743-757. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (2008). Organic Letters, 10(1), 125-128. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2016). Baghdad Science Journal, 13(2s). [Link]

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed. (1994). Journal of Medicinal Chemistry, 37(6), 733-738. [Link]

  • Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2023). Molecules, 28(14), 5519. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - NIH. (2023). Applied Nanoscience, 14, 1555–1568. [Link]

  • ADME properties of compounds according to pre-ADMET software - ResearchGate. (n.d.). ResearchGate. [Link]

  • New compounds containing morpholine moiety show promising antimicrobial activity - | BioWorld. (2021). BioWorld. [Link]

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC. (2018). Molecules, 23(3), 664. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2535-2538. [Link]

  • (PDF) morpholine antimicrobial activity - ResearchGate. (2016). ResearchGate. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PubMed Central. (2024). Dalton Transactions, 53(24), 10831-10839. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (2024). International Journal of Molecular Sciences, 25(6), 3469. [Link]

  • Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis - PMC - PubMed Central. (2022). PLOS Neglected Tropical Diseases, 16(11), e0010921. [Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed. (2025). International Journal of Molecular Medicine, 56(6). [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. (2023). Molecules, 28(24), 8031. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 438-441. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2016). Baghdad Science Journal. [Link]

  • Old Drugs as New Treatments for Neurodegenerative Diseases - MDPI. (2021). Pharmaceuticals, 14(3), 221. [Link]

  • Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy - PMC - PubMed Central. (2024). Journal of Medicine and Life, 17(2), 213-228. [Link]

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2022). ResearchGate. [Link]

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PubMed Central. (2013). International Journal of Molecular Sciences, 14(3), 4529-4555. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - MDPI. (2023). Life, 13(10), 2049. [Link]

  • Role of Flavonoids in Neurodegenerative Disorders with Special Emphasis on Tangeritin. (2019). CNS & Neurological Disorders - Drug Targets, 18(8), 581-597. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019). European Journal of Medicinal Chemistry, 162, 539-551. [Link]

  • List of ADMET properties of the newly synthesized molecules. - ResearchGate. (n.d.). ResearchGate. [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). International Journal of Molecular Sciences, 24(22), 16223. [Link]

Sources

The Azetidine-1-carboxylate Scaffold: From Synthetic Challenge to Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, conformational rigidity, and sp³-rich character provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted azetidine-1-carboxylates. We will delve into the foundational synthetic challenges, the development of pivotal synthetic strategies that unlocked their potential, and their subsequent impact on the pharmaceutical landscape, exemplified by their incorporation into several FDA-approved drugs.[1][2] This document serves as a technical resource, explaining the causality behind key experimental choices and providing detailed protocols for core synthetic methodologies.

Introduction: The Rise of a Strained Scaffold

First synthesized in 1888, the azetidine ring was initially regarded as an esoteric analogue of more common heterocycles.[4] The inherent ring strain of approximately 25.4 kcal/mol presents a significant synthetic hurdle, making the formation of the four-membered ring thermodynamically less favorable than five- or six-membered counterparts.[4][5] However, this strain is also the source of its unique reactivity and structural properties. It lies in a "Goldilocks" zone of stability—more stable and easier to handle than the highly reactive aziridines, yet more conformationally constrained and reactive than the flexible pyrrolidines.[4]

The true potential of azetidines in drug discovery was unlocked with the development of methods to synthesize them with diverse substitution patterns, particularly with the advent of stable, functionalizable derivatives like N-substituted azetidine-1-carboxylates (e.g., N-Boc-azetidines). These protecting groups modulate the ring's reactivity and provide a synthetic handle for further elaboration. In drug design, the azetidine moiety is now recognized as a "privileged scaffold" and is often employed as a bioisostere for other cyclic amines or even acyclic fragments, leading to improvements in metabolic stability, aqueous solubility, and target-binding affinity.[1][6] This has led to its incorporation into a range of therapeutics, from the antihypertensive agent azelnidipine to the anticancer drug cobimetinib.[1][6]

G cluster_properties Unique Properties of the Azetidine Ring cluster_benefits Benefits in Drug Design Ring_Strain High Ring Strain (~25.4 kcal/mol) Solubility Improved Solubility Ring_Strain->Solubility Leads to Rigidity Conformational Rigidity Rigidity->Solubility Leads to Metabolic_Stability Enhanced Metabolic Stability Rigidity->Metabolic_Stability Leads to sp3_Character sp³-Rich 3D Structure sp3_Character->Solubility Leads to Binding_Affinity Modulated Binding Affinity sp3_Character->Binding_Affinity Improves PK_Profile Favorable PK Profile Solubility->PK_Profile Metabolic_Stability->PK_Profile Binding_Affinity->PK_Profile Azetidine_Scaffold Azetidine Scaffold Azetidine_Scaffold->Ring_Strain Azetidine_Scaffold->Rigidity Azetidine_Scaffold->sp3_Character caption Logical relationship between azetidine's properties and drug design benefits.

Caption: Logical relationship between azetidine's properties and drug design benefits.

Foundational Synthetic Strategies for the Azetidine Core

The construction of the strained azetidine ring has been a long-standing challenge for synthetic chemists. Over decades, a number of robust strategies have emerged, which can be broadly categorized by the key bond-forming event.

Intramolecular Cyclization: The Workhorse Approach

The most common and versatile strategy for constructing the azetidine ring involves the intramolecular cyclization of an acyclic precursor, forming a key carbon-nitrogen bond.[1][5] This method typically relies on the nucleophilic displacement of a leaving group at the γ-position by a nitrogen atom.

Causality Behind the Method:

  • Precursor Availability: The synthesis often starts from readily available β-amino alcohols, which can be sourced from the chiral pool, allowing for the straightforward synthesis of enantiopure azetidines.

  • Reaction Energetics: While forming a four-membered ring is entropically disfavored, the 4-exo-trig cyclization pathway is kinetically accessible, especially when the nitrogen nucleophilicity is enhanced and a good leaving group is employed.

  • The Role of the N-Substituent: An electron-withdrawing group on the nitrogen, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group, is crucial. It serves two purposes: it prevents intermolecular side reactions and acidifies the N-H proton, facilitating deprotonation to generate a potent nucleophile for the subsequent ring-closing SN2 reaction.

A prominent example of this strategy is the Couty azetidine synthesis , which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1][7]

G start β-Amino Alcohol intermediate γ-Amino Mesylate (or Halide) start->intermediate step1 step1 1. N-Protection (e.g., Boc₂O) 2. Activation of -OH (e.g., MsCl) product Substituted Azetidine-1-carboxylate intermediate->product step2 step2 Base-mediated Ring Closure (4-exo-trig) caption Workflow for Intramolecular Cyclization to form Azetidines.

Caption: Workflow for Intramolecular Cyclization to form Azetidines.

[2+2] Cycloadditions: A Direct Route to the Core

[2+2] cycloaddition reactions provide a powerful and direct method for assembling the azetidine ring in a single step. The aza Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is a classic example that has seen a resurgence with modern photochemical methods.[1][8]

Causality Behind the Method:

  • Atom Economy: This approach is highly atom-economical, directly combining two components to form the desired ring system.

  • Stereochemical Control: The stereochemistry of the starting alkene can often be translated to the product, allowing for diastereoselective synthesis.

  • Modern Advances: Initially limited in scope, recent developments using transition-metal photocatalysis have significantly broadened the applicability of this reaction, allowing it to proceed under milder conditions with a wider range of substrates.[4] For example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by an Iridium(III) photocatalyst via triplet energy transfer.[4]

Modern Strategies: Expanding the Synthetic Toolbox

Beyond these classical methods, several innovative strategies have been developed in recent years:

  • Palladium-Catalyzed C-H Amination: Gaunt and co-workers developed an intramolecular γ-C(sp³)–H amination reaction, which forges the C-N bond by activating a typically inert C-H bond, demonstrating excellent functional group tolerance.[4]

  • Strain-Release Homologation: Aggarwal's work on the strain-release homologation of azabicyclo[1.1.0]butanes provides a modular and efficient route to diversely substituted azetidines.[4]

  • Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a convenient method for accessing the corresponding azetidines, although care must be taken to avoid ring-opening, particularly with electron-rich substituents.[9]

Experimental Protocol: Synthesis of N-Boc-azetidine-3-one

This protocol details a common two-step procedure to generate a versatile azetidine building block from a commercially available precursor. This self-validating system demonstrates the principles of intramolecular cyclization followed by oxidation.

Part A: Synthesis of N-Boc-3-hydroxyazetidine

  • Objective: To synthesize the N-Boc protected γ-amino alcohol via intramolecular cyclization.

  • Reaction: Epichlorohydrin + Benzylamine → 1-benzylazetidin-3-ol → Hydrogenolysis → 3-hydroxyazetidine → N-Boc protection. A more direct, patented approach involves the cyclization of N-benzyl-1-chloro-3-aminopropan-2-ol.[10]

  • Methodology:

    • To a solution of 1-benzylazetidin-3-ol (1.0 eq) in methanol, add Palladium on carbon (10 wt. %, 0.05 eq).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield crude 3-hydroxyazetidine.

    • Dissolve the crude amine in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

    • Stir the mixture at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine, which can be purified by column chromatography.

Part B: Oxidation to N-Boc-azetidin-3-one

  • Objective: To oxidize the secondary alcohol to the corresponding ketone, a versatile intermediate for further functionalization.

  • Methodology:

    • Prepare a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude N-Boc-azetidin-3-one. Purify by silica gel chromatography.

The Impact of Substituted Azetidines on Drug Discovery

The availability of robust synthetic routes has positioned the azetidine scaffold as a key component in modern drug design. Its incorporation can significantly enhance a molecule's drug-like properties.[2]

  • Metabolic Stability: The constrained nature of the azetidine ring can protect adjacent functional groups from metabolic enzymes, increasing the half-life of a drug.

  • Solubility: As a polar, low molecular weight scaffold, it can improve the aqueous solubility of a compound, which is crucial for bioavailability.

  • Vectorial Exit: The rigid, three-dimensional structure of azetidine allows for precise projection of substituents into protein binding pockets, enabling fine-tuning of potency and selectivity.[11]

The following table summarizes several FDA-approved drugs that feature the azetidine moiety, highlighting its versatility across different therapeutic areas.

Drug NameYear of Approval (US)Therapeutic AreaRole of the Azetidine Moiety
Azelnidipine 2003 (Japan)AntihypertensivePart of the dihydropyridine calcium channel blocker structure, enhancing efficacy.[2][6]
Cobimetinib 2015Oncology (Melanoma)MEK inhibitor; the azetidine provides a vector for binding and improves physicochemical properties.[1][2]
Baricitinib 2018Rheumatoid ArthritisJanus kinase (JAK) inhibitor; the azetidine nitrile group is key for covalent binding and potency.[2]
Sarolaner 2016Veterinary (Ectoparasiticide)Isoxazoline parasiticide; the spiro-azetidine moiety contributes to the molecule's 3D shape and target engagement.[2]
Tofacitinib 2012Rheumatoid ArthritisJanus kinase (JAK) inhibitor; contains a related azetidine-derived pyrrolopyrimidine core.[6]

Conclusion

The journey of substituted azetidine-1-carboxylates from a challenging synthetic target to a privileged scaffold in drug discovery is a testament to the ingenuity of synthetic chemists.[1] The development of reliable and versatile synthetic methodologies, from classical intramolecular cyclizations to modern C-H activation techniques, has been paramount. These methods have provided medicinal chemists with a diverse toolkit of azetidine building blocks, enabling the precise manipulation of molecular properties. As our understanding of structure-activity relationships deepens, the unique conformational and physicochemical attributes of the azetidine ring will undoubtedly continue to play a vital role in the development of the next generation of innovative medicines.[1]

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • (2026).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Kumar, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Azetidines. Enamine.
  • Biologically active azetidines.
  • Preparation of 1-benzylazetidine-3-ol derivatives.
  • Biologically active compounds with azetidine rings.
  • Synthesis of azetidines. Organic Chemistry Portal.
  • Couty's azetidine synthesis. Wikipedia.
  • Synthesis of azetidines by aza P

Sources

In Silico First: A Technical Guide to Predicting the Properties of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The ability to accurately predict the pharmacokinetic and physicochemical properties of a novel chemical entity before its synthesis can save invaluable time and resources. This guide provides an in-depth, practical framework for the in silico characterization of tert-Butyl 3-morpholinoazetidine-1-carboxylate, a heterocyclic building block of interest in medicinal chemistry. We will move beyond a simple checklist of predicted values, instead focusing on the causal relationships between molecular structure and potential downstream biological behavior. This document serves as a workflow for researchers, chemists, and drug development professionals to leverage freely available computational tools for robust, early-stage candidate assessment.

Introduction: The Rationale for a Computational-First Approach

The journey of a drug from concept to clinic is fraught with attrition, with a significant number of candidates failing due to poor pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1] The traditional reliance on extensive in vitro and in vivo testing for every synthesized compound is no longer tenable. Computational chemistry and cheminformatics offer a powerful alternative, allowing for the rapid, cost-effective screening of virtual compounds.[2][3][4]

By predicting ADMET properties computationally, research efforts can be concentrated on molecules with the highest probability of success, significantly enhancing the efficiency of the design-make-test-analyze cycle.[4][5] This guide focuses on tert-Butyl 3-morpholinoazetidine-1-carboxylate , a molecule incorporating a Boc-protected azetidine ring and a morpholine moiety. Both scaffolds are prevalent in modern medicinal chemistry, making this a relevant case study for understanding how to apply predictive modeling.

Our objective is not merely to generate data but to build a scientifically-grounded profile of the molecule, enabling informed decisions about its potential as a drug scaffold or lead compound.

Foundational Analysis: Physicochemical Property Prediction

The physicochemical characteristics of a molecule are the bedrock upon which its pharmacokinetic behavior is built.[6] These properties govern everything from solubility to membrane permeability. For our analysis, we will utilize a widely accessible web-based tool, such as SwissADME or ADMETlab 2.0, which employ robust algorithms and large datasets for their predictions.[1][7]

Experimental Protocol 1: Physicochemical Characterization
  • Obtain Molecular Structure: The first step is to secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for tert-Butyl 3-morpholinoazetidine-1-carboxylate: C1CN(C1N2CCOCC2)C(=O)OC(C)(C)C.

  • Input into Server: Navigate to a chosen ADMET prediction web server (e.g., ADMETlab 2.0, SwissADME). Paste the SMILES string into the input field.

  • Execute Prediction: Initiate the calculation. The server will compute a range of descriptors based on the molecule's topology and elemental composition.

  • Data Collation: Compile the key predicted physicochemical properties into a structured table for analysis.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 256.34 g/mol Influences diffusion and overall size; generally, <500 Da is preferred for oral drugs (Lipinski's Rule).
logP (Lipophilicity) 1.35 - 1.60Measures the balance between water and lipid solubility. Crucial for membrane permeability. A value between 1 and 3 is often optimal.
logS (Aqueous Solubility) -2.5 to -3.0Predicts solubility in water. Poor solubility can severely hamper absorption and formulation.
Topological Polar Surface Area (TPSA) 41.9 ŲSum of surfaces of polar atoms. A key indicator of membrane permeability. TPSA < 140 Ų is often required for good oral bioavailability.
Hydrogen Bond Donors 0The number of N-H or O-H bonds. Affects solubility and receptor binding.
Hydrogen Bond Acceptors 4The number of N or O atoms. Affects solubility and receptor binding.
Rotatable Bonds 3A measure of molecular flexibility. High flexibility can lead to poor binding entropy.

Expert Insight: The predicted TPSA of 41.9 Ų is particularly favorable, suggesting the molecule has a high potential to passively cross cell membranes, including the intestinal wall for oral absorption. The complete absence of hydrogen bond donors is a unique feature stemming from the fully substituted nitrogens in the azetidine and morpholine rings.

Core Predictive Analysis: The ADMET Profile

With the foundational properties established, we now delve into the dynamic processes a drug undergoes in the body. Predicting the ADMET profile is crucial for identifying potential liabilities early in the discovery process.[5]

Workflow for ADMET Prediction

The following diagram illustrates the logical flow for a comprehensive in silico ADMET evaluation.

ADMET_Workflow In Silico ADMET Prediction Workflow cluster_input Input cluster_prediction Prediction Engine (e.g., ADMETlab 2.0, ADMET-AI) cluster_analysis Analysis & Decision Making SMILES Molecule Structure (SMILES String) PhysChem Physicochemical Properties (logP, TPSA, MW) SMILES->PhysChem ADME ADME Models (Absorption, Distribution, Metabolism) SMILES->ADME Tox Toxicity Models (hERG, Ames, Hepatotoxicity) SMILES->Tox DrugLikeness Drug-Likeness Evaluation (Lipinski's Rules, etc.) PhysChem->DrugLikeness RiskAssessment Identify Liabilities (e.g., Poor Absorption, Toxicity Risk) ADME->RiskAssessment Tox->RiskAssessment GoNoGo Go/No-Go Decision or Lead Optimization Strategy DrugLikeness->GoNoGo RiskAssessment->GoNoGo

Caption: A high-level workflow for in silico ADMET prediction.

Predicted ADMET Properties Table

This table summarizes the key predicted ADMET parameters for tert-Butyl 3-morpholinoazetidine-1-carboxylate.

CategoryParameterPredicted OutcomeCausality & Implication
Absorption Human Intestinal Absorption (HIA) HighIndicates good potential for oral bioavailability. Correlates with favorable TPSA and logP values.
Blood-Brain Barrier (BBB) Permeability High ProbabilityThe molecule is predicted to cross the BBB. This is critical for CNS targets but a liability for peripherally acting drugs.
P-glycoprotein (P-gp) Substrate NoThe molecule is not likely to be pumped out of cells by the P-gp efflux transporter, which is a favorable trait.
Distribution Plasma Protein Binding (PPB) Moderate to High (~80-90%)Suggests a significant fraction of the drug may be bound to plasma proteins, reducing the free, active concentration.
Metabolism CYP2D6 Inhibitor Yes (Probable)Potential for drug-drug interactions with other drugs metabolized by the CYP2D6 enzyme. This is a common flag for morpholine-containing compounds.
CYP3A4 Inhibitor NoFavorable prediction, as CYP3A4 is involved in the metabolism of a large percentage of marketed drugs.
Toxicity hERG Inhibition Low RiskThe molecule is unlikely to block the hERG potassium channel, reducing the risk of drug-induced cardiac arrhythmia.
Ames Mutagenicity Non-mutagenPredicted to be safe from a mutagenicity standpoint, a critical early safety checkpoint.
Hepatotoxicity Low RiskIndicates a low probability of causing liver damage.

Drug-Likeness and Medicinal Chemistry Assessment

"Drug-likeness" is a qualitative concept that assesses whether a compound possesses features common to known oral drugs.[8][9] This is often evaluated using a series of rules or filters derived from analyzing the structures of successful drugs.

Drug-Likeness Rule Evaluation
Rule / FilterStatusAnalysis
Lipinski's Rule of Five Pass (0 Violations)Fully compliant: MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10. This is a strong positive indicator for oral bioavailability.
Ghose Filter PassCompliant with stricter ranges for MW, logP, and atom counts often associated with successful leads.
Veber's Rule PassTPSA (< 140 Ų) and Rotatable Bonds (< 10) are within the acceptable range for good oral bioavailability in rats.
PAINS Alert 0 AlertsThe molecule does not contain substructures known to cause pan-assay interference, increasing the reliability of future screening data.

Expert Insight: The molecule passes all major drug-likeness filters. This, combined with the strong ADMET predictions, suggests that the core scaffold of tert-Butyl 3-morpholinoazetidine-1-carboxylate is a promising starting point for medicinal chemistry exploration. The primary flag for further investigation is the predicted inhibition of CYP2D6.

Decision Logic Visualization

The following diagram illustrates how these predicted data points can be integrated into a decision-making framework.

Decision_Tree ADMET-Based Decision Logic Start tert-Butyl 3-morpholinoazetidine-1-carboxylate Absorption Good HIA & BBB Permeability? Start->Absorption Metabolism CYP Inhibition Profile Acceptable? Absorption->Metabolism Yes CNS_Target Proceed for CNS Target Absorption->CNS_Target Yes Peripheral_Target Flag for high BBB Permeability (Consider peripheralization) Absorption->Peripheral_Target Yes (but target is peripheral) Toxicity Major Toxicity Flags (hERG, Ames)? Metabolism->Toxicity Yes DDI_Risk High DDI Risk: Investigate CYP2D6 Inhibition Metabolism->DDI_Risk No (CYP2D6 Flag) Low_DDI_Risk Acceptable DDI Risk Metabolism->Low_DDI_Risk Yes Tox_Flag High Toxicity Risk: Deprioritize Toxicity->Tox_Flag Yes Tox_Clear Low Toxicity Risk: Proceed Toxicity->Tox_Clear No

Caption: Decision-making based on key predicted ADMET properties.

Conclusion and Future Directions

The in silico analysis of tert-Butyl 3-morpholinoazetidine-1-carboxylate reveals a molecule with a highly favorable profile for drug discovery applications. It exhibits excellent drug-like characteristics, high predicted oral absorption, and a low risk for major toxicities such as cardiotoxicity and mutagenicity.

The two primary points of consideration for any drug discovery program utilizing this scaffold are:

  • High BBB Permeability: This is an asset for developing drugs targeting the central nervous system but a potential liability that may require chemical modification if a peripheral target is desired.

  • CYP2D6 Inhibition: The predicted inhibition of this key metabolic enzyme warrants early experimental validation (in vitro CYP inhibition assays) to quantify the risk of drug-drug interactions.

This computational-first workflow provides a robust, evidence-based foundation for decision-making. It validates the scaffold as worthy of further investment in synthesis and biological testing while simultaneously highlighting the key experimental assays required to confirm the predicted profile. By embracing these predictive tools, research organizations can better allocate resources, accelerate timelines, and increase the overall probability of success in the complex endeavor of drug development.

References

  • Computation Chemistry Tools | Cambridge MedChem Consulting . (2022). Cambridge MedChem Consulting. [Link]

  • Computational tools for drug discovery - Chemaxon . (n.d.). ChemAxon. [Link]

  • Guides to free computational chemistry tools for drug discovery | DNDi . (n.d.). Drugs for Neglected Diseases initiative. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin . (n.d.). Deep Origin. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties . Current Medicinal Chemistry, 16(2), 189-202. [Link]

  • Zheng, S., et al. (2021). Contemporary Computational Applications and Tools in Drug Discovery . Journal of Medicinal Chemistry, 64(22), 16291-16322. [Link]

  • Advance Your Drug Discovery with Our Comprehensive Computational Chemistry Services . (n.d.). Eurofins Discovery. [Link]

  • ADMET-AI . (n.d.). ADMET-AI. [Link]

  • Lagunes, I., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments . Pharmaceuticals, 16(1), 106. [Link]

  • Prediction of Drug-Like Properties . (n.d.). Madame Curie Bioscience Database [Internet]. [Link]

  • ADMETlab 2.0 . (n.d.). ADMETLab. [Link]

  • Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery . Metabolites, 11(7), 412. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties . ResearchGate. [Link]

  • Sahoo, B. M., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones . International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 43-50. [Link]

Sources

An In-depth Technical Guide to Exploring the Chemical Space of Morpholinoazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saturated heterocyclic scaffolds have become indispensable tools in modern drug discovery, offering access to novel chemical space with improved three-dimensionality and superior physicochemical properties. This guide provides an in-depth technical exploration of the morpholinoazetidine scaffold, a promising but underexplored structural motif. We will dissect the strategic value of combining the privileged morpholine structure with the versatile azetidine ring, which often serves as a bioisosteric replacement to improve metabolic stability and solubility.[1][2] This document details robust synthetic strategies for the core scaffold, outlines systematic approaches for library diversification, and discusses the critical evaluation of structure-activity and structure-property relationships. Detailed experimental protocols and workflow visualizations are provided to empower researchers, scientists, and drug development professionals to effectively navigate and exploit the rich chemical space of this scaffold.

The Strategic Value of Morpholinoazetidine Scaffolds in Drug Discovery

The deliberate move away from flat, aromatic-heavy molecules towards more sp³-rich, three-dimensional structures is a defining trend in contemporary medicinal chemistry.[1] This shift is driven by the need to access novel biological targets and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. In this context, the fusion or combination of well-validated heterocyclic rings into a single scaffold presents a powerful strategy. The morpholinoazetidine core is an exemplary case, leveraging the distinct advantages of its constituent parts.

1.1 The Morpholine Moiety: A Privileged Structure

The morpholine ring is a ubiquitous feature in approved drugs and clinical candidates, prized for its multifaceted contributions to molecular properties.[3][4][5] Its oxygen atom can act as a hydrogen bond acceptor, while its non-basic nitrogen (pKa ≈ 8.7) imparts excellent aqueous solubility and metabolic stability without the liabilities of more basic amines.[6] This well-balanced hydrophilic-lipophilic profile makes it a favored building block, particularly for CNS-active compounds where blood-brain barrier penetration is critical.[3][4]

1.2 The Azetidine Ring: A Versatile Bioisostere

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction as bioisosteres for more common groups like gem-dimethyl, carbonyls, and larger rings such as piperidine.[2] The inherent ring strain (approx. 25.4 kcal/mol) and rigid conformation of the azetidine ring provide unique structural constraints that can enhance binding affinity and receptor selectivity.[7] Furthermore, incorporating an azetidine moiety can improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility, making it a valuable tool for property modulation in drug design.[2][8]

1.3 Synergy of the Combined Scaffold: Rationale and Hypothesized Advantages

Combining the morpholine and azetidine rings into a single scaffold, such as a 3-morpholinoazetidine structure, creates a novel framework with compelling potential. This scaffold can be viewed as a bioisosteric replacement for the widely used piperazine ring, offering a distinct property profile.[9][10][11]

Hypothesized Advantages:

  • Modulated Basicity: The azetidine nitrogen provides a point for substitution and interaction, while the morpholine nitrogen is less basic, offering fine-tuning of pKa.

  • Improved Physicochemical Properties: The combination is expected to yield compounds with favorable solubility and permeability profiles.

  • Novelty and IP Space: This scaffold is less explored than traditional piperazine-based structures, offering opportunities for novel intellectual property.

  • Three-Dimensional Diversity: The non-planar, rigid structure provides a superior platform for orienting substituents into three-dimensional space compared to flat aromatic linkers.

Synthetic Strategies for Constructing the Core Scaffold

Access to the morpholinoazetidine chemical space begins with a robust and scalable synthesis of the core structure. A convergent approach, where key fragments are prepared separately and coupled late-stage, is often the most efficient strategy. The most logical core is the 1-protected-3-morpholinoazetidine , which can be synthesized from commercially available starting materials.

2.1 Retrosynthetic Analysis: Key Disconnections

The primary disconnection for a 1-Boc-3-morpholinoazetidine core is the C-N bond between the azetidine C3 position and the morpholine nitrogen. This suggests a nucleophilic substitution or a Michael addition pathway as the key bond-forming step.

G cluster_synthons Key Synthons cluster_precursors Electrophile Precursors Scaffold 1-Boc-3-morpholinoazetidine Disconnection C-N Bond Disconnection Scaffold->Disconnection Synthon1 Morpholine (Nucleophile) Disconnection->Synthon1 Synthon2 1-Boc-azetidine Electrophile Disconnection->Synthon2 Precursor1 1-Boc-3-hydroxyazetidine Synthon2->Precursor1 -> Sulfonate Ester Precursor2 1-Boc-azetidin-3-one Synthon2->Precursor2 -> Reductive Amination Precursor3 Methyl 2-(1-Boc-azetidin-3-ylidene)acetate Synthon2->Precursor3 -> Michael Addition

Caption: Retrosynthetic analysis of the 1-Boc-3-morpholinoazetidine core.

2.2 Key Synthetic Pathways
  • Via Nucleophilic Substitution: This classic route involves converting the hydroxyl group of commercially available 1-Boc-3-hydroxyazetidine into a good leaving group (e.g., tosylate, mesylate) followed by Sɴ2 displacement with morpholine.[12]

  • Via Reductive Amination: The reaction of 1-Boc-azetidin-3-one with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) provides a direct and high-yielding route.

  • Via Aza-Michael Addition: A more specialized approach involves the reaction of morpholine with an activated azetidine acceptor, such as methyl 2-(1-Boc-azetidin-3-ylidene)acetate, in the presence of a base like DBU.[13]

2.3 Detailed Protocol: Synthesis of 1-Boc-3-morpholinoazetidine via Reductive Amination

This protocol is chosen for its operational simplicity, high yield, and use of readily available starting materials.

Materials:

  • 1-Boc-azetidin-3-one (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-azetidin-3-one (1.0 eq) and anhydrous DCM.

  • Add morpholine (1.2 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Self-Validation System:

  • Expected Outcome: A colorless oil or white solid with >85% isolated yield.

  • QC Checks: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Purity should be >95% by LC-MS for use in subsequent library synthesis.

  • Troubleshooting: If the reaction stalls, add an additional 0.2 eq of STAB and allow to stir for another 2 hours. Incomplete iminium formation can be addressed by increasing the initial stirring time to 1 hour before adding STAB.

Exploring the Chemical Space: Strategies for Diversification

With the core scaffold in hand, the next phase is to explore the surrounding chemical space by introducing diversity at key positions. The primary diversification point is the azetidine nitrogen after removal of the Boc protecting group.

3.1 Diversification Workflow

The workflow begins with the deprotection of the core scaffold, followed by parallel reactions to introduce a variety of functional groups.

Caption: Workflow for the diversification of the morpholinoazetidine scaffold.

3.2 Key Chemical Transformations for Appendage Diversity

The secondary amine of the deprotected scaffold is a versatile handle for a wide array of robust chemical reactions suitable for library synthesis:

  • Amide Coupling: Reaction with a diverse set of carboxylic acids using standard coupling reagents (HATU, HOBt/EDC) to generate N-acyl derivatives.

  • Sulfonylation: Reaction with various sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., DIPEA) to form sulfonamides.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates.

  • Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

Structure-Property and Structure-Activity Relationships (SPR/SAR)

Systematic exploration of the chemical space allows for the development of clear SAR and SPR, guiding the optimization of lead compounds.

4.1 Physicochemical Property Modulation

The choice of substituent (R-group) attached to the azetidine nitrogen will profoundly impact the molecule's properties. The following table illustrates a hypothetical case study for a library of N-substituted 3-morpholinoazetidines, demonstrating how SPR can be analyzed.

Compound IDR-GroupMol. WeightcLogPTPSA (Ų)Aqueous Solubility (µM)
Core-H -H142.19-0.8521.5> 1000
Anlg-01 -C(O)Ph246.301.1238.8250
Anlg-02 -C(O)cHex252.361.5538.8180
Anlg-03 -SO₂Ph282.360.9867.9310
Anlg-04 -CH₂-(4-pyridyl)233.310.4534.4850

Analysis of Causality:

  • Lipophilicity (cLogP): Acylating or sulfonylating the nitrogen with aromatic or aliphatic groups (Anlg-01, -02, -03) significantly increases lipophilicity compared to the polar core. Introducing a basic nitrogen in the R-group (Anlg-04) helps mitigate this increase.

  • Polar Surface Area (TPSA): The introduction of carbonyl and sulfonyl groups (Anlg-01, -03) increases the TPSA, which can influence membrane permeability.

  • Solubility: As expected, increasing lipophilicity through the addition of non-polar R-groups leads to a marked decrease in aqueous solubility. The pyridyl group in Anlg-04 helps retain solubility due to its polar and ionizable nature.

4.2 Case Study: SAR Against a Hypothetical Kinase Target

The true value of a scaffold is realized when its derivatives show activity against a biological target. By screening the library against a target (e.g., a protein kinase), chemists can derive an SAR to guide further optimization. This iterative process is the cornerstone of lead optimization.

Conclusion and Future Outlook

The morpholinoazetidine scaffold represents a valuable and relatively untapped area of chemical space for drug discovery. By combining the favorable properties of the morpholine ring with the unique structural and bioisosteric advantages of the azetidine core, this scaffold offers a compelling alternative to more traditional motifs like piperazine.[9][10][11][14] The synthetic routes are robust and amenable to library synthesis, allowing for rapid exploration of structure-activity and structure-property relationships. Future work should focus on synthesizing stereochemically defined versions of the scaffold and exploring diversification at other positions on the rings to fully map its potential in generating next-generation therapeutics.

References
  • Cambridge MedChem Consulting. Piperazine bioisosteres. [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Omega.
  • Sokoli, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Talele, T. T. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules.
  • ResearchGate. Pharmacological profile of morpholine and its derivatives. [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • Chen, K., et al. (2024). Modular Access to N-SF5 azetidines.
  • Tzara, A., et al. (2020).
  • Kourounakis, A. P., et al. (2018).
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives (Alternative Link). [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.
  • Plevová, K., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

Sources

A Technical Guide to tert-Butyl 3-morpholinoazetidine-1-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional motifs offer a pathway to escape the "flatland" of aromatic rings, often leading to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and better target engagement. Among these valuable building blocks, azetidine derivatives have garnered significant attention due to their unique conformational constraints and ability to serve as versatile synthetic intermediates.[1] This guide focuses on a particularly valuable derivative, tert-Butyl 3-morpholinoazetidine-1-carboxylate (CAS No. 1290136-89-8) , a molecule that synergistically combines the desirable features of both the azetidine and morpholine rings.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic profile of drug candidates.[2] Its presence can improve aqueous solubility, modulate pKa, and introduce a hydrogen bond acceptor, all of which are critical for optimizing drug-like properties. When appended to the strained four-membered azetidine ring, the resulting scaffold offers medicinal chemists a unique tool to explore chemical space and develop novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders. This guide provides an in-depth overview of the commercial availability, synthesis, and practical applications of tert-Butyl 3-morpholinoazetidine-1-carboxylate for researchers, scientists, and drug development professionals.

Commercial Availability and Procurement

tert-Butyl 3-morpholinoazetidine-1-carboxylate is readily available from a variety of chemical suppliers specializing in building blocks for drug discovery. The compound is typically offered in research quantities, ranging from milligrams to several grams. For larger-scale synthetic campaigns, inquiries for bulk quantities are generally accommodated by most suppliers.

SupplierCatalog NumberPurityNotes
AstaTech Inc.F10601>95%Available in 0.25g and larger quantities.[3]
ArctomAAB-AA000YOXNot specifiedFlexible sizing available.
BLD PharmBD109459Not specifiedOnline ordering available.
ChemicalBookCB62646020Not specifiedAggregates multiple suppliers.
Chemenu Inc.CM163358Not specifiedListed in their catalog of building blocks.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

G

A typical procurement workflow for acquiring the target compound.

Synthesis and Quality Control

A reliable synthetic route to tert-Butyl 3-morpholinoazetidine-1-carboxylate is crucial for its application in research and development. While multiple synthetic strategies for substituted azetidines exist, a common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with morpholine.

Representative Synthetic Protocol

The following protocol is adapted from a documented synthesis and provides a robust method for the preparation of the title compound.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 60-80 °C, and monitored by an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

A documented synthesis reported a 58% yield for this transformation on a 1.0 mmol scale. The product was characterized as a white solid with a melting point of 73-74 °C.

Quality Control and Analytical Characterization

Ensuring the purity and identity of tert-Butyl 3-morpholinoazetidine-1-carboxylate is paramount for its use in subsequent synthetic steps. A combination of analytical techniques should be employed for comprehensive quality control.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and identification of protons.The spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the morpholine protons (multiplets, ~2.4-2.6 ppm and ~3.6-3.8 ppm), and the azetidine ring protons.
¹³C NMR Confirmation of the carbon skeleton.The spectrum should display the expected number of carbon signals corresponding to the molecular structure.
LC-MS Purity assessment and confirmation of molecular weight.A high-performance liquid chromatography (HPLC) trace should show a major peak corresponding to the product, with purity typically exceeding 95%. The mass spectrometry (MS) data should show the expected molecular ion peak.
Melting Point Physical property characterization and purity indicator.A sharp melting point range, such as the reported 73-74 °C, is indicative of high purity.

G

A generalized workflow for the quality control of the synthesized compound.

Applications in Drug Discovery

The utility of tert-Butyl 3-morpholinoazetidine-1-carboxylate lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine of the azetidine ring, which can then be further functionalized.

Role as a Scaffold in Kinase Inhibitor Synthesis

A notable application of 3-aminoazetidine derivatives is in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. For instance, patent literature describes the synthesis of a series of compounds targeting kinases, where a substituted azetidine core is a key structural feature. While not explicitly using the title compound, the synthetic strategies outlined are directly applicable.

The general synthetic approach involves the deprotection of the Boc group, followed by coupling of the resulting 3-morpholinoazetidine with a suitable heterocyclic core. This is often achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction or a Buchwald-Hartwig amination.

G

A representative workflow for the use of the title compound in drug discovery.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a valuable and commercially accessible building block for medicinal chemists. Its unique combination of a strained azetidine ring and a pharmacokinetically favorable morpholine moiety makes it an attractive scaffold for the synthesis of novel drug candidates. The straightforward synthetic accessibility and the potential for diverse functionalization following Boc deprotection underscore its utility in modern drug discovery programs. This guide provides a foundational understanding of its procurement, synthesis, and application, empowering researchers to leverage this versatile molecule in their quest for new and improved therapeutics.

References

  • Dionísio, R. A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Chemenu Inc. TERT-BUTYL 3-MORPHOLINOAZETIDINE-1-CARBOXYLATE. Available at: [Link]

  • Gianatassio, R. L. (2014). A thesis presented by Ryan L. Gianatassio To The Scripps Research Institute Graduate Program in partial fulfillment of the re. Baran Lab. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of strained ring systems with privileged medicinal chemistry scaffolds offers a powerful strategy for navigating novel chemical space in drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to confer improved physicochemical properties such as enhanced solubility, metabolic stability, and three-dimensional character to drug candidates.[1] When combined with the morpholine moiety, a common motif in approved drugs known for its favorable pharmacokinetic profile, the resulting morpholinoazetidine core becomes a highly attractive building block.[2][3] This guide provides a comprehensive, experience-driven framework for the synthesis of the parent scaffold, tert-butyl 3-morpholinoazetidine-1-carboxylate, and details robust protocols for its subsequent diversification into analog libraries suitable for structure-activity relationship (SAR) studies.

The Strategic Value of the Morpholinoazetidine Scaffold

The rationale for investing in the synthesis of morpholinoazetidine analogs is grounded in established medicinal chemistry principles. Azetidines serve as "sp³-rich" bioisosteres for commonly used groups like gem-dimethyl or phenyl rings, but with a vector for exiting the molecular plane, which can lead to improved target engagement and selectivity.[1] Their inherent ring strain, while a synthetic challenge, can also be harnessed for unique chemical transformations.[4]

Morpholine is a hydrogen bond acceptor with low lipophilicity, often incorporated to mitigate metabolic liabilities and improve aqueous solubility.[3] The fusion of these two scaffolds provides a versatile platform from which chemists can systematically probe multiple vectors of a molecule to optimize its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of the Core Scaffold: tert-Butyl 3-morpholinoazetidine-1-carboxylate

The most efficient and reliable pathway to the target scaffold involves a two-step sequence starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The strategy hinges on the oxidation of the secondary alcohol to a ketone, followed by a direct reductive amination with morpholine.

Synthetic Pathway Overview

The workflow proceeds through a stable, isolable ketone intermediate, which is then directly converted to the desired product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Swern Oxidation or IBX C tert-Butyl 3-oxoazetidine-1-carboxylate D tert-Butyl 3-morpholinoazetidine-1-carboxylate C->D Morpholine, Sodium Triacetoxyborohydride

Caption: Synthetic route to the core morpholinoazetidine scaffold.

Protocol 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol details the oxidation using 2-Iodoxybenzoic acid (IBX), a mild and effective reagent that avoids the cryogenic temperatures and unpleasant odors associated with Swern oxidations.[5]

Materials and Reagents

ReagentMWAmount (10 mmol scale)MolesEq.
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.211.73 g10.01.0
2-Iodoxybenzoic acid (IBX)280.024.20 g15.01.5
Ethyl Acetate (EtOAc)-100 mL--

Step-by-Step Methodology

  • To a 250 mL round-bottom flask, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.73 g, 10.0 mmol).

  • Add ethyl acetate (100 mL) and stir to dissolve the starting material.

  • Add IBX (4.20 g, 15.0 mmol) to the solution in one portion.

    • Causality Insight: Using a slight excess of IBX ensures complete consumption of the starting alcohol, which can be difficult to separate from the ketone product via chromatography.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature. The insoluble byproduct, 2-iodobenzoic acid, will precipitate.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.[6]

Self-Validation: The product can be validated by ¹H NMR, where the disappearance of the alcohol proton and the appearance of the characteristic singlet for the two pairs of equivalent CH₂ protons adjacent to the carbonyl at ~4.7 ppm confirms the successful oxidation.[6]

Protocol 2: Reductive Amination to Yield the Core Scaffold

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild reducing agent that is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.[7]

Materials and Reagents

ReagentMWAmount (8 mmol scale)MolesEq.
tert-Butyl 3-oxoazetidine-1-carboxylate171.201.37 g8.01.0
Morpholine87.120.84 mL (9.6 mmol)9.61.2
Sodium Triacetoxyborohydride (STAB)211.942.54 g (12.0 mmol)12.01.5
Dichloromethane (DCM), anhydrous-80 mL--
Acetic Acid (optional)-1-2 drops--

Step-by-Step Methodology

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.37 g, 8.0 mmol) in anhydrous DCM (80 mL).

  • Add morpholine (0.84 mL, 9.6 mmol) via syringe.

    • Causality Insight: A slight excess of the amine helps drive the initial iminium ion formation.

  • (Optional) Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes.

    • Causality Insight: STAB is added last because it will selectively reduce the iminium ion as it is formed, minimizing side reactions like the reduction of the starting ketone. Portion-wise addition helps control any mild exotherm.

  • Continue stirring at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash chromatography if necessary (eluent: 5-10% methanol in DCM) to yield tert-butyl 3-morpholinoazetidine-1-carboxylate.

Synthesis of Analogs for SAR Exploration

With the core scaffold in hand, the next critical phase is diversification. The primary point of attachment for generating analogs is the azetidine nitrogen, which becomes available after removal of the tert-butoxycarbonyl (Boc) protecting group.

Diversification Workflow

G cluster_reactions Diversification Reactions A tert-Butyl 3-morpholinoazetidine-1-carboxylate B 3-Morpholinoazetidine (TFA or HCl salt) A->B Boc Deprotection (TFA or HCl) C N-Alkylation (R-X, Base) B->C D N-Arylation (Ar-Br, Pd-cat) B->D E Reductive Amination (R-CHO, NaBH(OAc)₃) B->E F N-Acylation (R-COCl, Base) B->F

Caption: Diversification strategy via functionalization of the azetidine nitrogen.

Protocol 3: Boc Deprotection
  • Dissolve tert-butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq) in DCM (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor by LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt can often be used directly in the next step without further purification. If necessary, co-evaporation with toluene can be used to remove residual TFA.

Protocol 4: N-Arylation via Suzuki-Miyaura Coupling

For this diversification, an alternative starting material, tert-butyl 3-bromoazetidine-1-carboxylate, is required. The morpholine (or other nucleophile) can be introduced after the C-C bond is formed. Alternatively, if a suitable N-aryl-3-bromoazetidine is synthesized, it can be coupled with morpholine. A more direct approach is the N-arylation of the deprotected 3-morpholinoazetidine.[8][9][10]

General Procedure for N-Arylation of 3-Morpholinoazetidine

  • To a flame-dried Schlenk flask, add the 3-morpholinoazetidine salt (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a ligand like XPhos (6 mol%).

  • Add a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction to 80-110°C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the N-arylated analog.

Summary of Potential Analogs

The following table illustrates the types of analogs that can be generated using the protocols described.

Modification TypeReaction UsedR-Group ExampleKey Benefit for SAR
N-AlkylationAlkyl HalideBenzyl, Ethyl, PropylProbes steric and electronic effects in lipophilic pocket.
N-ArylationSuzuki or BuchwaldPhenyl, Pyridyl, ThienylIntroduces aromatic interactions (π-stacking, H-bonding).
N-AcylationAcyl HalideAcetyl, BenzoylModulates basicity and introduces H-bond acceptors.
Amine SubstitutionReductive AminationPiperidine, ThiomorpholineVaries the properties of the heterocyclic substituent.

Troubleshooting and Key Considerations

  • Incomplete Oxidation: If the oxidation in Protocol 1 stalls, adding another portion of IBX (0.2-0.3 eq) can help drive it to completion. Ensure the solvent is of high quality.

  • Low Yield in Reductive Amination: The ketone intermediate can be sensitive to moisture. Ensure all reagents and glassware are thoroughly dried. If yields are still low, pre-forming the iminium ion for a longer period (1-2 hours) before adding STAB may be beneficial.

  • Purification of Amines: The final amine products can sometimes streak on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) or using a basic alumina column can improve chromatographic behavior.

  • Stability of Deprotected Azetidine: The free-base 3-morpholinoazetidine is a relatively stable secondary amine. However, it is best to use its salt form directly or generate the free base in situ just before the subsequent reaction to prevent potential degradation over long-term storage.

Conclusion

The morpholinoazetidine scaffold is a valuable asset in modern drug discovery, offering a pathway to novel chemical entities with potentially superior pharmacological profiles.[1][3] The protocols detailed herein provide a robust and scalable route to the core structure, tert-butyl 3-morpholinoazetidine-1-carboxylate, and offer validated strategies for its diversification. By systematically applying these methods, research scientists can efficiently generate libraries of analogs to probe structure-activity relationships and accelerate the development of next-generation therapeutics.

References

  • Butkute, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Li, G., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • de Vreese, R., et al. Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Tetrahedron Letters. [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Foley, D. J., & Garg, N. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

  • ResearchGate. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. [Link]

  • Hardman, M., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Ali, T. E., et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 3-morpholinoazetidine-1-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Kinase dysregulation is a hallmark of many cancers, making these enzymes high-value therapeutic targets.[1] Medicinal chemistry has evolved to favor "privileged scaffolds"—molecular frameworks that confer advantageous physicochemical and biological properties. The azetidine ring has emerged as one such scaffold, prized for its ability to improve properties like solubility and metabolic stability while providing a rigid, three-dimensional structure.[2][3][4] This guide provides an in-depth examination of tert-Butyl 3-morpholinoazetidine-1-carboxylate , a versatile building block that combines the benefits of the azetidine core with the well-established pharmacophoric contributions of the morpholine moiety. We will explore its application in the synthesis of a representative PI3K inhibitor, detail the underlying chemical principles, and discuss the structure-activity relationships that make this reagent a powerful tool for researchers and drug development professionals.

The Rationale: Why a Morpholinoazetidine Scaffold?

The efficacy of a kinase inhibitor is not solely dependent on its binding affinity; its overall drug-like properties (ADME: absorption, distribution, metabolism, and excretion) are critical for clinical success. The choice of tert-Butyl 3-morpholinoazetidine-1-carboxylate as a starting material is a strategic decision rooted in established medicinal chemistry principles.

  • The Azetidine Core: This four-membered saturated nitrogen heterocycle is more than a simple linker.[3] Its inherent ring strain and non-planar geometry provide a rigid scaffold that positions substituents in precise vectors.[4][5] This conformational constraint can reduce the entropic penalty upon binding to the kinase active site, potentially leading to higher affinity.[4] Furthermore, replacing more common rings like piperidine or pyrrolidine with azetidine can improve key drug properties, including aqueous solubility and lipophilicity (LogP).[2]

  • The Morpholine Moiety: The morpholine group is a ubiquitous feature in kinase inhibitors, most notably in the PI3K/mTOR inhibitor class.[6][7] Its oxygen atom acts as a potent hydrogen bond acceptor, frequently forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the hydrogen bonding of the adenine portion of ATP. Additionally, the morpholine ring significantly enhances the aqueous solubility of the final compound, a crucial factor for bioavailability.[8][9]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides essential control over the synthetic route. It renders the azetidine nitrogen nucleophilic only after a deliberate deprotection step, allowing for precise, sequential construction of the target molecule and preventing unwanted side reactions.[10]

This combination makes the title compound an ideal starting point for building sophisticated inhibitors targeting kinases like PI3K, mTOR, and others where a hinge-binding moiety and improved solubility are desired.[11][12]

Synthesis Protocol: Construction of a PI3K Inhibitor Scaffold

This section details a representative, multi-step synthesis of a kinase inhibitor built upon a pyrimidine core, a common scaffold in this drug class.[9] The protocol begins with the deprotection of tert-Butyl 3-morpholinoazetidine-1-carboxylate and proceeds through nucleophilic aromatic substitution (SNAr) to install the key pharmacophore.

Experimental Workflow Diagram

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Suzuki Cross-Coupling A tert-Butyl 3-morpholinoazetidine-1-carboxylate B 3-Morpholinoazetidine (TFA Salt) A->B  TFA, DCM, 0°C to RT D 2-Chloro-5-nitro-4-(3-morpholinoazetidin-1-yl)pyrimidine B->D  DIPEA, NMP, RT C 2,4-Dichloro-5-nitropyrimidine C->D F Final Kinase Inhibitor Scaffold D->F  Pd Catalyst, Base, Dioxane/H2O, 90°C E Arylboronic Acid E->F

Caption: Synthetic workflow for a representative kinase inhibitor.

Materials and Reagents
ReagentSupplierCAS NumberNotes
tert-Butyl 3-morpholinoazetidine-1-carboxylatee.g., ChemicalBook1290136-89-8Starting Material
Trifluoroacetic Acid (TFA)Standard Supplier76-05-1Reagent Grade
Dichloromethane (DCM)Standard Supplier75-09-2Anhydrous
2,4-Dichloro-5-nitropyrimidineStandard Supplier49845-33-2Heterocyclic Core
N,N-Diisopropylethylamine (DIPEA)Standard Supplier7087-68-5Non-nucleophilic base
N-Methyl-2-pyrrolidone (NMP)Standard Supplier872-50-4Anhydrous
[4-(Trifluoromethyl)phenyl]boronic acidStandard Supplier128796-39-4Example coupling partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Standard Supplier72287-26-4PdCl₂(dppf), Suzuki Catalyst
Sodium Carbonate (Na₂CO₃)Standard Supplier497-19-8Base for Suzuki coupling
1,4-Dioxane / WaterStandard Supplier123-91-1 / 7732-18-5Solvents for Suzuki coupling
Step-by-Step Methodology

Step 1: Boc Deprotection of tert-Butyl 3-morpholinoazetidine-1-carboxylate

  • Causality: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is used to efficiently cleave the tert-butyl carbamate, protonating the azetidine nitrogen to yield the corresponding TFA salt. The reaction is started at 0°C to control the initial exotherm.

  • Dissolve tert-Butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA, 5.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The resulting crude oil, the TFA salt of 3-morpholinoazetidine, is typically used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The pyrimidine ring is electron-deficient due to the two nitrogen atoms and the strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack. The chlorine at the C4 position is more activated and is selectively displaced by the secondary amine of the deprotected azetidine. DIPEA is used as a non-nucleophilic base to neutralize the TFA salt in situ and scavenge the HCl byproduct.

  • To the crude TFA salt from Step 1, add 2,4-dichloro-5-nitropyrimidine (1.1 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP, approx. 0.3 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into ice water, which will often precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-5-nitro-4-(3-morpholinoazetidin-1-yl)pyrimidine .

Step 3: Suzuki Cross-Coupling

  • Causality: The remaining chlorine at the C2 position can be functionalized using a palladium-catalyzed cross-coupling reaction. The Suzuki reaction is chosen for its robustness and tolerance of various functional groups. PdCl₂(dppf) is an effective catalyst for coupling arylboronic acids to chloro-heteroarenes.

  • In a reaction vessel, combine the product from Step 2 (1.0 eq), [4-(trifluoromethyl)phenyl]boronic acid (1.5 eq), and Sodium Carbonate (Na₂CO₃, 3.0 eq).

  • Add PdCl₂(dppf) catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).

  • Heat the mixture to 90°C and stir for 4-6 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by flash chromatography or preparative HPLC to obtain the target kinase inhibitor.

Structure-Activity Relationship (SAR) and Mechanism of Action

The morpholinoazetidine moiety is not merely a solubilizing group; it is an active and crucial pharmacophore that directly influences binding affinity and selectivity.

Key Interactions in the Kinase ATP-Binding Site

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Moiety hinge Hinge Region (e.g., Alanine, Valine) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue morpholine Morpholine Oxygen morpholine->hinge H-Bond azetidine Azetidine Ring azetidine->pocket van der Waals core Pyrimidine Core core->hinge H-Bond

Caption: Key interactions of the morpholinoazetidine moiety.

  • Hinge Binding: The oxygen atom of the morpholine ring is ideally positioned to act as a hydrogen bond acceptor, forming a crucial bond with the backbone amide protons of the kinase hinge region.[8] This interaction is a primary anchor for many ATP-competitive inhibitors.[13]

  • Vectorial Orientation: The rigid azetidine ring acts as a scaffold, projecting the morpholine into the solvent-exposed region while correctly orienting the core heterocycle (e.g., pyrimidine) for its own interactions within the active site. This precise positioning is critical for high-affinity binding.[2][4]

  • Solubility and Selectivity: The polarity of the morpholine group contributes significantly to the aqueous solubility of the inhibitor. Furthermore, the specific shape and size of the entire morpholinoazetidine substituent can be exploited to achieve selectivity between different kinase isoforms, which may have subtle differences in the shape and volume of their ATP-binding pockets.

Illustrative SAR Data

The following table, based on general principles observed in PI3K inhibitor development, illustrates how modifications to this scaffold can impact inhibitory activity.[6][11]

Modification to ScaffoldExpected Impact on IC₅₀Rationale
Replacement of Morpholine with PiperidineIncrease (Weaker)Loss of the key hydrogen bond-accepting oxygen atom, reducing hinge-binding affinity.
Replacement of Azetidine with a flexible ethyl-amine linkerIncrease (Weaker)Increased conformational flexibility leads to a higher entropic penalty upon binding, reducing overall affinity.
Isomeric change from 3-morpholinoazetidine to 2-morpholinoazetidineSignificant ChangeAlters the vector and distance of the morpholine relative to the core, likely disrupting the optimal geometry for hinge binding.
Replacement of Morpholine with ThiomorpholineVariableThe sulfur is a weaker H-bond acceptor but may introduce new hydrophobic interactions. The effect is target-dependent.

Target Pathway: The PI3K/Akt/mTOR Signaling Cascade

Many kinase inhibitors featuring the morpholine moiety target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][12] In many cancers, this pathway is constitutively active due to mutations (e.g., in PTEN or PIK3CA), driving uncontrolled cell division.[11][14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Our Synthesized Inhibitor Inhibitor->PI3K INHIBITS

Caption: The PI3K/Akt/mTOR signaling pathway and point of inhibition.

An inhibitor synthesized using the described protocol would block the function of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action halts the downstream signaling cascade, ultimately leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[14]

Conclusion and Future Outlook

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a high-value, strategic building block for the synthesis of kinase inhibitors. It provides a robust and reliable route to incorporate a conformationally constrained, highly solubilizing pharmacophore that is proven to engage effectively with the hinge region of numerous kinases. The synthetic protocols are straightforward and leverage well-understood, high-yielding reactions like SNAr and Suzuki coupling. As the field of kinase inhibitor design continues to demand greater selectivity and improved pharmacokinetic profiles, the intelligent use of privileged scaffolds like the morpholinoazetidine moiety will remain a critical strategy for success.

References

  • Title: Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate Source: Acadechem URL: [Link]

  • Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed URL: [Link]

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors Source: MDPI URL: [Link]

  • Title: Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases Source: ACS Publications URL: [Link]

  • Title: Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) Source: PubMed URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

  • Title: Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phosphoinositide 3-kinase inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: List of PI3K Inhibitors + Uses, Types, Side Effects Source: Drugs.com URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis Source: PubMed URL: [Link]

  • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: PubMed URL: [Link]

  • Title: Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor Source: PubMed URL: [Link]

  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: PubMed URL: [Link]

  • Title: A process for the preparation of tert-butyl (r)
  • Title: Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects Source: PubMed Central URL: [Link]

  • Title: Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines Source: PubMed URL: [Link]

  • Title: Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase Source: ACS Publications URL: [Link]

  • Title: Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders Source: RSC Publishing URL: [Link]

  • Title: Novel synthetic method of (S)
  • Title: Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D Source: PubMed Central URL: [Link]

  • Title: Tyrosine Kinase Inhibitors Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate Source: ResearchGate URL: [Link]

  • Title: Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone Source: Google Patents URL

Sources

Protocol for N-Boc deprotection of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Fidelity N-Boc Deprotection of tert-Butyl 3-Morpholinoazetidine-1-carboxylate

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This comprehensive application note provides a detailed and field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-morpholinoazetidine-1-carboxylate. The Boc group is a cornerstone of modern organic synthesis, particularly in amine protection, due to its stability under various conditions and its straightforward, acid-labile removal.[1][2][3][4] This guide delves into the underlying reaction mechanism, offers critical insights specific to the azetidine scaffold, and presents a step-by-step experimental procedure complete with workup options, troubleshooting, and characterization guidance. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a reliable method to access the versatile 3-morpholinoazetidine building block.

The Mechanistic Foundation of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group using a strong acid like trifluoroacetic acid (TFA) is a robust and well-understood transformation. The process unfolds through a precise, three-step sequence that ensures a clean and high-yielding reaction.[1][2][5][6]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid. This step activates the Boc group, making it highly susceptible to cleavage.[1][5][6]

  • Carbocation Formation: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][5][6]

  • Decarboxylation & Amine Liberation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][5][6] In the acidic milieu, the newly deprotected amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate salt).[5][6]

The liberated tert-butyl cation is a reactive electrophile that is typically neutralized by deprotonation to form isobutylene gas or quenched by a nucleophilic species present in the reaction mixture.[5]

Boc_Deprotection_Mechanism Start Boc-Protected Amine (Substrate) Protonated Protonated Intermediate Start->Protonated + H⁺ (from TFA) inv1 Protonated->inv1 Carbamic_Acid Carbamic Acid Intermediate Products Free Amine Salt (Product) + CO₂ (gas) Carbamic_Acid->Products Decarboxylation - CO₂ tButyl_Cation tert-Butyl Cation Isobutylene Isobutylene (gas) tButyl_Cation->Isobutylene - H⁺ inv1->Carbamic_Acid inv1->tButyl_Cation Fragmentation inv2

Figure 1: Mechanism of TFA-mediated Boc deprotection.

Substrate-Specific Considerations: The Azetidine Scaffold

While the Boc deprotection mechanism is general, the specific nature of the substrate, tert-butyl 3-morpholinoazetidine-1-carboxylate, requires careful consideration.

  • Azetidine Ring Integrity: Azetidines are four-membered heterocyclic rings possessing significant ring strain.[7] This strain can sometimes lead to undesired ring-opening under harsh acidic conditions. However, studies have demonstrated that the N-Boc deprotection of azetidines using standard TFA conditions is highly effective and proceeds without compromising the integrity of the azetidine ring.[8]

  • Reagent Selection:

    • Acid: Trifluoroacetic acid (TFA) is the reagent of choice. Its high acidity ensures rapid cleavage of the Boc group, and its volatility simplifies its removal during the workup phase.[1][2] A common and effective concentration is 20-50% TFA in an inert solvent.

    • Solvent: Dichloromethane (DCM) is the preferred solvent due to its excellent ability to dissolve the substrate and its inertness under the strong acidic conditions.[2]

  • Scavengers: The generated tert-butyl cation can potentially alkylate other nucleophilic sites on sensitive substrates. While the morpholinoazetidine core is generally robust, in complex syntheses involving sensitive functional groups (e.g., indoles, thiols), the addition of a cation scavenger like triisopropylsilane (TIS) or water may be warranted.[6] For this specific transformation, a scavenger is typically not required.

Detailed Experimental Protocol

This protocol provides a reliable method for the deprotection, with two distinct workup procedures to isolate the product as either its trifluoroacetate salt or the free base.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
tert-Butyl 3-morpholinoazetidine-1-carboxylate>95% PurityMajor suppliersThe starting material.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Major suppliersCorrosive and hygroscopic. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousMajor suppliersInert reaction solvent.
Diethyl Ether (Et₂O)AnhydrousMajor suppliersUsed for precipitation of the salt.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab-preparedFor neutralization in free base workup.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularMajor suppliersDrying agent.
Ninhydrin StainTLC GradeMajor suppliersFor visualization of the amine product.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This mitigates any potential exotherm upon acid addition.[6]

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution dropwise via a syringe. A common ratio is 4:1 DCM:TFA (v/v).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction should be conducted in a well-ventilated fume hood, as CO₂ and potentially isobutylene gas are evolved.[2][5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

    • Eluent: A typical mobile phase is 10% Methanol in DCM.

    • Visualization: The starting material will be UV active (if applicable) but will not stain with ninhydrin. The product, a secondary amine, will appear as a distinct spot (typically at a lower Rf) that stains yellow/orange or purple upon gentle heating with ninhydrin stain. The reaction is complete upon full consumption of the starting material.[3][6]

Workup and Isolation

Choose one of the following methods for product isolation.

Method A: Isolation as the Trifluoroacetate (TFA) Salt

  • Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3][6]

  • Azeotropic Removal: To ensure complete removal of residual TFA, add toluene (10-20 mL) to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.[6]

  • Precipitation: Dissolve the resulting oil or solid in a minimal amount of DCM or methanol and add it dropwise to a flask containing cold, vigorously stirred diethyl ether (Et₂O). A white precipitate of the TFA salt should form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield 3-morpholinoazetidine trifluoroacetate.

Method B: Isolation as the Free Base

  • Concentration: Concentrate the reaction mixture to dryness under reduced pressure to remove the bulk of the DCM and TFA.

  • Neutralization: Cool the residue in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH of the aqueous layer is >8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-morpholinoazetidine as a free base.[3][6]

Workflow_Diagram A Dissolve Substrate in DCM B Cool to 0 °C A->B C Add TFA Dropwise B->C D Stir at RT (1-3 h) C->D E Monitor by TLC D->E F Workup Choice E->F G1 Concentrate in vacuo F->G1 Method A H1 Concentrate in vacuo F->H1 Method B G2 Precipitate from Cold Diethyl Ether G1->G2 G3 Filter and Dry G2->G3 G4 TFA Salt Product G3->G4 H2 Neutralize with sat. NaHCO₃ H1->H2 H3 Extract with DCM H2->H3 H4 Dry and Concentrate H3->H4 H5 Free Base Product H4->H5

Figure 2: Experimental workflow for N-Boc deprotection.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA stoichiometry.2. Reaction time too short or temperature too low.1. Add additional TFA (1-2 eq.) and continue monitoring.2. Extend the reaction time. For particularly stubborn substrates, gentle warming may be considered, but is rarely necessary.[6]
Product is an oil/gummy The product salt may be hygroscopic or have a low melting point. The free base may be a low-melting solid or oil.For the salt, ensure all solvents are rigorously anhydrous. Lyophilization (freeze-drying) from an aqueous solution can sometimes yield a solid. For the free base, this is common; proceed to characterization.
Low yield after workup B The product (especially the salt form before neutralization) is partially soluble in water.[9]Ensure the aqueous layer is thoroughly extracted multiple times (3-5x) with the organic solvent. Using a continuous liquid-liquid extractor can improve recovery for highly water-soluble amines.
Broad NMR signals The product may be partially protonated, leading to signal broadening. The free base amine may be exchanging protons with residual water.For the free base, ensure the sample is completely dry. For the TFA salt, this can be common; characterization by ¹³C NMR and Mass Spectrometry is often clearer.

Conclusion

The acid-catalyzed deprotection of tert-butyl 3-morpholinoazetidine-1-carboxylate using trifluoroacetic acid in dichloromethane is a highly efficient and reliable method. By understanding the core chemical mechanism and paying close attention to substrate-specific handling, researchers can confidently generate the deprotected 3-morpholinoazetidine product in high yield. The choice between isolating the final product as a stable trifluoroacetate salt or as the free base provides valuable flexibility for subsequent synthetic transformations. This guide serves as a robust starting point for any research or development program requiring this versatile chemical intermediate.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Online]. Available: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Online]. Available: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Online]. Available: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Online]. Available: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Online]. Available: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Online]. Available: [Link]

  • TFA Deprotection. Scribd. [Online]. Available: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Online]. Available: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Online]. Available: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Online]. Available: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Online]. Available: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Online]. Available: [Link]

  • A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Online]. Available: [Link]

Sources

Application Notes & Protocols: Synthesis and Strategic Coupling of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized as a versatile saturated heterocycle that can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional exit vectors for molecular elaboration. When functionalized with a morpholine moiety, as in tert-butyl 3-morpholinoazetidine-1-carboxylate, it becomes a highly valuable building block, combining the favorable properties of both scaffolds. This guide provides a comprehensive overview of the synthesis and subsequent coupling reactions of this key intermediate. We present detailed, field-proven protocols for its preparation via reductive amination and its subsequent functionalization through N-arylation and amide bond formation following Boc-group deprotection. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are detailed to empower researchers in drug discovery and chemical development.

Part 1: Synthesis of the Core Scaffold via Reductive Amination

The most efficient and widely adopted method for synthesizing the title compound is the reductive amination of a ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate, with morpholine.

Principle and Mechanistic Insight

Reductive amination is a powerful "one-pot" method for forming carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of a hemiaminal intermediate from the ketone and the secondary amine (morpholine). This intermediate then dehydrates to form an electrophilic enamine, which is subsequently reduced in situ by a hydride source. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reductant of choice for this transformation due to its mild nature and its selective ability to reduce the enamine in the presence of the starting ketone, thereby minimizing side reactions like aldehyde or ketone reduction.[2]

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reductant Addition cluster_2 Work-up & Purification A Combine tert-Butyl 3-oxoazetidine-1-carboxylate, Morpholine, and DCE B Stir at Room Temperature A->B 15 min C Add NaBH(OAc)3 portion-wise B->C Maintain inert atm. D Stir at Room Temperature overnight (12-18h) C->D E Quench with sat. NaHCO3 (aq) D->E Monitor by TLC/LC-MS F Extract with DCM E->F G Purify via Flash Column Chromatography F->G

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol: Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), morpholine (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Initial Stirring: Stir the solution at room temperature (20-25 °C) for 15-20 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The addition can be mildly exothermic.

  • Reaction: Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a solid or viscous oil.

Representative Reaction Data
ReagentM.W. ( g/mol )Equivalents
tert-Butyl 3-oxoazetidine-1-carboxylate171.211.0
Morpholine87.121.2
Sodium Triacetoxyborohydride211.941.5
Solvent Temp. Time
1,2-Dichloroethane (DCE)RT12-18 h
Expected Yield: 85-95%

Part 2: N-Arylation via Buchwald-Hartwig Amination

A primary utility of the synthesized scaffold is its incorporation into larger molecules via coupling at the azetidine nitrogen. This requires an initial Boc-deprotection step, followed by a palladium-catalyzed N-arylation.

Principle and Mechanistic Insight

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it cleanly protonates the carbamate, leading to its collapse into tert-butyl cation (which is scavenged by TFA or forms isobutylene), carbon dioxide, and the free amine as its trifluoroacetate salt.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C(sp²)-N bonds.[3] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine (in this case, the deprotected 3-morpholinoazetidine), and finally, reductive elimination to form the desired N-aryl product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biaryl phosphine ligands being highly effective.

Experimental Workflow: Deprotection and N-Arylation

cluster_0 Step A: Boc Deprotection cluster_1 Step B: N-Arylation Coupling A Dissolve Boc-protected azetidine in DCM B Add TFA (5-10 eq) at 0 °C A->B C Warm to RT, stir 1-2h B->C D Concentrate in vacuo C->D E Combine Azetidine TFA salt, Aryl Halide, Base, Pd-catalyst, and Ligand in Toluene D->E Proceed directly with salt F Heat reaction mixture (e.g., 100 °C) E->F G Monitor by LC-MS F->G H Work-up and Purify G->H

Caption: Two-step workflow for N-arylation.

Detailed Protocols

Protocol A: Boc Deprotection

  • Setup: Dissolve tert-butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Completion: Monitor for the disappearance of starting material by TLC/LC-MS. Upon completion, concentrate the solution under reduced pressure. The resulting 3-morpholinoazetidinium trifluoroacetate salt is often used directly in the next step without further purification.

Protocol B: Buchwald-Hartwig N-Arylation

  • Setup: In an oven-dried Schlenk tube or vial, combine the 3-morpholinoazetidinium trifluoroacetate salt (1.2 eq), the aryl halide (1.0 eq), a suitable base (e.g., Cs₂CO₃, 2.5 eq), a palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Recommended Reaction Conditions
ComponentCondition A (General)Condition B (Challenging Substrates)
Aryl HalideAryl BromideAryl Chloride
Pd Precatalyst (mol%)Pd₂(dba)₃ (2%)XPhos Pd G3 (2-4%)
Ligand (mol%)XantPhos (4%)XPhos (4-8%)
BaseCs₂CO₃NaOtBu or LHMDS
SolventToluene or DioxaneToluene
Temperature (°C)100110
Expected Yield: 60-90%

Part 3: Functionalization via Amide Coupling

Following Boc deprotection, the secondary amine of the azetidine ring is an excellent nucleophile for forming amide bonds with carboxylic acids, a reaction of paramount importance in pharmaceutical synthesis.[5]

Principle and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Modern amide coupling protocols rely on activating the carboxylic acid to generate a highly electrophilic intermediate. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) serve this purpose.[6] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acid formed during the reaction and to free the amine from its salt form.

Mechanism: Carboxylic Acid Activation with HATU

RCOOH R-COOH ActivatedEster Activated O-Acyl -isouronium Ester RCOOH->ActivatedEster HATU HATU HATU->ActivatedEster Base Base (DIPEA) Base->ActivatedEster Deprotonation Amide Target Amide ActivatedEster->Amide Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts Amine 3-Morpholinoazetidine Amine->Amide

Caption: Activation of a carboxylic acid using HATU for amide coupling.

Detailed Protocol: Amide Coupling
  • Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of 3-morpholinoazetidinium trifluoroacetate salt (1.2 eq) in the same solvent. Note: The excess base is required to neutralize both the TFA salt and the acid generated during coupling.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

Recommended Reagents and Conditions
ComponentCondition A (Standard)Condition B (Acid/Base Sensitive)
Coupling ReagentHATUEDCI / HOBt
BaseDIPEA2,4,6-Collidine
SolventDMF or DCMDCM
Temperature (°C)250 to 25
Expected Yield: 70-95%

Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere in a well-ventilated fume hood.[4]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is highly corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Acids and Solvents: Trifluoroacetic acid (TFA) is highly corrosive. Dichloromethane (DCM) and toluene are volatile organic solvents with associated health risks. Always use in a fume hood with proper PPE.

  • Coupling Reagents: Reagents like HATU and EDCI can be sensitizers. Avoid inhalation and skin contact.

References

  • Vertex AI Search. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate.
  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.
  • Bhookya, S., et al. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.

Sources

The Versatile Building Block: Application of tert-Butyl 3-morpholinoazetidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design, imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules. Among these, the azetidine and morpholine moieties have independently demonstrated significant value. This application note delves into the synthesis and multifaceted applications of a hybrid of these two privileged structures: tert-Butyl 3-morpholinoazetidine-1-carboxylate. We will explore its role as a versatile building block in the construction of potent and selective kinase inhibitors, particularly targeting Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), which are implicated in a spectrum of inflammatory diseases and cancers. Detailed synthetic protocols for the preparation and subsequent elaboration of this key intermediate are provided, underpinned by mechanistic rationale and practical insights for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Fusion of Azetidine and Morpholine Scaffolds

The pursuit of novel chemical entities with enhanced "drug-like" properties is a perpetual challenge in medicinal chemistry. Small, saturated heterocycles have emerged as powerful tools in this endeavor, offering a means to navigate chemical space beyond the flat, aromatic rings that have historically dominated drug portfolios. The rigid, three-dimensional nature of these scaffolds can lead to improved binding affinity and selectivity for biological targets, while also favorably modulating properties such as solubility, metabolic stability, and cell permeability.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to introduce conformational rigidity and a unique vector for substituent placement.[1] Its incorporation into drug candidates has been shown to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1] On the other hand, the morpholine ring is a well-established pharmacophore known for its advantageous physicochemical and metabolic properties.[2] It is a common feature in numerous approved drugs, where it often contributes to improved solubility and reduced off-target toxicity.[2]

The combination of these two valuable scaffolds in the form of tert-Butyl 3-morpholinoazetidine-1-carboxylate creates a bifunctional building block of significant interest. The morpholine moiety can act as a key pharmacophoric element, engaging in hydrogen bonding or other interactions with the target protein, while the azetidine ring provides a rigid linker and a point for further molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential chemical transformations, making it an ideal intermediate for library synthesis and lead optimization.

This application note will provide a comprehensive overview of the utility of tert-Butyl 3-morpholinoazetidine-1-carboxylate, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties and Synthesis

Physicochemical Properties

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
CAS Number 1207945-31-0
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, DMSO)
Synthesis Pathway

The most common and efficient route to tert-Butyl 3-morpholinoazetidine-1-carboxylate involves a two-step sequence starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. This involves the oxidation of the secondary alcohol to a ketone, followed by a reductive amination with morpholine.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidizing Agent (e.g., TEMPO, NaClO) C tert-Butyl 3-oxoazetidine-1-carboxylate D tert-Butyl 3-morpholinoazetidine-1-carboxylate C->D Morpholine Morpholine Morpholine->C Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->C

Caption: General synthetic pathway to tert-Butyl 3-morpholinoazetidine-1-carboxylate.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 3-morpholinoazetidine scaffold has proven to be a valuable component in the design of inhibitors for several important kinase targets, most notably Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks). These enzymes play crucial roles in cell signaling pathways that regulate inflammation, immunity, and cell growth, making them attractive targets for the treatment of autoimmune diseases, inflammatory conditions, and cancer.[1][3]

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune and inflammatory diseases.[4] Several approved and clinical-stage JAK inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the kinase. The 3-morpholinoazetidine moiety has been incorporated into novel JAK inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor, and the azetidine provides a rigid linker to other parts of the molecule that can confer selectivity.[5][6]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Hyperactivation of this pathway is a common feature in many cancers.[7] The morpholine ring is a key structural feature of several potent PI3K inhibitors, where it is known to interact with the hinge region of the kinase domain.[8] The incorporation of the 3-morpholinoazetidine scaffold allows for the presentation of the crucial morpholine moiety in a conformationally constrained manner, which can enhance binding affinity and selectivity for different PI3K isoforms.

While specific IC₅₀ values for direct derivatives of tert-butyl 3-morpholinoazetidine-1-carboxylate are often proprietary and found within patent literature, the general structure-activity relationships (SAR) indicate the importance of this scaffold. For instance, in a series of PI3K inhibitors, the replacement of a simple morpholine with a more complex, substituted morpholino-containing fragment can significantly impact potency and isoform selectivity.

Table 1: Representative Biological Activity of a Kinase Inhibitor Incorporating a 3-Morpholinoazetidine-like Scaffold

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound X (A representative analog)JAK15[Hypothetical, based on patent literature]
JAK250[Hypothetical, based on patent literature]
JAK32[Hypothetical, based on patent literature]
PI3Kα>1000[Hypothetical, based on patent literature]

Note: The data in this table is representative and intended to illustrate the potential potency and selectivity that can be achieved with this scaffold. Actual values for specific proprietary compounds will vary.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate and its subsequent use in the synthesis of a generic kinase inhibitor core.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone.[9]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Potassium bromide (KBr) aqueous solution (9.1%)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution (12%)

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (15%)

  • Ethyl acetate (EtOAc)

  • n-Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in DCM (200 mL), add 9.1% aqueous KBr solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and 12% aqueous NaClO solution (86 g) in water (389 mL) to the reaction mixture, maintaining the temperature between -15 to 5 °C.

  • Stir the reaction mixture for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding 15% aqueous sodium thiosulfate solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Dissolve the residue in ethyl acetate, then slowly add n-heptane at 10-15 °C with stirring to induce crystallization.

  • Cool the mixture to -5 to 0 °C and stir for an additional 20 minutes.

  • Filter the solid, wash with cold n-heptane, and dry under vacuum to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

Protocol 2: Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate (Reductive Amination)

This protocol describes the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with morpholine.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Morpholine

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) in DCE (20 mL), add morpholine (0.56 mL, 6.42 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.86 g, 8.76 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-morpholinoazetidine-1-carboxylate.

Protocol 3: N-Boc Deprotection and Amide Coupling

This protocol outlines the deprotection of the Boc group and subsequent amide bond formation, a common sequence in the elaboration of this building block.

Workflow Diagram:

Deprotection_Coupling_Workflow A tert-Butyl 3-morpholinoazetidine-1-carboxylate B 3-Morpholinoazetidine (amine salt) A->B N-Boc Deprotection C Final Amide Product B->C Amide Coupling Acid Acid (e.g., TFA, HCl) Acid->A Carboxylic_Acid R-COOH Carboxylic_Acid->B Coupling_Agent Coupling Agent (e.g., HATU, HOBt, EDC) Coupling_Agent->B

Caption: Workflow for N-Boc deprotection and subsequent amide coupling.

Part A: N-Boc Deprotection

  • Dissolve tert-butyl 3-morpholinoazetidine-1-carboxylate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid coupling partner in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add an amide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Add the 3-morpholinoazetidine amine salt to the activated carboxylic acid solution.

  • Stir the reaction at room temperature until the amide formation is complete.

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, combining the rigidity of the azetidine ring with the favorable properties of the morpholine moiety, make it an attractive scaffold for the design of novel therapeutics. The straightforward synthetic access and the ability to perform selective chemical modifications at the azetidine nitrogen position further enhance its utility. As demonstrated, this building block has found significant application in the development of potent and selective kinase inhibitors, highlighting its potential for the discovery of new treatments for a range of diseases. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate, empowering researchers to explore its full potential in their drug discovery programs.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 129. (2019). Available at: [Link]

  • Bultinck, P., et al. (2003). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. (2023). Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports, 6, 22786. (2016). Available at: [Link]

  • US20180237440A1 - Janus kinase 1 selective inhibitor and pharmaceutical use thereof. Google Patents.
  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(11), 2537-2547. (2014). Available at: [Link]

  • US9358229B2 - JAK PI3K/mTOR combination therapy. Google Patents.
  • Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016-2020). Expert Opinion on Therapeutic Patents, 31(7), 571-596. (2021). Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1005. (2022). Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutics Using a Morpholinoazetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Morpholine and Azetidine for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is perpetual. The morpholine and azetidine rings are two such "privileged" structures that have independently found significant utility in the design of therapeutic agents.[1][2][3] Morpholine, a saturated heterocycle, is often incorporated to enhance aqueous solubility, improve metabolic stability, and introduce a basic nitrogen atom for key interactions with biological targets.[2][3][4] Conversely, the strained four-membered azetidine ring provides a unique three-dimensional exit vector for substituents, enabling precise exploration of chemical space and often leading to improved potency and selectivity.[1][5]

This application note details the rationale and provides robust protocols for the synthesis and derivatization of a novel morpholinoazetidine scaffold. By strategically combining these two key heterocycles, researchers can access a rich chemical space populated with molecules possessing desirable drug-like properties. The protocols outlined herein are designed to be adaptable, allowing for the generation of diverse compound libraries for screening against a wide array of biological targets, from enzymes to receptors. We will explore the synthesis of a core scaffold, strategies for its diversification, and a representative biological screening protocol to guide the initial phases of a drug discovery campaign.

I. Synthesis of the Core Morpholinoazetidine Scaffold

The synthetic strategy for the core morpholinoazetidine scaffold is designed for efficiency and modularity, allowing for the late-stage introduction of diversity elements. The following protocol outlines the synthesis of a representative core structure: N-(1-(tert-butoxycarbonyl)azetidin-3-yl)morpholine.

Rationale for the Synthetic Approach

The chosen synthetic route begins with the commercially available N-Boc-3-oxoazetidine, a versatile starting material. The key transformation is a reductive amination reaction. This classical and reliable method allows for the direct coupling of the azetidine core with morpholine. The use of a Boc protecting group on the azetidine nitrogen is crucial for several reasons: it deactivates the nitrogen towards unwanted side reactions, enhances the solubility of intermediates in organic solvents, and can be readily removed under acidic conditions to allow for further derivatization at this position. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for the iminium intermediate, minimizing over-reduction.

Experimental Protocol: Synthesis of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)morpholine

Materials:

  • N-Boc-3-oxoazetidine

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of N-Boc-3-oxoazetidine (1.0 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add morpholine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may effervesce.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(1-(tert-butoxycarbonyl)azetidin-3-yl)morpholine.

Parameter Value
Typical Yield 75-85%
Purity (by LC-MS) >95%
Appearance Colorless to pale yellow oil
Synthetic Workflow Diagram

G start N-Boc-3-oxoazetidine + Morpholine step1 Iminium Formation (DCM, Acetic Acid, RT, 1h) start->step1 step2 Reductive Amination (Sodium Triacetoxyborohydride, RT, 12-16h) step1->step2 step3 Aqueous Workup (NaHCO3, DCM Extraction) step2->step3 step4 Purification (Silica Gel Chromatography) step3->step4 end_product N-(1-(tert-butoxycarbonyl)azetidin-3-yl)morpholine step4->end_product

Caption: Synthetic workflow for the core morpholinoazetidine scaffold.

II. Diversification of the Morpholinoazetidine Scaffold

With the core scaffold in hand, the next critical phase is its diversification to generate a library of analogs for structure-activity relationship (SAR) studies.[6][7][8] The modular nature of the synthesized core allows for derivatization at two primary points: the azetidine nitrogen (after Boc deprotection) and potentially on the morpholine ring if a suitably functionalized morpholine derivative is used in the initial synthesis.

Protocol 1: Deprotection and N-Functionalization of the Azetidine Ring

Rationale:

Removal of the Boc protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane. The resulting secondary amine is a versatile handle for a wide range of functionalization reactions, including acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a diverse array of substituents.

Procedure:

  • Boc Deprotection:

    • Dissolve the N-(1-(tert-butoxycarbonyl)azetidin-3-yl)morpholine (1.0 eq) in dichloromethane (0.2 M).

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine is often used directly in the next step.

  • N-Acylation (Example):

    • To a solution of the crude amine TFA salt (1.0 eq) in dichloromethane (0.2 M), add triethylamine (3.0 eq) at 0 °C.

    • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Upon completion, wash the reaction with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by silica gel chromatography or preparative HPLC.

Diversification Strategy Diagram

G cluster_derivatives Derivative Library core Core Scaffold (Boc-protected) deprotection Boc Deprotection (TFA/DCM) core->deprotection amine Free Azetidine Amine deprotection->amine acylation Amides amine->acylation RCOCl sulfonylation Sulfonamides amine->sulfonylation RSO2Cl alkylation Substituted Amines amine->alkylation R-X reductive_amination Tertiary Amines amine->reductive_amination RCHO, NaBH(OAc)3

Caption: Diversification of the morpholinoazetidine scaffold.

III. Application: Screening for Kinase Inhibitory Activity

To illustrate the therapeutic application of the morpholinoazetidine library, we present a hypothetical screening protocol against a protein kinase, a common target class in oncology and immunology.

Rationale for Kinase Inhibition Screening

The morpholine moiety is a well-known hinge-binding motif in many kinase inhibitors, while the azetidine can project a vector into the solvent-exposed region or a deeper pocket of the ATP-binding site. This makes the morpholinoazetidine scaffold an attractive starting point for developing novel kinase inhibitors. A common method for assessing kinase activity is to measure the phosphorylation of a substrate peptide.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

Materials:

  • Kinase of interest (e.g., a tyrosine kinase)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized morpholinoazetidine compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the library compounds in DMSO.

    • Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the kinase/substrate mix to each well of the plate.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Compound Scaffold Modification IC₅₀ (nM)
Core-1 N-benzoyl550
Core-2 N-(4-chlorobenzoyl)120
Core-3 N-(phenylsulfonyl)890
Core-4 N-benzyl250
Hypothetical Signaling Pathway Involvement

G RTK Receptor Tyrosine Kinase TargetKinase Target Kinase RTK->TargetKinase Activates P1 P Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates P2 P Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to P3 P Inhibitor Morpholinoazetidine Inhibitor Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

IV. Conclusion and Future Directions

The morpholinoazetidine scaffold represents a promising starting point for the development of novel therapeutics. The synthetic protocols provided herein are robust and adaptable, allowing for the efficient generation of diverse chemical libraries. The strategic combination of the morpholine and azetidine heterocycles offers a unique opportunity to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Future work should focus on expanding the diversity of the scaffold, including the use of substituted morpholines and the exploration of different substitution patterns on the azetidine ring. Integration with computational modeling and further biological screening will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 306-320.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • PubMed. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Retrieved from [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Retrieved from [Link]

  • YouTube. (2021). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. Retrieved from [Link]

  • SpringerLink. (n.d.). Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library. Retrieved from [Link]

  • PubMed. (2020). Steroidal pyrazolines as a promising scaffold in drug discovery. Retrieved from [Link]

  • PubMed. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Assay Development of tert-Butyl 3-morpholinoazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine and Morpholine Scaffolds as Privileged Structures in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a "privileged scaffold."[1][2] Its inherent ring strain and conformational rigidity can lead to improved metabolic stability, aqueous solubility, and target-binding affinity.[3][4] The incorporation of azetidine motifs is a feature of several FDA-approved drugs, highlighting their clinical significance.[1]

Similarly, the morpholine moiety is a frequently utilized heterocycle in drug discovery, known for enhancing the pharmacokinetic profile of bioactive molecules.[5][6] The combination of the azetidine and morpholine scaffolds in the core structure of tert-Butyl 3-morpholinoazetidine-1-carboxylate presents a versatile platform for the generation of compound libraries with considerable potential for diverse biological activities. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic diversification.[7]

This guide provides a comprehensive framework for the in vitro characterization of a library of derivatives based on the tert-Butyl 3-morpholinoazetidine-1-carboxylate scaffold. As these compounds do not have a predetermined biological target, a tiered screening approach is recommended to efficiently identify and validate potential biological activities across a range of target classes. This document will detail the strategic rationale and step-by-step protocols for primary screening, secondary validation, and initial liability assessment.

A Tiered Approach to In Vitro Screening

A hierarchical screening cascade is an efficient strategy to navigate the large datasets generated from library screening. This approach prioritizes resource allocation by focusing on the most promising compounds through progressively more complex and specific assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation and Potency cluster_2 Tier 3: Secondary and Selectivity Assays cluster_3 Tier 4: Initial Liability Assessment Primary_Screening Broad Target Class or Phenotypic Screening Hit_Confirmation Confirmation of Activity (Fresh Compound) Primary_Screening->Hit_Confirmation Initial Hits Dose_Response IC50/EC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Orthogonal Assays (Different Technology) Dose_Response->Secondary_Assays Potent Hits Liability_Assays Cytotoxicity & Metabolic Stability Dose_Response->Liability_Assays Selectivity_Assays Counter-Screening Against Related Targets Secondary_Assays->Selectivity_Assays Selectivity_Assays->Liability_Assays

Caption: A tiered screening cascade for novel compound libraries.

Part 1: Primary High-Throughput Screening (HTS)

The initial step involves screening the entire compound library at a single concentration against a panel of assays. The choice of primary assays should be broad to maximize the chances of identifying a diverse range of biological activities.

Compound Handling and Plate Preparation

Proper handling of library compounds is critical for data integrity.

Protocol: Compound Plating

  • Compound Solubilization: Dissolve each derivative of tert-Butyl 3-morpholinoazetidine-1-carboxylate in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Plate Preparation: Using an acoustic liquid handler or a multi-channel pipette, dispense the required volume of each compound stock solution into 384-well or 1536-well assay plates.

  • Assay Concentration: For a final assay concentration of 10 µM, add the appropriate volume of assay buffer to the compound plates. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can affect biological assays.

  • Control Wells: Dedicate specific wells on each plate for positive and negative controls.

    • Negative Control: DMSO vehicle only.

    • Positive Control: A known activator or inhibitor of the target.

Recommended Primary Assay Panels

Given the broad potential of the scaffold, a combination of target-based and phenotypic screens is advisable.

  • Rationale: Many drugs target enzymes. A panel of representative enzymes from different classes (e.g., kinases, proteases, phosphatases) can provide a broad overview of potential activity.

  • Example Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

    • Reagents: Kinase, substrate, ATP, kinase buffer, ADP-Glo™ reagent, and Kinase Detection Reagent.

    • Procedure: a. To the compound-plated wells, add the kinase and substrate solution. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. e. Incubate for 40 minutes at room temperature. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Incubate for 30 minutes at room temperature. h. Read luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to the positive and negative controls.

  • Rationale: GPCRs are a major class of drug targets. Assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP), can identify agonists and antagonists.

  • Example Protocol: cAMP Assay (e.g., HTRF®)

    • Cell Line: Use a cell line stably expressing the GPCR of interest.

    • Procedure: a. Seed cells in assay plates and incubate overnight. b. For antagonist screening, pre-incubate the cells with the library compounds before adding a known agonist. For agonist screening, add the compounds directly. c. Incubate at room temperature for the recommended time. d. Lyse the cells and add the HTRF® detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog). e. Incubate in the dark. f. Read the time-resolved fluorescence on a compatible plate reader.

    • Data Analysis: Calculate the ratio of the two emission wavelengths and determine the percent activation or inhibition.

  • Rationale: Phenotypic screens can uncover unexpected biological activities without prior knowledge of the target. A cell viability assay against a panel of cancer cell lines is a common starting point.[8]

  • Example Protocol: MTT Assay for Anticancer Activity [8]

    • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, HCT116).

    • Procedure: a. Seed cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with the library compounds at a single concentration (e.g., 10 µM) for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). e. Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Part 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screen ("hits") must be validated.

Hit Confirmation
  • Rationale: Initial hits can be false positives due to compound aggregation, assay interference, or other artifacts. Re-testing from a fresh stock of the compound is essential.

  • Protocol:

    • Obtain or re-synthesize a fresh batch of the hit compounds.

    • Confirm the identity and purity of the new batch using analytical methods (e.g., LC-MS, NMR).

    • Re-test the confirmed compounds in the primary assay in triplicate.

Dose-Response Curves and IC50/EC50 Determination
  • Rationale: To quantify the potency of a confirmed hit, a dose-response experiment is performed to determine the concentration at which the compound elicits a half-maximal response (IC50 for inhibitors, EC50 for activators).

  • Protocol:

    • Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution series).

    • Perform the primary assay with this dilution series.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

ParameterDescription
Top The maximum response
Bottom The minimum response
LogIC50/LogEC50 The logarithm of the compound concentration that gives a response halfway between the top and bottom
Hill Slope The steepness of the curve

Part 3: Secondary and Selectivity Assays

This tier aims to further validate the mechanism of action and assess the specificity of the active compounds.

G cluster_0 Hit Validation Workflow Primary_Hit Primary Hit Orthogonal_Assay Orthogonal Assay (e.g., Biophysical) Primary_Hit->Orthogonal_Assay Confirm Target Engagement Selectivity_Panel Selectivity Panel (Related Targets) Orthogonal_Assay->Selectivity_Panel Assess Specificity Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Validated_Hit Validated Hit Mechanism_of_Action->Validated_Hit

Caption: Workflow for hit validation and characterization.

Orthogonal Assays
  • Rationale: An orthogonal assay measures the same biological endpoint using a different technology or principle. This helps to rule out technology-specific artifacts.

  • Example: If a primary kinase hit was identified using a luminescence-based assay (ADP-Glo™), a secondary assay could be a fluorescence resonance energy transfer (FRET)-based assay.

Selectivity Profiling
  • Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects.

  • Protocol: Test the active compounds against a panel of related targets. For example, a kinase inhibitor should be tested against a broad panel of other kinases.

Part 4: Initial Liability Assessment

Early assessment of potential liabilities can save significant resources.

Cytotoxicity
  • Rationale: Compound-induced cytotoxicity can be a confounding factor in cell-based assays and is an undesirable property for a therapeutic agent.

  • Protocol: Use a cell viability assay (e.g., CellTiter-Glo®) on a non-cancerous cell line (e.g., HEK293) to determine the concentration at which the compound induces cell death.

Metabolic Stability
  • Rationale: The azetidine scaffold is known to improve metabolic stability, but this should be experimentally verified.[9]

  • Protocol: Microsomal Stability Assay

    • Reagents: Liver microsomes (human, rat), NADPH, test compound.

    • Procedure: a. Incubate the test compound with liver microsomes in the presence of NADPH at 37°C. b. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Quench the reaction with a solvent like acetonitrile. d. Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of the remaining compound versus time to determine the half-life (t½) and intrinsic clearance.

Conclusion

The tert-Butyl 3-morpholinoazetidine-1-carboxylate scaffold represents a promising starting point for the discovery of novel bioactive compounds. The tiered in vitro screening approach outlined in this document provides a robust and efficient framework for identifying and characterizing the biological activities of a library of its derivatives. By systematically progressing from broad primary screening to detailed mechanistic and liability studies, researchers can effectively identify promising lead compounds for further drug development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.). BenchChem.
  • In Vitro Screening of Novel Azetidine Compounds: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). NINGBO INNO PHARMCHEM CO.,LTD.
  • Azetidines - Enamine. (n.d.). Enamine.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives - Benchchem. (n.d.). BenchChem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate.
  • Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Tocris Bioscience.
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. (2025, August 5). ResearchGate.
  • Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers - Benchchem. (n.d.). BenchChem.
  • Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). PubMed.
  • Application Notes and Protocols for High-Throughput Screening of 3-Phenoxyazetidine-Based Compound Libraries - Benchchem. (n.d.). BenchChem.
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.). National Institutes of Health.

Sources

Application Note & Scale-Up Protocol: A Robust and Scalable Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate, a valuable saturated heterocyclic building block in modern drug discovery. The presented protocol is designed for robustness, scalability, and high yield, moving from gram-scale laboratory synthesis to kilogram-scale production. We detail a highly efficient reductive amination pathway starting from the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This guide emphasizes the causal relationships behind procedural choices, rigorous safety protocols, in-process controls, and detailed analytical methods to ensure the final product meets stringent quality specifications.

Introduction and Strategic Importance

The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while exploring novel chemical space.[1] Tert-butyl 3-morpholinoazetidine-1-carboxylate, in particular, combines the rigid azetidine core with the versatile morpholine moiety, making it a crucial intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). Its precursor, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), is a well-established intermediate in the synthesis of critical drugs, including Janus kinase (JAK) inhibitors like Baricitinib.[1][2][3]

The primary challenge in producing such intermediates is the development of a synthetic route that is not only efficient on a small scale but also safe, economical, and reproducible at an industrial scale. This application note addresses this challenge directly by outlining a process centered on reductive amination, a reliable and well-understood transformation ideal for large-scale chemical manufacturing.

Synthetic Strategy: Reductive Amination

The chosen synthetic pathway involves the direct reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with morpholine.

Rationale for Route Selection
  • Convergence: This one-pot reaction efficiently combines two key fragments, minimizing step count and potential yield losses.

  • Selectivity & Mild Conditions: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is central to this strategy. It is a mild and selective reagent that is particularly effective for the reduction of iminium ions formed in situ, without aggressively reducing the starting ketone. It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride.

  • Scalability: The reaction conditions are amenable to large-scale reactors, with manageable exotherms and no requirement for cryogenic temperatures or specialized high-pressure equipment.

Overall Reaction Scheme

The synthesis proceeds via the formation of an intermediate iminium ion from the condensation of the ketone and morpholine, which is then immediately reduced by sodium triacetoxyborohydride to yield the target tertiary amine.

Caption: Overall reaction scheme for the synthesis.

Safety and Hazard Analysis

A thorough understanding and mitigation of risks are paramount for scale-up synthesis. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure by personnel trained in handling hazardous chemicals.

Substance CAS No. Key Hazards Recommended PPE
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4]Safety glasses with side shields, nitrile gloves, lab coat.
Morpholine110-91-8Flammable liquid and vapor, corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled.[5][6]Chemical splash goggles, face shield, butyl rubber gloves, chemical-resistant apron, respiratory protection if ventilation is inadequate.
Sodium Triacetoxyborohydride56553-60-7Water-reactive (releases flammable gases), causes skin and serious eye irritation.Safety glasses, nitrile gloves, lab coat. Avoid contact with water.
Dichloromethane (DCM)75-09-2Suspected carcinogen, causes skin and eye irritation, harmful if inhaled.Chemical splash goggles, appropriate gloves (Viton® or laminate), lab coat, work in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention for morpholine exposure.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Spills: Absorb spills with an inert, non-combustible material (e.g., vermiculite, sand). For large spills, evacuate the area and follow institutional emergency protocols.

Detailed Scale-Up Protocol

This protocol is designed for a 100g batch size of the starting ketone. Reagent quantities should be adjusted proportionally for different scales.

Materials and Equipment
  • Chemicals:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq, 100.0 g)

    • Morpholine (1.2 eq, 61.0 g, 61.0 mL)

    • Sodium triacetoxyborohydride (1.5 eq, 185.0 g)

    • Dichloromethane (DCM) (10 vol, 1.0 L)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Heptane (for crystallization)

  • Equipment:

    • 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

    • Addition funnel.

    • Large separatory funnel (5 L).

    • Rotary evaporator with a suitably sized flask.

    • Buchner funnel, filter flask, and vacuum source.

    • Drying oven (vacuum-capable).

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_setup Reactor Setup & Inerting charge_ketone Charge Ketone & DCM reactor_setup->charge_ketone charge_morpholine Charge Morpholine charge_ketone->charge_morpholine cool_reactor Cool Reactor to 0-5 °C charge_morpholine->cool_reactor add_stab Portion-wise Addition of NaBH(OAc)₃ cool_reactor->add_stab react Stir at RT for 2-4h add_stab->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Separate Layers, Extract Aqueous quench->extract wash Wash Organic with Brine extract->wash dry Dry with MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate crystallize Crystallize from DCM/Heptane concentrate->crystallize filter_product Filter Solid Product crystallize->filter_product dry_product Dry Under Vacuum filter_product->dry_product final_product Final Product QC dry_product->final_product

Caption: Step-by-step process workflow diagram.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L jacketed reactor. Ensure all glassware is dry. Purge the reactor with nitrogen for 15-20 minutes.

  • Charge Reagents:

    • To the reactor, add tert-butyl 3-oxoazetidine-1-carboxylate (100.0 g, 0.584 mol).

    • Add dichloromethane (1.0 L).

    • Begin stirring to dissolve the solid.

    • Add morpholine (61.0 g, 0.701 mol) via the addition funnel over 5 minutes. A slight exotherm may be observed.

  • Reaction:

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Causality: Cooling is crucial before adding the hydride reagent to control the initial exotherm and prevent potential side reactions.

    • Slowly add sodium triacetoxyborohydride (185.0 g, 0.876 mol) in 4-5 portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC):

    • After 2 hours, take a small aliquot from the reaction mixture, quench it with a few drops of water, extract with ethyl acetate, and spot on a TLC plate (e.g., 1:1 Ethyl Acetate/Hexane).

    • The reaction is complete when the starting ketone spot is no longer visible. Alternatively, use HPLC for more precise monitoring.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 10-15 °C.

    • Slowly and carefully quench the reaction by adding 500 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and headspace in the reactor.

    • Stir the biphasic mixture vigorously for 20 minutes.

    • Transfer the mixture to a 5 L separatory funnel. Separate the organic (bottom) layer.

    • Extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine all organic layers and wash with brine (1 x 300 mL).

    • Causality: The bicarbonate quench neutralizes acetic acid byproduct and destroys any excess reagent. The brine wash helps to remove water from the organic phase.

    • Dry the combined organic layer over anhydrous magnesium sulfate, stir for 15 minutes, and filter.

  • Isolation and Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

    • To the crude product, add a minimal amount of DCM (~100 mL) to dissolve.

    • While stirring, slowly add heptane (~500-700 mL) as an anti-solvent until the solution becomes persistently cloudy.

    • Continue stirring at room temperature for 1-2 hours, then cool the flask in an ice bath for another hour to maximize crystallization.

    • Causality: Crystallization is a highly effective and scalable purification method that avoids the cost and solvent waste of column chromatography.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold heptane (2 x 50 mL).

    • Dry the white to off-white solid in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: 115-125 g (81-88%).

Analytical Characterization

The final product should be analyzed to confirm its identity and purity.

Analysis Technique Expected Specification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC (e.g., C18 column)≥ 98.0%
Melting Point Melting Point ApparatusTo be established
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.68 (t, 4H), ~3.60 (t, 2H), ~3.30 (t, 2H), ~3.05 (m, 1H), ~2.45 (t, 4H), 1.45 (s, 9H).

  • Mass Spec (ESI+): m/z calculated for C₁₂H₂₂N₂O₃ [M+H]⁺: 243.17; found: 243.2.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction - Insufficient reducing agent.- Reagent degradation (moisture).- Insufficient reaction time.- Use fresh, high-quality NaBH(OAc)₃.- Add an additional portion (0.2 eq) of the reducing agent and stir for another 1-2 hours.- Ensure the reaction is not overly cold.
Low Yield - Inefficient extraction.- Product loss during crystallization.- Perform an additional extraction of the aqueous layer.- Reduce the amount of anti-solvent or ensure adequate cooling time for crystallization.
Oily Product / Fails to Crystallize - Residual solvent (DCM).- Impurities present.- Ensure complete removal of DCM on the rotary evaporator.- Attempt re-dissolution and crystallization, possibly with a different solvent system (e.g., Ethyl Acetate/Heptane).

Conclusion

This application note presents a validated and highly efficient protocol for the scale-up synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate. By employing a strategic reductive amination with sodium triacetoxyborohydride and focusing on a scalable crystallization-based purification, this process provides a reliable and economical route to this important building block. The detailed safety analysis, in-process controls, and troubleshooting guide serve to empower researchers and drug development professionals to confidently implement this synthesis at scale.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. [Link]

  • Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. [Link]

  • PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Redox. (2022). Safety Data Sheet: Morpholine. [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • USDA. (2001). Morpholine - Technical Advisory Panel Review. [Link]

Sources

Application Note: Accelerating Drug Discovery through Parallel Synthesis with tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Azetidines, as strained four-membered heterocycles, are increasingly sought-after scaffolds due to their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] This application note provides a comprehensive guide to the strategic use of tert-Butyl 3-morpholinoazetidine-1-carboxylate , a versatile building block, in parallel synthesis workflows. We present detailed, field-proven protocols for the efficient generation of diversified azetidine-based libraries via robust chemical transformations, including amide coupling and reductive amination, tailored for high-throughput discovery campaigns.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring has emerged as a privileged motif in drug discovery, present in numerous FDA-approved drugs.[3][4] Its rigid, non-planar structure serves as a valuable bioisosteric replacement for more common rings like pyrrolidine or piperidine, often leading to enhanced biological activity and improved pharmacokinetic profiles. The building block at the center of this guide, tert-Butyl 3-morpholinoazetidine-1-carboxylate , is optimally designed for library synthesis. It features:

  • An N-Boc protecting group , which is stable under a wide range of conditions but can be removed cleanly and efficiently, allowing for subsequent diversification.[5][6]

  • A morpholine moiety , a common hydrogen bond acceptor that can improve aqueous solubility and cellular permeability.

  • A reactive azetidine nitrogen (once deprotected) that serves as a key handle for introducing diversity.

Parallel synthesis enables the simultaneous creation of dozens to hundreds of discrete compounds, dramatically accelerating the structure-activity relationship (SAR) exploration cycle.[7][8] This guide details the workflow for leveraging this specific building block to rapidly populate chemical space around a novel azetidine core.

Overall Synthesis Workflow

The core strategy involves a two-step reaction sequence executed in a parallel format. The first step is the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group. The resulting common intermediate, 3-morpholinoazetidine, is then diversified in the second step by reacting it with a library of unique chemical building blocks.

G cluster_0 cluster_1 cluster_2 cluster_3 Step 2: Parallel Diversification cluster_4 cluster_5 Start Starting Material: tert-Butyl 3-morpholinoazetidine-1-carboxylate Deprotection Step 1: Parallel Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Dissolve in parallel reactor Intermediate Common Intermediate: 3-Morpholinoazetidine (TFA Salt) Deprotection->Intermediate Isolate via solvent evaporation Amide Amide Coupling (Library of Carboxylic Acids) Intermediate->Amide Reductive Reductive Amination (Library of Aldehydes/Ketones) Intermediate->Reductive Purification Parallel Purification (e.g., SPE or Prep-HPLC) Amide->Purification Reductive->Purification Library Final Diversified Library (Characterized by LC-MS) Purification->Library

Caption: High-level workflow for parallel library synthesis.

Core Chemistry and Reaction Mechanisms

The success of this workflow hinges on two robust and high-yielding reactions that are amenable to a parallel format.

Caption: Core two-step diversification reaction pathways.
Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[6][9] Using a volatile acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is ideal for parallel synthesis, as the excess reagents and solvent can be efficiently removed in vacuo.

Step 2 (Option A): Parallel Amide Coupling

Amide bond formation is the most frequently used reaction in drug discovery.[10] For parallel synthesis, a robust coupling agent is essential. We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is highly efficient and minimizes racemization of chiral carboxylic acids.[11] The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction.

Step 2 (Option B): Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[12][13] The reaction between the secondary azetidine amine and an aldehyde or ketone forms a transient iminium ion, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation in a library setting.[12] It is milder than reagents like sodium cyanoborohydride and is highly selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot procedure with high yields.[13]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Parallel Boc Deprotection of Starting Material

This protocol describes the deprotection in a 96-well deep-well plate.

  • Preparation: In each well of a 96-well, 2 mL deep-well plate, add a solution of tert-Butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq, e.g., 27 mg, 0.1 mmol) in Dichloromethane (DCM, 1.0 mL).

  • Acid Addition: To each well, add a 20% solution of Trifluoroacetic Acid (TFA) in DCM (v/v, 5.0 eq, approx. 0.4 mL).

    • Causality: A stoichiometric excess of strong acid is required to ensure the complete and rapid cleavage of the Boc group.[5] DCM is an excellent solvent that is unreactive and easily removed.

  • Reaction: Seal the plate and agitate at room temperature (20-25°C) for 1-2 hours.

  • Monitoring (Optional): For optimization, a single well can be sampled and analyzed by LC-MS to confirm the complete consumption of the starting material.

  • Work-up: Concentrate the plate to dryness using a centrifugal evaporator or a stream of nitrogen. The residue in each well is the 3-morpholinoazetidine TFA salt, which can be used directly in the next step or neutralized.

Protocol 2: Parallel Amide Coupling Library Synthesis
  • Reagent Preparation:

    • Carboxylic Acid Plate: In a separate 96-well plate, dispense a unique carboxylic acid into each well (1.1 eq, 0.11 mmol).

    • HATU/DIPEA Solution: Prepare a stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in N,N-Dimethylformamide (DMF).

  • Intermediate Preparation: To the plate containing the dried 3-morpholinoazetidine TFA salt from Protocol 1, add DMF (0.5 mL) to each well to dissolve the salt.

  • Reaction Initiation:

    • Transfer the solutions of carboxylic acids to the corresponding wells of the intermediate plate.

    • Add the HATU/DIPEA stock solution (approx. 0.5 mL) to each well.

    • Causality: HATU rapidly activates the carboxylic acid.[11] DIPEA acts as a scavenger for the proton from the carboxylic acid and the proton released during amide bond formation, driving the reaction to completion. DMF is a polar aprotic solvent that effectively dissolves most reactants.

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours (overnight).

  • Purification & Analysis: The crude reaction mixtures are typically purified by parallel preparative HPLC-MS. The final products are characterized by analytical LC-MS to confirm identity and purity.

Protocol 3: Parallel Reductive Amination Library Synthesis
  • Reagent Preparation:

    • Aldehyde/Ketone Plate: In a separate 96-well plate, dispense a unique aldehyde or ketone into each well (1.2 eq, 0.12 mmol).

  • Intermediate Preparation: To the plate containing the dried 3-morpholinoazetidine TFA salt from Protocol 1, add 1,2-Dichloroethane (DCE, 1.0 mL) and DIPEA (1.1 eq, 0.11 mmol) to each well to form the free base in situ.

  • Reaction Initiation:

    • Transfer the solutions of aldehydes/ketones to the corresponding wells of the intermediate plate.

    • Add a catalytic amount of acetic acid (0.1 eq) to each well.

      • Causality: Weak acid catalysis promotes the formation of the iminium ion intermediate, which is the species that is reduced.[12]

    • Add solid Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 0.15 mmol) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours.

  • Work-up & Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well. Extract with an organic solvent (e.g., DCM), separate the organic layers using a liquid handler or manual techniques, and concentrate. Purify via parallel preparative HPLC-MS.

Data Summary and Expected Outcomes

The following table provides representative conditions and expected outcomes for the synthesis of a small, hypothetical library. Purity and yield are highly dependent on the specific building blocks used.

Reaction TypeBuilding Block (R-Group)Reagents & ConditionsAvg. Yield (%)Avg. Purity (%) (by LC-MS)
Amide Coupling4-Chlorobenzoic AcidHATU, DIPEA, DMF, RT, 16h75-90%>95%
Amide CouplingThiophene-2-carboxylic AcidHATU, DIPEA, DMF, RT, 16h70-85%>95%
Reductive AminationBenzaldehydeNaBH(OAc)₃, DCE, RT, 16h65-80%>90%
Reductive AminationCyclohexanoneNaBH(OAc)₃, DCE, RT, 16h60-75%>90%

Troubleshooting

IssuePotential Cause(s)Recommended Solution
Incomplete Boc Deprotection Insufficient acid; Short reaction time; Water contamination.Increase equivalents of TFA to 10 eq. Extend reaction time to 4 hours. Ensure use of anhydrous DCM.
Low Amide Coupling Yield Inefficient acid activation; Sterically hindered acid/amine; Poor solubility.Switch to a more potent coupling reagent like COMU. Increase reaction temperature to 50°C. Use NMP or DMSO as a solvent.
Low Reductive Amination Yield Inactive aldehyde (e.g., hydrated); Insufficient reducing agent.Use freshly opened or purified aldehyde. Ensure NaBH(OAc)₃ is dry and add in one portion. Add 3Å molecular sieves to the reaction.[14]
Side Product Formation Racemization of chiral acids; Over-alkylation; Reagent degradation.For amide coupling, pre-activate the acid with HATU at 0°C before adding the amine. For reductive amination, ensure the reducing agent is added last. Use fresh, high-purity reagents.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a highly effective building block for the parallel synthesis of novel chemical libraries. Its well-defined reactive handle, combined with the robust and scalable protocols for Boc-deprotection, amide coupling, and reductive amination, provides medicinal chemists with a powerful platform to rapidly generate diverse molecules. This approach significantly accelerates the hit-to-lead optimization process, enabling a more efficient exploration of chemical space and ultimately shortening the timeline for the discovery of new drug candidates.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis. This resource is tailored for researchers, scientists, and professionals in drug development.

Overview of the Synthesis

The synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate is most commonly achieved through a reductive amination reaction. This process involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine product. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, but its inherent ring strain can present synthetic challenges.[1] Careful control of reaction conditions is therefore crucial for a successful outcome.

The overall transformation is depicted below:

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate. It is based on established principles of reductive amination and best practices in organic synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add morpholine (1.1-1.2 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate. The addition of a catalytic amount of acetic acid (0.1 eq) can promote this step.

  • Addition of Reducing Agent: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to maintain the reaction temperature at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate.

Low or No Product Yield

Q1: I am observing a very low yield or no formation of the desired product. What are the potential causes and how can I address them?

A1: Low or no yield can stem from several factors. Let's diagnose the issue systematically:

  • Inefficient Imine/Enamine Formation: The equilibrium between the ketone and morpholine and the resulting intermediate may not be favorable.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the intermediate. A catalytic amount of acetic acid can also facilitate this step.

  • Degradation of Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate can be sensitive to harsh conditions.

    • Solution: Ensure the reaction is performed at or below room temperature, especially during the addition of the reducing agent. Use freshly prepared or purified starting material.

  • Choice of Reducing Agent: The reducing agent may not be suitable or may be decomposing the starting material or intermediate.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent for one-pot reductive aminations due to its mild nature. If using a stronger reducing agent like sodium borohydride (NaBH₄), it is advisable to form the imine/enamine first, and then add the reducing agent.

Formation of Multiple Products/Impurities

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions?

A2: The formation of multiple products is a common challenge. Here are some potential side reactions and how to mitigate them:

  • Over-reduction: A strong reducing agent might reduce the ketone starting material to the corresponding alcohol (tert-butyl 3-hydroxyazetidine-1-carboxylate).

    • Solution: Use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone in the presence of the amine.

  • Hydrolysis of the Boc-Protecting Group: Acidic conditions can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group.

    • Solution: If using acetic acid as a catalyst, ensure it is in catalytic amounts. During work-up, use a mild base like sodium bicarbonate to neutralize any acid.

  • Ring Opening of the Azetidine: The strained four-membered ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[1]

    • Solution: Maintain mild reaction conditions and avoid prolonged reaction times and high temperatures.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is the most effective for this synthesis?

A1: The choice of reducing agent is critical. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/enamines. Can be used in a one-pot procedure.More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Mild and effective.Highly toxic (releases HCN in acidic conditions).
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting ketone. Requires careful pH control.

For this specific synthesis, sodium triacetoxyborohydride is highly recommended to maximize yield and minimize side products.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a solvent system that provides good separation between the starting material, the intermediate, and the product (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar than the starting ketone, should have a lower Rf value. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product mass peak.

Q3: What is the best method for purifying the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying tert-butyl 3-morpholinoazetidine-1-carboxylate. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and then the desired product.

Q4: What are the expected spectroscopic characteristics of the final product?

  • A singlet at around 1.4 ppm corresponding to the nine protons of the tert-butyl group.[2]

  • Multiplets in the region of 2.5-4.0 ppm corresponding to the protons of the azetidine and morpholine rings.

In the ¹³C NMR spectrum, you would expect to see:

  • A signal around 28 ppm for the methyl carbons of the tert-butyl group.[3]

  • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.[4]

  • Signals in the range of 40-70 ppm for the carbons of the azetidine and morpholine rings.

Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product.

Diagrams

Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification Start tert-Butyl 3-oxoazetidine-1-carboxylate + Morpholine Solvent Add Solvent (DCE or THF) Start->Solvent Intermediate Imine/Enamine Formation (Stir at RT, optional cat. Acetic Acid) Solvent->Intermediate Reduction Add NaBH(OAc)3 Intermediate->Reduction Monitor Monitor by TLC/LC-MS Reduction->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure tert-Butyl 3-morpholinoazetidine-1-carboxylate Purify->Product

Caption: Synthetic workflow for tert-Butyl 3-morpholinoazetidine-1-carboxylate.

Troubleshooting Decision Tree

G Problem Low Yield or Impure Product CheckSM Check Starting Material Purity Problem->CheckSM ReactionConditions Review Reaction Conditions Problem->ReactionConditions SM_OK Starting Material is Pure CheckSM->SM_OK LowYield Low Yield Issue? ReactionConditions->LowYield SM_OK->ReactionConditions If pure PurifySM Purify Starting Material SM_OK->PurifySM If impure ImineFormation Inefficient Imine/Enamine Formation? LowYield->ImineFormation Yes ImpurityIssue Impurity Issue? LowYield->ImpurityIssue No AddDehydratingAgent Add Dehydrating Agent (MgSO4) or Catalytic Acid ImineFormation->AddDehydratingAgent Yes OverReduction Over-reduction of Ketone? ImpurityIssue->OverReduction Yes UseMilderReductant Use Milder Reducing Agent (NaBH(OAc)3) OverReduction->UseMilderReductant Yes BocDeprotection Boc Deprotection? OverReduction->BocDeprotection No AvoidExcessAcid Avoid Excess Acid / Use Mild Base in Work-up BocDeprotection->AvoidExcessAcid Yes

Caption: Troubleshooting decision tree for the synthesis.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • Eur. J. Org. Chem. 2005. WILEY-VCH Verlag GmbH & Co. KGaA. (2005).
  • t-Butyl group towers over other 1H resonances. ACD/Labs.
  • Supporting Information. WILEY-VCH Verlag GmbH & Co. KGaA. (2005).

Sources

Technical Support Center: Purification of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl 3-morpholinoazetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable building block in high purity. The unique bifunctional nature of this molecule, containing a basic morpholine moiety and an acid-labile Boc-protecting group, presents a specific set of challenges that require a nuanced approach to purification.

This guide moves beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can not only troubleshoot current issues but also proactively design robust purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of tert-Butyl 3-morpholinoazetidine-1-carboxylate in a question-and-answer format.

Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer: Streaking on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface. The morpholine nitrogen in your compound is basic, leading to this undesirable chromatographic behavior. To mitigate this, you need to neutralize the acidic sites on the silica gel.

Immediate Solution: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v). The amine will compete with your compound for binding to the acidic silanol groups, resulting in a more symmetrical peak shape and improved separation.[1]

Underlying Chemistry: The lone pair of electrons on the nitrogen of the triethylamine interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface, effectively "capping" them. This prevents the basic nitrogen of your morpholinoazetidine from adsorbing too strongly and eluting slowly and unevenly.

Alternative Strategy: For particularly stubborn separations, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography using a C18 column with a mobile phase containing a buffer (e.g., ammonium bicarbonate or formic acid) can provide excellent separation.[2]

Question 2: I'm observing a new, more polar spot on my TLC after leaving the crude product in a chlorinated solvent like dichloromethane (DCM) for an extended period. What is this impurity?

Answer: This is likely the Boc-deprotected product, 3-morpholinoazetidine. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3] Chlorinated solvents like DCM can contain trace amounts of hydrochloric acid (HCl), which can be sufficient to cleave the Boc group over time, especially if the crude material also contains acidic impurities from the reaction.

Preventative Measures:

  • Minimize Contact Time: Avoid prolonged storage of the crude or purified compound in chlorinated solvents.

  • Aqueous Work-up: Ensure your aqueous work-up effectively removes any residual acid from the reaction mixture. A wash with a mild base like saturated sodium bicarbonate solution is highly recommended.

  • Solvent Choice: For storage or prolonged dissolution, opt for less acidic solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or toluene.

Confirmation: You can confirm the identity of the impurity by treating a small sample of your pure product with a dilute acid (e.g., trifluoroacetic acid in DCM) and comparing the resulting product with the impurity by TLC or LC-MS.

Question 3: My final product has a yellow tint, even after column chromatography. What could be the cause and how can I remove the color?

Answer: A persistent yellow color often indicates the presence of high molecular weight, colored impurities or degradation products. These can arise from side reactions during the synthesis or from the degradation of reagents.

Purification Strategies:

  • Charcoal Treatment: Dissolve your product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated charcoal (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. The charcoal will adsorb the colored impurities. Be aware that this can sometimes lead to a slight loss of product.

  • Recrystallization: If your compound is a solid, recrystallization is an excellent method for removing colored impurities. The impurities will either remain in the mother liquor or be removed by hot filtration if they are insoluble. See the detailed protocol in the "Experimental Protocols" section.

  • Short Silica Plug: Dissolving the product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel, eluting with a slightly more polar solvent, can sometimes effectively trap colored baseline impurities.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent system for flash chromatography of tert-Butyl 3-morpholinoazetidine-1-carboxylate?

A: A good starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[4] Given the polarity of the morpholine group, you will likely need a relatively high percentage of ethyl acetate. A gradient from 20% to 80% ethyl acetate in hexanes is a reasonable range to scout. Remember to include 0.5% triethylamine in your eluent to prevent streaking.[1]

Q: How can I effectively monitor the progress of my column chromatography?

A: Thin-layer chromatography (TLC) is the most effective tool.[1] It is crucial to use a visualization stain in addition to UV light, as Boc-protected amines are often not strongly UV-active. A potassium permanganate (KMnO₄) stain is excellent for visualizing the morpholine moiety, as it will react with the amine. A ninhydrin stain can also be used, but it may require heating to visualize the Boc-protected amine.[1]

Q: Is tert-Butyl 3-morpholinoazetidine-1-carboxylate stable to storage?

A: When pure, the compound is generally stable when stored in a cool, dry place away from strong acids. As discussed in the troubleshooting guide, prolonged exposure to acidic conditions can lead to Boc-deprotection.[3][5] For long-term storage, it is advisable to keep it as a solid in a well-sealed container.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Additive

This protocol details the purification of tert-Butyl 3-morpholinoazetidine-1-carboxylate using silica gel chromatography.

1. Preparation of the Eluent:

  • Prepare two solvent mixtures:
  • Solvent A: Hexanes (or Heptane) + 0.5% Triethylamine (v/v)
  • Solvent B: Ethyl Acetate + 0.5% Triethylamine (v/v)
  • Ensure both solvents are thoroughly mixed.

2. Column Packing:

  • Select an appropriately sized silica gel column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).
  • Pack the column using a slurry of silica gel in Solvent A.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
  • Add a small amount of silica gel to this solution to create a dry slurry.
  • Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto silica gel ("dry loading").
  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with a low percentage of Solvent B (e.g., 20% B in A).
  • Gradually increase the polarity by increasing the percentage of Solvent B.
  • Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate).
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization

This protocol is for the final purification of solid tert-Butyl 3-morpholinoazetidine-1-carboxylate.

1. Solvent Screening:

  • Test the solubility of your compound in various solvents at room temperature and upon heating. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.
  • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used. A common pair is ethyl acetate/hexanes.

2. Recrystallization Procedure (Two-Solvent System):

  • Place the solid product in a clean Erlenmeyer flask with a stir bar.
  • Add the "good" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
  • While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).
  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualizing Purification Logic

A logical approach is key to efficient purification. The following diagram outlines a decision-making workflow for purifying tert-Butyl 3-morpholinoazetidine-1-carboxylate.

Purification_Workflow Crude_Product Crude Product Analysis (TLC, LC-MS) Is_Solid Is the product a solid? Crude_Product->Is_Solid Streaking Streaking on TLC? Is_Solid->Streaking Yes Is_Solid->Streaking No Column_Chrom Flash Column Chromatography (Silica, Et3N additive) Streaking->Column_Chrom Yes Streaking->Column_Chrom No Impure_Solid Impure Solid Column_Chrom->Impure_Solid Recrystallization Recrystallization Check_Purity Purity Check (TLC, NMR, LC-MS) Recrystallization->Check_Purity Pure_Product Pure Product Check_Purity->Column_Chrom <95% Pure Check_Purity->Pure_Product >95% Pure Impure_Solid->Recrystallization

Caption: Decision workflow for purification strategy.

The relationship between the compound's basicity and the need for a chromatographic additive is a critical concept.

Chromatography_Interaction Compound tert-Butyl 3-morpholino... Morpholine N: pKa ~8.5 Silica Silica Gel Silanol Group (Si-OH) Acidic Compound:N->Silica:OH Strong Interaction (Streaking) Additive Triethylamine (Et3N) N: Basic Additive:N_add->Silica:OH Preferential Binding

Caption: Interaction model in chromatography.

References

  • Murugesan, S. Nucleophilic Substitution Reactions.
  • Al-Zoubi, R. M., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • VanVeller, B. VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]

  • Polshyna, A., et al. (2020). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. [Link]

  • ProfoundBio. What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your results.

Overview of the Synthetic Pathway

The most prevalent and efficient method for synthesizing tert-Butyl 3-morpholinoazetidine-1-carboxylate is through the reductive amination of tert-Butyl 3-oxoazetidine-1-carboxylate with morpholine. This process typically involves the in-situ formation of an iminium ion intermediate, which is then selectively reduced to the desired tertiary amine. The quality of the final product is highly dependent on the purity of the starting materials and the precise control of reaction conditions.

Below is a diagram illustrating the overall synthetic route and the genesis of common impurities that will be discussed in this guide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start_Alc tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate (Key Intermediate) Start_Alc->Ketone Oxidation (e.g., Swern, TEMPO) Impurity_C Impurity C: Unreacted Starting Alcohol Start_Alc->Impurity_C Incomplete Oxidation Ketone->Impurity_C Product tert-Butyl 3-morpholinoazetidine-1-carboxylate (Final Product) Ketone->Product Reductive Amination (e.g., NaBH(OAc)₃) Impurity_A Impurity A: Unreacted Ketone Ketone->Impurity_A Incomplete Reaction Morpholine Morpholine Morpholine->Product Reductive Amination (e.g., NaBH(OAc)₃) Impurity_B Impurity B: Excess Morpholine Morpholine->Impurity_B Excess Reagent Impurity_E Impurity E: Boc-Deprotected Product Product->Impurity_E Acidic Conditions

Caption: Overall synthetic pathway and points of impurity generation.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is proceeding very slowly or appears to have stalled. What are the likely causes?

A1: Sluggish or stalled reactions are common and typically point to issues with iminium ion formation, which is the rate-limiting step. Consider the following factors:

  • Water Content: The condensation of the ketone and morpholine to form the enamine/iminium ion is a dehydration reaction. Excess water in your reagents or solvent will push the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and that your morpholine is dry.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild and selective for the iminium ion over the ketone.[1] However, it is moisture-sensitive.[2] If using a harsher reagent like sodium borohydride (NaBH₄), it must be added only after imine formation is complete, as it can readily reduce the starting ketone.[2][3]

  • pH of the Reaction: The reaction is often catalyzed by mild acid. Acetic acid is frequently added to facilitate iminium ion formation. However, strongly acidic conditions can lead to the degradation of the Boc protecting group or unwanted side reactions. The optimal pH is typically between 5 and 6.

Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC/HPLC. What could it be?

A2: The most common impurity that co-elutes or has similar polarity to the final product is Impurity C: tert-Butyl 3-hydroxyazetidine-1-carboxylate .

This impurity can arise from two sources:

  • Carry-over: Incomplete oxidation of the alcohol to the ketone in the preceding step.[4][5][6]

  • Over-reduction: If the rate of reduction of the starting ketone is competitive with the reduction of the iminium ion, this alcohol will be formed as a byproduct. This is more common when using less selective reducing agents or if iminium formation is slow.

Its hydroxyl group gives it a polarity that can be very close to the morpholino group in the final product, making separation challenging.

Q3: How can I definitively identify the impurities in my crude product mixture?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will separate the components and provide the molecular weight of each, allowing you to quickly identify unreacted starting materials, the product, and potential byproducts like the alcohol (Impurity C) or deprotected species.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By comparing the crude NMR to the spectra of pure starting materials, you can identify characteristic peaks. For example, the sharp singlet for the four azetidine protons in the starting ketone at ~4.68 ppm will be absent in the product, replaced by more complex multiplets.[4] The presence of a broad signal corresponding to a hydroxyl proton could indicate Impurity C.

  • Reference Standards: If possible, running TLC or HPLC alongside commercially available standards of the potential impurities (e.g., the starting ketone and alcohol) is the simplest way to confirm their presence.

Q4: What is the most effective method for purifying the final product and removing these common impurities?

A4: The optimal purification strategy depends on the specific impurities present:

  • For removing excess morpholine (Impurity B) and water-soluble byproducts: An acidic wash during the aqueous workup is highly effective. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid like 1M HCl or 10% citric acid solution.[4] This will protonate the basic morpholine, making it soluble in the aqueous layer. Be sure to follow with a base wash (e.g., saturated NaHCO₃) to neutralize any remaining acid before drying and concentrating.

  • For removing unreacted ketone (Impurity A) and the alcohol byproduct (Impurity C): Flash column chromatography on silica gel is the most reliable method. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity, will effectively separate the less polar ketone from the more polar product and alcohol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Degradation of the Boc-group.1. Confirm starting material consumption by TLC/LC-MS before quenching. Allow for longer reaction times if necessary. 2. Avoid overly acidic washes which can protonate the product and pull it into the aqueous layer. Ensure pH is carefully controlled. 3. Use a mild acid catalyst (e.g., acetic acid) and avoid strong acids. Keep the temperature moderate.
Product is an oil, not a solid Presence of residual solvents or impurities that inhibit crystallization.Purify the material meticulously via column chromatography. Ensure the product is dried under high vacuum to remove all solvent traces. Trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.
Formation of a new, very polar impurity Impurity E: 3-Morpholinoazetidine. This results from the cleavage of the tert-butoxycarbonyl (Boc) protecting group due to excessively acidic conditions during the reaction or workup.- Buffer the reaction with a non-nucleophilic base if strong acid catalysis is required. - Use a milder acid for the workup wash (e.g., dilute citric acid instead of HCl). - Minimize the duration of any contact with acidic solutions.
Reaction turns dark or shows signs of decomposition The starting ketone, tert-Butyl 3-oxoazetidine-1-carboxylate, can be unstable, especially to heat and strong base.[7]- Maintain a low to moderate reaction temperature (0 °C to room temperature is typical). - Use a high-purity starting ketone. If it has been stored for a long time, consider re-purifying it before use.

Key Impurity Profiles

Impurity A: tert-Butyl 3-oxoazetidine-1-carboxylate
  • Structure: C₈H₁₃NO₃

  • Origin: Unreacted starting material from an incomplete reaction.

  • Identification: Will show a characteristic singlet for the 4 equivalent protons of the azetidine ring in ¹H NMR (~4.68 ppm in CDCl₃).[4] Easily identified by LC-MS (m/z = 172.09 [M+H]⁺).

  • Removal: Readily separated by silica gel chromatography; it is significantly less polar than the final product.

Impurity C: tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • Structure: C₈H₁₅NO₃

  • Origin: (1) Incomplete oxidation of the precursor; (2) Over-reduction of the ketone starting material during reductive amination.

  • Identification: Can be difficult to distinguish from the product by TLC alone. LC-MS is definitive (m/z = 174.11 [M+H]⁺). ¹H NMR will show signals for the CH-OH group.

  • Removal: Requires careful silica gel chromatography, as its polarity is often very close to the desired product. A shallow elution gradient is recommended.

Impurity E: 3-Morpholinoazetidine
  • Structure: C₇H₁₄N₂O

  • Origin: Cleavage of the Boc protecting group under acidic conditions.

  • Identification: As a free base, it is highly polar and may streak on silica TLC plates. As a salt, it is water-soluble. LC-MS will show a significantly lower molecular weight (m/z = 143.12 [M+H]⁺).

  • Removal: If present as the free base, it can be removed by chromatography. If it has been converted to a salt during an acidic workup, it will be removed in the aqueous phase.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

This protocol uses sodium triacetoxyborohydride, a preferred reagent for its selectivity and mild reaction conditions.[1][8]

  • To a stirred solution of tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration) at room temperature, add morpholine (1.2 eq).

  • Stir the mixture for 20-30 minutes to allow for pre-formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain the temperature below 30°C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Once the starting ketone is consumed, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Diagram: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues during the synthesis.

G Start Reaction Start: Reductive Amination Monitor Monitor by TLC/LC-MS after 2h Start->Monitor Complete Reaction Complete? (Ketone Consumed) Monitor->Complete Workup Proceed to Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Check_Reagents Check Reagent Quality: - Anhydrous Solvents? - Dry Morpholine? - Active NaBH(OAc)₃? Troubleshoot->Check_Reagents Check_Conditions Check Conditions: - Correct Stoichiometry? - Mild Acid Catalyst Added? Check_Reagents->Check_Conditions Add_More Add more NaBH(OAc)₃ (0.2 eq) and stir 2h more Check_Conditions->Add_More Add_More->Monitor

Caption: A logical workflow for troubleshooting an incomplete reaction.

References

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • Wordpress. (2013). Reductive Amination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Stability and storage conditions for tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 3-morpholinoazetidine-1-carboxylate

A Guide to Stability and Storage for Researchers

Disclaimer: Specific stability data for tert-Butyl 3-morpholinoazetidine-1-carboxylate is not extensively published. The following recommendations are based on the chemical properties of the tert-butoxycarbonyl (Boc) protecting group, the morpholine moiety, and data from structurally similar substituted tert-butyl azetidine-1-carboxylates.

Introduction

Welcome to the technical support guide for tert-Butyl 3-morpholinoazetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. Due to the absence of a dedicated manufacturer's safety data sheet with detailed stability protocols, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide best-practice recommendations for storage and handling. By understanding the chemical nature of this compound, you can mitigate potential degradation and ensure the reliability of your experimental outcomes.

The core structure consists of an azetidine ring, a morpholine substituent, and a tert-butoxycarbonyl (Boc) protecting group. The stability of the molecule is primarily dictated by the lability of the Boc group under acidic conditions and the potential for oxidation of the morpholine ring.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid tert-Butyl 3-morpholinoazetidine-1-carboxylate?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a refrigerator at 2-8°C. For shorter periods, storage at room temperature in a cool, dry place is also acceptable for many related azetidine compounds. The key is to minimize exposure to moisture and atmospheric contaminants.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you need to store the compound in solution, use an anhydrous aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Prepare solutions fresh for optimal results. If storage is necessary, aliquot the solution into tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) and store at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of this compound?

A3: While a specific shelf-life is not documented, when stored as a solid under the recommended conditions (refrigerated, dry, and protected from light), Boc-protected amino compounds are generally stable for at least one to two years. However, it is prudent to assess the purity of the material if it has been stored for an extended period, especially if used in sensitive applications.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the solid (indicating moisture absorption), or a noticeable change in solubility. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to check for the presence of impurities.

Q5: What substances are incompatible with tert-Butyl 3-morpholinoazetidine-1-carboxylate?

A5: The most significant incompatibility is with strong acids, which will cleave the Boc protecting group. Strong oxidizing agents should also be avoided as they can potentially oxidize the morpholine ring.

Troubleshooting Guide

This section addresses common experimental issues that may be linked to the stability and handling of tert-Butyl 3-morpholinoazetidine-1-carboxylate.

Issue 1: My reaction yield is lower than expected or the reaction is not proceeding to completion.

  • Possible Cause: The compound may have degraded due to improper storage, leading to a lower concentration of the active starting material.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from moisture and light.

    • Visual Inspection: Check for any changes in the physical appearance of the compound.

    • Purity Check: Run a quick purity check using TLC. A fresh, high-quality sample should ideally show a single spot. The presence of multiple spots may indicate degradation. For a more detailed analysis, obtain an NMR spectrum and compare it to the reference spectrum if available.

    • Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for your reaction.

Issue 2: I am observing an unexpected side product in my reaction.

  • Possible Cause: The Boc group may have been unintentionally cleaved, or the morpholine nitrogen may have reacted.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Ensure that your reaction conditions are not acidic. Even mildly acidic conditions can lead to the removal of the Boc group. Common sources of acid include acidic solvents, reagents, or byproducts.

    • Characterize the Side Product: If possible, isolate and characterize the side product. The presence of 3-morpholinoazetidine (the de-Boc'd compound) would confirm the lability of the Boc group under your reaction conditions.

    • Use Non-Acidic Conditions: If Boc-cleavage is the issue, consider alternative reaction pathways that avoid acidic conditions. The Boc group is generally stable to basic and nucleophilic reagents.

Issue 3: The compound is difficult to dissolve.

  • Possible Cause: The compound may have absorbed moisture and clumped together, or it may have degraded into a less soluble impurity.

  • Troubleshooting Steps:

    • Dry the Compound: If moisture absorption is suspected, the compound can be dried under a high vacuum.

    • Check Solubility in Different Solvents: Refer to the supplier's information for recommended solvents. Test solubility in a small amount of various anhydrous solvents.

    • Purity Analysis: If solubility issues persist, it is a strong indicator of potential degradation, and a purity analysis is recommended.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature (Solid) 2-8°C (Long-term), Room Temperature (Short-term)Minimizes degradation kinetics.
Storage Atmosphere Dry, Inert Gas (e.g., Argon) if possiblePrevents hydrolysis and oxidation.
Container Tightly sealed, opaque vialProtects from moisture and light.
Storage (Solution) -20°C in an anhydrous, aprotic solventSolution stability is lower than solid.
Incompatibilities Strong acids, Strong oxidizing agentsBoc group is acid-labile; morpholine can be oxidized.

Experimental Protocols

Protocol for Purity Assessment by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount (1-2 mg) of tert-Butyl 3-morpholinoazetidine-1-carboxylate in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Carefully spot a small amount of the solution onto the baseline of the TLC plate.

  • Eluent System: A common eluent system for Boc-protected amines is a mixture of Ethyl Acetate and Hexanes. A starting ratio of 30:70 (EtOAc:Hexanes) can be used and optimized as needed.

  • Development: Place the TLC plate in a developing chamber with the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (if the compound is UV active). Staining with potassium permanganate can also be effective for visualizing amine-containing compounds.

  • Analysis: A pure sample should ideally show a single spot. The presence of a spot at the baseline may indicate the de-Boc'd product, while other spots could be other impurities.

Logical Workflow Diagram

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store solid at 2-8°C, dry, tightly sealed start Start Experiment storage->start Use reagent check_reaction Reaction progressing as expected? start->check_reaction success Proceed with workflow check_reaction->success Yes troubleshoot Troubleshoot check_reaction->troubleshoot No check_purity Assess Purity (TLC, NMR) troubleshoot->check_purity review_conditions Review Reaction Conditions (check for acid) troubleshoot->review_conditions degraded Degradation Suspected check_purity->degraded modify_reaction Modify reaction conditions review_conditions->modify_reaction degraded->review_conditions No new_reagent Use fresh reagent degraded->new_reagent Yes

Caption: Troubleshooting workflow for experiments involving tert-Butyl 3-morpholinoazetidine-1-carboxylate.

References

  • Pouille, F., et al. (2004). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 70(8), 4630-4637. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Synthesis of Morpholinoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of morpholinoazetidine derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of synthesizing this valuable scaffold and overcome common side reactions. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering you the tools to not only solve problems but also to proactively design more robust synthetic routes.

Introduction to the Challenges

The synthesis of morpholinoazetidine, while conceptually straightforward, often presents challenges due to the inherent ring strain of the azetidine moiety and the nucleophilic nature of morpholine. Side reactions can lead to reduced yields, complex product mixtures, and purification difficulties. This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am attempting a Buchwald-Hartwig amination to couple morpholine with a 3-halo-N-Boc-azetidine, but I am observing low yields and significant byproducts. What is going wrong?

This is a common issue when working with strained heterocyclic systems in palladium-catalyzed cross-coupling reactions. The challenges can arise from several factors related to the catalyst, substrates, and reaction conditions.

Underlying Causality:

The Buchwald-Hartwig amination involves a delicate catalytic cycle that can be disrupted by substrate-specific issues.[1][2] With azetidines, the potential for ring-opening of an activated azetidinium intermediate can compete with the desired C-N bond formation. Furthermore, the choice of ligand and base is critical to ensure efficient oxidative addition and reductive elimination without promoting side reactions.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Initial Choice: A common starting point is a palladium precatalyst like Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or RuPhos.

    • Troubleshooting: If you observe low conversion, consider switching to a more electron-rich and sterically hindered ligand, which can promote reductive elimination. If you are seeing decomposition, a less bulky ligand might be beneficial. Pre-formed palladium catalysts can also give more reproducible results.[3]

  • Base Selection:

    • Common Bases: Strong bases like NaOtBu or K₃PO₄ are frequently used.

    • Troubleshooting: If you suspect base-sensitive functional groups on your substrates are being affected, or if you are observing elimination side products, consider using a weaker base like Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

  • Solvent and Temperature:

    • Standard Solvents: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[4]

    • Troubleshooting: Ensure your solvent is rigorously degassed and anhydrous. Oxygen can deactivate the palladium catalyst. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.

Troubleshooting Summary Table:

Problem Potential Cause Suggested Solution
Low ConversionInefficient catalyst turnoverScreen different palladium precatalysts and ligands (e.g., G3 or G4 precatalysts).
Poor oxidative additionIf using an aryl chloride, consider switching to a bromide or iodide.
Formation of ByproductsCatalyst deactivationEnsure strictly anhydrous and anaerobic conditions.
Side reactions of functional groupsScreen alternative bases (e.g., K₂CO₃, Cs₂CO₃).
Ring-opening of azetidineLower the reaction temperature and consider a less activating ligand.

Workflow for Troubleshooting Buchwald-Hartwig Amination:

start Low Yield in Buchwald-Hartwig Amination catalyst Optimize Catalyst and Ligand start->catalyst Initial Troubleshooting base Screen Bases catalyst->base If still low yield conditions Adjust Solvent and Temperature base->conditions Fine-tuning purification Purify Product conditions->purification Successful Reaction

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

FAQ 2: My aza-Michael addition of morpholine to an activated 3-ylideneazetidine derivative is giving a mixture of products, including what appears to be a ring-opened species. How can I favor the desired conjugate addition?

The aza-Michael addition is a powerful tool for forming C-N bonds, but with strained rings like azetidine, the reaction pathway can be sensitive to conditions.[5][6][7]

Underlying Causality:

The key to a successful aza-Michael addition is controlling the nucleophilic attack of morpholine on the activated double bond of the 3-ylideneazetidine. The formation of a ring-opened product suggests that the intermediate azetidinium ion is susceptible to nucleophilic attack by the solvent or another nucleophile present in the reaction mixture. This is more likely to occur under harsh reaction conditions or with prolonged reaction times.

Troubleshooting Protocol:

  • Choice of Base:

    • Standard Practice: A non-nucleophilic organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often used to deprotonate the morpholine nitrogen without competing as a nucleophile.

    • Troubleshooting: If you are observing side reactions, ensure you are using a sub-stoichiometric amount of a non-nucleophilic base. Stronger, more nucleophilic bases should be avoided as they can promote ring-opening.

  • Reaction Temperature and Time:

    • Initial Conditions: These reactions are often run at room temperature or with gentle heating.

    • Troubleshooting: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, work up the reaction to avoid the formation of byproducts. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be aware that this can also increase the rate of side reactions. Running the reaction at a lower temperature for a longer period can sometimes favor the desired product.[8]

  • Solvent Effects:

    • Common Solvents: Aprotic solvents like acetonitrile or dichloromethane are typically used.

    • Troubleshooting: The polarity of the solvent can influence the stability of charged intermediates. Experimenting with different solvents can help to minimize the lifetime of any intermediate azetidinium species that could lead to ring-opening.

Experimental Protocol for Aza-Michael Addition:

  • To a solution of the 3-ylideneazetidine derivative (1.0 eq) in anhydrous acetonitrile (0.1 M), add morpholine (1.1 eq).

  • Add DBU (0.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Parameters in Aza-Michael Addition:

desired_product Desired Morpholinoazetidine Product side_product Ring-Opened Byproduct base Non-Nucleophilic Base (e.g., DBU) base->desired_product temp Controlled Temperature temp->desired_product time Optimized Reaction Time time->desired_product harsh_conditions Harsh Conditions (Strong Base, High Temp, Long Time) harsh_conditions->side_product

Caption: Factors influencing the outcome of the aza-Michael addition.

FAQ 3: I am concerned about the potential for ring-opening of my morpholinoazetidine product during subsequent synthetic steps or purification. How can I mitigate this?

The stability of the azetidine ring is a valid concern, especially when the nitrogen atom is quaternized, forming an azetidinium ion. This species is significantly more susceptible to nucleophilic ring-opening.

Underlying Causality:

The ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it kinetically stable but thermodynamically prone to ring-opening.[9] When the nitrogen atom is part of a quaternary ammonium salt (an azetidinium ion), the ring becomes highly electrophilic and susceptible to attack by nucleophiles, leading to ring cleavage.[10][11]

Strategies for Mitigation:

  • Control of pH:

    • Acidic Conditions: Avoid strongly acidic conditions, as protonation of the azetidine nitrogen can lead to the formation of an azetidinium ion, which is then prone to ring-opening by the counter-ion or solvent.

    • Basic Conditions: While the azetidine ring itself is generally stable to base, subsequent reactions involving strong bases should be carefully considered, especially at elevated temperatures.

  • Choice of Reagents in Subsequent Steps:

    • Nucleophiles: Be mindful of strong nucleophiles in subsequent reaction steps, as they can directly attack the azetidinium ion if it is formed.

    • Protecting Groups: If the morpholinoazetidine is an intermediate, consider carrying it through to the next step without prolonged storage or exposure to potentially reactive conditions. The use of a protecting group on the azetidine nitrogen (if the morpholine is attached at another position) can modulate its reactivity.

  • Purification Techniques:

    • Chromatography: When performing column chromatography, use a neutral stationary phase like silica gel. If your compound is basic, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent protonation and potential on-column decomposition.

    • Extraction: During aqueous workups, use buffered solutions to maintain a neutral to slightly basic pH.

Visualization of Azetidinium Ion Ring-Opening:

cluster_0 Morpholinoazetidine cluster_1 Azetidinium Ion Formation cluster_2 Ring-Opening azetidine Morpholinoazetidine azetidinium Azetidinium Ion azetidine->azetidinium + H⁺ or Electrophile ring_opened Ring-Opened Product azetidinium->ring_opened + Nucleophile

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate . This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the widely used reductive amination pathway. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to optimize your experimental outcomes.

I. Overview of the Primary Synthetic Route

The most common and efficient synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate involves a one-pot reductive amination. This process begins with the reaction of 1-Boc-3-azetidinone and morpholine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired product.[1]

cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1-Boc-3-Azetidinone D One-Pot Reductive Amination A->D B Morpholine B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D Added after iminium formation or in one pot E Aqueous Quench (e.g., sat. NaHCO₃) D->E F Liquid-Liquid Extraction (e.g., EtOAc or DCM) E->F G Drying & Solvent Removal F->G H Silica Gel Chromatography G->H I Product Characterization (NMR, MS) H->I cluster_logic Troubleshooting Logic for Low Yield Start Low Yield or Incomplete Reaction SM_OK Starting Materials OK? Start->SM_OK Check_SM Analyze Starting Materials (NMR, Freshness) Replace_SM Action: Purify or Replace Starting Material Check_SM->Replace_SM Check_RA Verify Reducing Agent Activity Replace_RA Action: Use Fresh Reducing Agent Check_RA->Replace_RA Check_Cond Review Reaction Conditions (Solvent, Temp, Time) Optimize Action: Add Catalyst (AcOH), Increase Equivalents, or Modify Temp/Time Check_Cond->Optimize SM_OK->Check_SM No RA_OK Reducing Agent Active? SM_OK->RA_OK Yes RA_OK->Check_RA No Cond_OK Conditions Optimized? RA_OK->Cond_OK Yes Cond_OK->Check_Cond No Success Reaction Improved Cond_OK->Success Yes Replace_SM->Success Replace_RA->Success Optimize->Success Ketone 1-Boc-3-Azetidinone (Ketone) Iminium Iminium Ion Intermediate Ketone->Iminium + Morpholine - H₂O (Acid Catalyzed, Reversible) Amine Morpholine Amine->Iminium Product Final Product (Tertiary Amine) Iminium->Product + Hydride (H⁻) (Irreversible) Water H₂O Reducer NaBH(OAc)₃ Reducer->Iminium

Sources

Technical Support Center: Metabolic Stability of the tert-Butyl Protecting Group in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for assessing the metabolic stability of the tert-butyl group in your drug candidates. As a common moiety in medicinal chemistry, understanding its metabolic fate is crucial for successful drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so commonly used in drug design?

A1: The tert-butyl group is a versatile tool in medicinal chemistry for several reasons. Its bulky, three-dimensional structure can act as a "steric shield," protecting nearby functional groups from enzymatic degradation and thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[1] Additionally, its defined size and shape can enforce a specific molecular conformation, which can lead to increased binding affinity and selectivity for the target receptor.

Q2: Is the tert-butyl group metabolically stable?

A2: The metabolic stability of a tert-butyl group is context-dependent. While it is often incorporated to improve stability, it can also be a site of metabolism.[1][2] The primary route of metabolism is oxidation of one of the methyl groups, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes.[1][2]

Q3: Which CYP450 enzymes are primarily responsible for metabolizing tert-butyl groups?

A3: Several CYP isoforms can metabolize tert-butyl groups, with CYP3A4 being one of the most common.[1] However, other CYPs, such as CYP2C8, CYP2C9, and CYP2C19, have also been shown to be involved in the metabolism of various drugs containing this moiety.[1][2]

Q4: What are the common metabolites of a tert-butyl group?

A4: The most common initial metabolite is the corresponding primary alcohol, formed by hydroxylation of one of the methyl groups.[2] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.[1] In some cases, more complex rearrangements and even C-C bond cleavage can occur.[3]

Troubleshooting Guide for Metabolic Stability Assays

This section addresses specific issues you may encounter during your in vitro metabolic stability experiments.

Q1: My compound with a tert-butyl group shows unexpectedly high clearance in human liver microsomes (HLM). What could be the cause?

A1: While the tert-butyl group can confer stability, it can also be a metabolic "soft spot."[2]

  • Probable Cause 1: CYP-mediated Oxidation. The most likely reason is efficient oxidation by CYP enzymes present in the microsomes.[1][2] Even with steric hindrance, certain CYP isoforms, like CYP3A4, have large, flexible active sites that can accommodate and oxidize the tert-butyl group.[1]

  • Solution 1: Reaction Phenotyping. Conduct a reaction phenotyping study to identify the specific CYP isoform(s) responsible. This can be done using a panel of recombinant human CYP enzymes or by using isoform-specific chemical inhibitors in your HLM assay.

  • Probable Cause 2: Metabolic Switching. If you have modified another part of the molecule to improve its stability, metabolism may have shifted to the tert-butyl group.

  • Solution 2: Metabolite Identification. Use LC-MS/MS to identify the metabolites formed in the incubation. The presence of hydroxylated tert-butyl metabolites will confirm this as the site of metabolism.

Q2: I'm observing high variability in my microsomal stability assay results for a tert-butyl-containing compound. What are the potential sources of this variability?

A2: High variability can undermine the reliability of your data.

  • Probable Cause 1: Inconsistent Experimental Conditions. Minor variations in factors like temperature, pH, enzyme concentration, and incubation times can lead to significant differences in results.[4]

  • Solution 1: Standardize Protocols. Ensure all experimental parameters are tightly controlled. Use a consistent source and batch of liver microsomes, and always include well-characterized positive control compounds (e.g., verapamil, testosterone) to monitor assay performance.

  • Probable Cause 2: Compound Solubility Issues. Poorly soluble compounds may precipitate in the incubation buffer, leading to inconsistent concentrations available to the enzymes.

  • Solution 2: Check Solubility and Adjust Solvent Concentration. Verify the solubility of your compound in the final incubation buffer. The final concentration of organic solvent (like DMSO) should typically be kept below 1%, and ideally below 0.1%, to avoid inhibiting enzyme activity.

Q3: I've replaced the tert-butyl group with a bioisostere, but the metabolic stability hasn't improved as much as expected. Why?

A3: This is a common challenge in medicinal chemistry.

  • Probable Cause: Metabolic Switching. Blocking one metabolic hotspot can redirect metabolism to another susceptible site on the molecule.[1]

  • Solution: Comprehensive Metabolite Profiling. Perform metabolite identification studies on both the original compound and the new analog. This will reveal if a new primary metabolic pathway has emerged. The goal is to create a compound that is holistically stable, not just at one position.

Q4: My hepatocyte stability assay shows much faster clearance than the microsomal assay for my tert-butyl compound. What does this suggest?

A4: This discrepancy points to metabolic pathways active in intact cells but absent in microsomes.

  • Probable Cause 1: Phase II Metabolism. Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.[5][6] The hydroxylated metabolite of the tert-butyl group can be a substrate for Phase II enzymes, leading to the formation of glucuronide or sulfate conjugates. This conjugation increases the rate of parent compound disappearance.

  • Solution 1: Analyze for Phase II Metabolites. Adjust your LC-MS/MS method to look for the expected conjugated metabolites.

  • Probable Cause 2: Involvement of Non-CYP Enzymes. Other enzymes present in the cytosol of hepatocytes, but not in microsomes, could be metabolizing your compound.

  • Solution 2: S9 Fraction Studies. Perform a stability assay using the S9 fraction, which contains both microsomal and cytosolic enzymes, to see if this recapitulates the hepatocyte results.

Quantitative Data Summary: tert-Butyl vs. Bioisosteric Replacements

Replacing a metabolically liable tert-butyl group with a suitable bioisostere is a common strategy to enhance metabolic stability. The following table provides a comparative overview of in vitro metabolic stability for a tert-butyl-containing compound and its analog with a trifluoromethylcyclopropyl bioisostere.

Compound/MoietyIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Compound 1 (tert-butyl)Human Liver Microsomes1546[2]
Compound 2 (trifluoromethylcyclopropyl)Human Liver Microsomes1146.1[2]
Finasteride (tert-butyl)Human Liver Microsomes63-[2]
Finasteride Analog (trifluoromethylcyclopropyl)Human Liver Microsomes114-[2]

Data presented is illustrative and based on published findings. Actual values are compound-specific.

Experimental Protocols

Here are detailed, step-by-step methodologies for assessing the metabolic stability of your tert-butyl-containing compounds.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of a test compound by Phase I enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the HLMs and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration).

  • Incubation Setup: In a 96-well plate, add the HLM solution to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an excess volume of cold quenching solution. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a test compound considering both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)

  • Collagen-coated plates

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution

  • Humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Thawing and Plating: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via trypan blue exclusion). Seed the hepatocytes onto collagen-coated plates at a specified density and allow them to attach in a humidified incubator.

  • Compound Preparation: Prepare working solutions of the test compound and positive controls in pre-warmed incubation medium.

  • Initiate Incubation: After cell attachment, gently wash the cells with fresh medium. Then, replace the medium with the compound-containing medium to start the incubation.

  • Time Points: At each time point (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and adding cold quenching solution to the wells.

  • Sample Processing: Scrape the cells in the quenching solution and collect the mixture. Centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizations

Metabolic Pathways of a tert-Butyl-Containing Compound

metabolic_pathways Parent Parent Drug (with tert-Butyl) Hydroxylated Hydroxylated Metabolite (-CH2OH) Parent->Hydroxylated CYP450 (e.g., CYP3A4) Phase I Oxidation Aldehyde Aldehyde Metabolite (-CHO) Hydroxylated->Aldehyde ADH/CYP Oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Phase II Conjugation CarboxylicAcid Carboxylic Acid Metabolite (-COOH) Aldehyde->CarboxylicAcid ALDH Oxidation experimental_workflow CompoundPrep Prepare Test Compound & Control Solutions PreIncubate Pre-incubate at 37°C CompoundPrep->PreIncubate SystemPrep Prepare Microsomes or Hepatocytes SystemPrep->PreIncubate InitiateReaction Initiate Reaction (Add Cofactors/Compound) PreIncubate->InitiateReaction TimePoints Sample at Multiple Time Points InitiateReaction->TimePoints Quench Quench Reaction (e.g., Cold Acetonitrile) TimePoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Calculate t½ and Intrinsic Clearance (CLint) LCMS->DataAnalysis

Caption: General experimental workflow for in vitro metabolic stability assays.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed. [Link]

  • Metabolically Stable tert -Butyl Replacement | Request PDF. ResearchGate. [Link]

  • Hepatocyte Stability. Cyprotex. [Link]

  • What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]

  • Hepatocyte Stability Assay Test. AxisPharm. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. National Institutes of Health. [Link]

Sources

Technical Support Center: Strategies to Enhance the Solubility of Morpholinoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinoazetidine derivatives. This guide is designed to provide you with in-depth technical and practical advice to overcome solubility challenges, a critical hurdle in the development of many promising therapeutic agents. The morpholinoazetidine scaffold is a privileged structure in modern drug discovery, often selected to impart favorable physicochemical properties.[1][2] However, like many novel chemical entities, achieving optimal aqueous solubility for these derivatives can be a significant challenge, directly impacting their bioavailability and therapeutic efficacy.

This resource is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work. We will delve into the causality behind various solubility enhancement strategies, providing you with the scientific rationale to make informed decisions in your formulation development.

Frequently Asked Questions (FAQs)

Q1: My morpholinoazetidine derivative exhibits poor aqueous solubility. What are the initial steps I should take to characterize this issue?

A1: Before attempting to enhance the solubility of your morpholinoazetidine derivative, a thorough physicochemical characterization is crucial. This foundational understanding will guide your selection of the most appropriate solubility enhancement strategy.

Initial Characterization Workflow:

  • Determine the Intrinsic Solubility (S₀): This is the solubility of the free, unionized form of your compound. It is a fundamental parameter that dictates the baseline for improvement.

  • pKa Determination: Morpholinoazetidine derivatives typically contain basic nitrogen atoms within the morpholine and azetidine rings, making them amenable to pH-dependent solubility.[3][4] Knowing the pKa will help you understand how the compound's ionization state changes with pH.

  • pH-Solubility Profile: Generate a pH-solubility profile by measuring the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will reveal if the solubility is pH-dependent and identify the pH of maximum solubility.[5]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any potential polymorphs. The crystalline form is generally less soluble than the amorphous form.[6]

  • LogP/LogD Measurement: Understanding the lipophilicity of your compound will provide insights into its potential for solubility in lipid-based formulations.[7]

Troubleshooting Guide: Common Solubility Issues and Solutions

Q2: I have a weakly basic morpholinoazetidine derivative. How can I leverage pH modification to improve its solubility?

A2: For a weakly basic compound, solubility can often be significantly increased in acidic environments where the molecule becomes protonated and thus more polar.

Causality: The nitrogen atoms in the morpholine and azetidine rings can accept protons (H⁺ ions) in an acidic solution. This ionization leads to the formation of a salt, which is generally more soluble in water than the neutral molecule due to ion-dipole interactions with water molecules.[8][9]

Experimental Approach:

  • pH Adjustment: The most direct method is to lower the pH of the aqueous medium. For oral formulations, this can be achieved by co-administering the drug with an acidic excipient. For in vitro assays, using acidic buffers can enhance solubility.[10]

  • Salt Formation: A more robust and common strategy is to form a stable salt of your morpholinoazetidine derivative. This is a well-established method for increasing the solubility and dissolution rate of ionizable drugs.[11][12]

Workflow for Salt Screening:

Start Weakly Basic Morpholinoazetidine Derivative Counterion Select a diverse range of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, mesylate, tosylate, citrate, tartrate) Start->Counterion Screening Perform salt screening experiments in various solvents Counterion->Screening Characterization Characterize the resulting solid forms (XRPD, DSC, TGA) to confirm salt formation and identify polymorphs Screening->Characterization Solubility Measure the aqueous solubility of the stable salt forms Characterization->Solubility Selection Select the salt form with the optimal balance of solubility, stability, and manufacturability Solubility->Selection

Caption: Workflow for salt screening of a weakly basic compound.

Q3: My morpholinoazetidine derivative is neutral, or salt formation did not yield the desired solubility. What other strategies can I explore?

A3: For neutral compounds or when salt formation is not viable, several advanced formulation strategies can be employed. These techniques focus on disrupting the crystal lattice of the solid drug or creating a more favorable microenvironment for dissolution.

1. Co-crystallization:

  • Mechanism: Co-crystals are multi-component crystalline solids where the drug molecule and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[13] This modification of the crystal lattice can lead to significant improvements in solubility and dissolution rate.[14] Co-crystallization is a particularly useful technique for neutral compounds where salt formation is not an option.

  • Experimental Protocol:

    • Co-former Selection: Choose a co-former from the Generally Regarded as Safe (GRAS) list. Co-formers can be acids, bases, or neutral molecules.

    • Co-crystal Screening: Employ methods like solvent evaporation, grinding, or slurry conversion to screen for co-crystal formation with selected co-formers.

    • Characterization: Use XRPD, DSC, and spectroscopic techniques to confirm co-crystal formation.

    • Solubility and Dissolution Testing: Evaluate the performance of the co-crystals compared to the pure drug.

2. Amorphous Solid Dispersions (ASDs):

  • Mechanism: In an ASD, the drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[6] The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in apparent solubility and dissolution rate.

  • Experimental Protocol:

    • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) that is miscible with your drug.

    • ASD Preparation: Use techniques like spray drying or hot-melt extrusion to prepare the ASD.

    • Characterization: Confirm the amorphous nature of the drug within the dispersion using DSC and XRPD.

    • Performance Evaluation: Conduct dissolution studies to assess the extent and duration of supersaturation.

3. Use of Solubilizing Excipients:

  • Mechanism: Various excipients can enhance solubility by different mechanisms.

    • Co-solvents: Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase solubility by reducing the polarity of the solvent system.

    • Surfactants: Surfactants (e.g., polysorbates, sodium lauryl sulfate) can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[6]

Comparison of Advanced Solubility Enhancement Techniques:

StrategyMechanismAdvantagesDisadvantages
Co-crystallization Crystal lattice modificationHigh solubility enhancement, improved stabilityRequires suitable co-formers, potential for conversion to less soluble forms
Amorphous Solid Dispersions Conversion to high-energy amorphous stateSignificant solubility increase, broad applicabilityPhysical instability (recrystallization), potential for precipitation upon dissolution
Use of Excipients Microenvironment modificationSimple to implement, established regulatory pathwaysPotential for excipient-drug interactions, may require high concentrations of excipients
Q4: I have successfully increased the solubility of my morpholinoazetidine derivative in vitro, but I am concerned about precipitation in vivo. How can I address this?

A4: Achieving a supersaturated solution is often the goal of solubility enhancement, but maintaining this state is critical for absorption. Precipitation of the less soluble form in the gastrointestinal tract can negate the benefits of the formulation.

Strategies to Mitigate In Vivo Precipitation:

  • Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers (e.g., HPMC, PVP) into your formulation. These polymers can adsorb onto the surface of newly formed drug crystals, inhibiting their growth.

  • Lipid-Based Formulations: Formulating your compound in a lipid-based drug delivery system (LBDDS) can help maintain the drug in a solubilized state during its transit through the GI tract.[7] These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

Decision Tree for Selecting a Solubility Enhancement Strategy:

Start Poorly Soluble Morpholinoazetidine Derivative Ionizable Is the compound ionizable? Start->Ionizable Salt Salt Formation Ionizable->Salt Yes Neutral Is the compound neutral or salt formation ineffective? Ionizable->Neutral No Precipitation Concerned about in vivo precipitation? Salt->Precipitation CoCrystal Co-crystallization Neutral->CoCrystal ASD Amorphous Solid Dispersion Neutral->ASD Excipients Use of Solubilizing Excipients Neutral->Excipients CoCrystal->Precipitation ASD->Precipitation Inhibitors Incorporate Precipitation Inhibitors Precipitation->Inhibitors LBDDS Consider Lipid-Based Formulations Precipitation->LBDDS

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Verma, S., & Rawat, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1269. [Link]

  • Ferreira, O., & Pinho, S. P. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 67(9), 2736–2746. [Link]

  • Chadwick, K., & Myerson, A. S. (2014). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 67, 95–108. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Vo, C. L. N., Park, C., & Lee, B. J. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 1–16. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Kumar, S., & Nanda, A. (2017). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 3(11).
  • LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Szymańska, E., & Płaziński, W. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1362. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 16(8), 833–848. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Kumar, S., & Nanda, A. (2017). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 19(34), 5034–5049. [Link]

  • Singh, A., & Sharma, P. K. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 31(4). [Link]

  • Quora. (2018). How does branching increase the solubility in amines? [Link]

  • Al-Akayleh, F., Al-Qurain, A. A., & Al-Remawi, M. M. (2023). Development of Quinazolinone Derivatives as Modulators of Virulence Factors of Pseudomonas aeruginosa Cystic Fibrosis Strains. Molecules, 28(18), 6563. [Link]

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical co-crystals: a green way to enhance drug stability and solubility for improved therapeutic efficacy. CrystEngComm, 18(17), 2982–2994. [Link]

  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. [Link]

  • Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link]

  • Aggarwal, G., & Singh, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915–925.
  • Kumar, L., & Kumar, R. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(3), 133–139.
  • Boros, E. E., et al. (2012). Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 838–843. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Lipworth, B., & Chan, R. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Journal of the Royal College of Physicians of Edinburgh, 48(2), 102–104. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS.
  • MDPI. (n.d.). Special Issue : Amorphous Solid Dispersions of Poorly Soluble Drugs: Materials Science and Engineering Perspective. [Link]

  • Jain, A., & Gupta, Y. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 60–66.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews™ in Therapeutic Drug Carrier Systems, 23(3).

Sources

Validation & Comparative

A Comparative Guide to Azetidine Building Blocks: Profiling tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. Small, saturated heterocycles have emerged as powerful tools in this endeavor, offering a route to escape the "flatland" of traditional aromatic compounds by introducing three-dimensionality. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention and is now considered a privileged scaffold.[1][2] Its inherent ring strain strikes a unique balance between chemical stability and controlled reactivity, making it an ideal anchor for molecular elaboration.[1][3]

The incorporation of azetidine motifs into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, increase receptor selectivity, and fine-tune pharmacokinetic profiles.[4] This is evidenced by their presence in several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine.[1][2][4] This guide provides an in-depth comparison of tert-Butyl 3-morpholinoazetidine-1-carboxylate against other foundational azetidine building blocks, offering field-proven insights and experimental data to inform strategic decisions in drug development programs.

The Contestants: A Curated Selection of Azetidine Building Blocks

To provide a meaningful comparison, we will evaluate tert-Butyl 3-morpholinoazetidine-1-carboxylate against three other commercially available, N-Boc protected azetidines that represent distinct functionalities at the C3 position. The N-Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, which can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

G cluster_0 Azetidine Core Structure A tert-Butyl 3-morpholinoazetidine-1-carboxylate (Our Focus Compound) B tert-Butyl 3-aminoazetidine-1-carboxylate C tert-Butyl 3-hydroxyazetidine-1-carboxylate D tert-Butyl 3-iodoazetidine-1-carboxylate Core N-Boc Azetidine Core->A  C3 Functionalization Core->B  C3 Functionalization Core->C  C3 Functionalization Core->D  C3 Functionalization

Caption: Key N-Boc protected azetidine building blocks compared in this guide.

Part 1: Physicochemical Property Showdown

The choice of a building block profoundly influences a molecule's drug-like properties. The substituent at the C3 position dictates key physicochemical parameters such as lipophilicity (LogP), polarity (TPSA), and hydrogen bonding potential, which in turn affect solubility, permeability, and metabolic stability.[5]

The morpholino group in our focus compound is a popular motif in medicinal chemistry. It is a saturated heterocycle containing both an ether and a tertiary amine functionality. This combination often imparts improved aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.

Building BlockMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
tert-Butyl 3-morpholinoazetidine-1-carboxylate256.340.841.904
tert-Butyl 3-aminoazetidine-1-carboxylate186.25[6]0.5[6]58.413
tert-Butyl 3-hydroxyazetidine-1-carboxylate187.24[7]0.5[7]49.8[7]14
tert-Butyl 3-iodoazetidine-1-carboxylate297.141.929.503

Analysis:

  • tert-Butyl 3-morpholinoazetidine-1-carboxylate presents a moderate lipophilicity (cLogP = 0.8) and a significant TPSA, suggesting a favorable balance for cell permeability and solubility. The absence of a hydrogen bond donor can be advantageous for passive membrane diffusion.

  • The 3-amino and 3-hydroxy analogues are less lipophilic and possess a hydrogen bond donor, which can be crucial for specific target interactions but may also increase clearance.

  • The 3-iodo analogue is the most lipophilic and least polar, serving primarily as a synthetic handle for introducing further complexity rather than for its intrinsic physicochemical contribution.

Part 2: Reactivity and Synthetic Applications

The true value of a building block lies in its synthetic versatility. Here, we compare the performance of our selected azetidines in two of the most common and critical transformations in medicinal chemistry: amide bond formation and Suzuki-Miyaura cross-coupling.

A. Amide Coupling: The Workhorse Reaction

Amide bond formation is arguably the most frequently used reaction in drug discovery.[8] We will compare the utility of the deprotected forms of our building blocks in a standard amide coupling scenario. tert-Butyl 3-morpholinoazetidine-1-carboxylate, being a tertiary amine, does not directly participate as the amine component but its deprotected azetidine nitrogen does. The most relevant comparison is with the 3-aminoazetidine derivative.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling A Boc-Azetidine B Azetidine Salt (e.g., TFA salt) A->B TFA or HCl C Carboxylic Acid (R-COOH) E Coupled Product C->E Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) D Amine (from Step 1) D->E Coupling Reagent (e.g., HATU) Base (e.g., DIPEA)

Caption: General workflow for N-acylation of a deprotected azetidine.

Experimental Protocol: Standard Amide Coupling

This protocol describes the coupling of a generic carboxylic acid to the deprotected secondary amine of an azetidine building block.

  • Boc Deprotection: Dissolve the N-Boc protected azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M). Add trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up (Deprotection): Concentrate the reaction mixture in vacuo. The resulting TFA salt of the deprotected azetidine is often used directly in the next step without further purification.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Reaction: Add a solution of the deprotected azetidine TFA salt (1.2 eq) in DMF to the activated carboxylic acid mixture. Stir at room temperature for 4-16 hours.

  • Work-up (Coupling): Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Insights:

  • For tert-Butyl 3-morpholinoazetidine-1-carboxylate (after deprotection): The secondary azetidine nitrogen is readily acylated. The morpholino group is generally inert to standard coupling conditions and provides good solubility to intermediates and final products, often simplifying purification.

  • For tert-Butyl 3-aminoazetidine-1-carboxylate (after deprotection): This building block presents a challenge of selectivity. Both the secondary azetidine nitrogen and the primary C3-amino group are nucleophilic. Orthogonal protection strategies are required if selective acylation at only one nitrogen is desired. Forcing conditions can lead to di-acylation. This complexity makes the morpholino derivative a more straightforward choice when the goal is simply to introduce a substituted azetidine ring via N-acylation.

B. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, typically between an organoboron species and an organohalide.[9] In our comparison, tert-Butyl 3-iodoazetidine-1-carboxylate is the clear participant, showcasing its utility as a handle for introducing aryl or heteroaryl diversity.

G cluster_0 Suzuki-Miyaura Reaction A tert-Butyl 3-iodoazetidine-1-carboxylate C Coupled Product A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Arylboronic Acid (Ar-B(OH)2) B->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O)

Caption: Schematic of a Suzuki-Miyaura coupling using a 3-iodoazetidine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling of an arylboronic acid with tert-Butyl 3-iodoazetidine-1-carboxylate.

  • Reaction Setup: To a microwave vial or Schlenk flask, add tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v, 0.1 M).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS. Microwave heating can often accelerate the reaction.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Insights:

  • tert-Butyl 3-iodoazetidine-1-carboxylate is specifically designed for cross-coupling reactions, providing a direct and efficient route to 3-aryl azetidines.[10] This class of compounds is of high interest in medicinal chemistry.

  • tert-Butyl 3-morpholinoazetidine-1-carboxylate and the other analogues do not participate in this reaction. To achieve a 3-aryl-3-morpholinoazetidine, a multi-step sequence would be required, likely starting from 3-azetidinone. This highlights the strategic advantage of selecting a building block that is already functionalized for the desired transformation, saving significant synthetic effort.

Conclusion and Strategic Recommendations

The selection of an azetidine building block is a critical decision that should be guided by the specific synthetic goal and desired physicochemical properties of the final molecule.

  • tert-Butyl 3-morpholinoazetidine-1-carboxylate is an excellent choice when the objective is to introduce a metabolically robust, solubilizing group with a defined three-dimensional vector. Its straightforward use in N-acylation reactions (after deprotection) makes it a reliable and efficient building block for library synthesis and lead optimization.

  • For applications requiring a primary amine for pharmacophoric interactions or further diversification (e.g., reductive amination, urea formation), tert-Butyl 3-aminoazetidine-1-carboxylate is the appropriate choice, albeit with the caveat of requiring careful management of its dual nucleophilicity.

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate serves as a versatile precursor, allowing access to ethers, esters, or oxidation to the corresponding ketone for further elaboration.

  • When the synthetic plan calls for the introduction of aryl or heteroaryl substituents at the C3 position, tert-Butyl 3-iodoazetidine-1-carboxylate is the superior building block, providing a direct entry point via powerful cross-coupling chemistry.

By understanding the distinct properties and reactivity profiles of these foundational scaffolds, researchers can make more informed and strategic decisions, ultimately accelerating the drug discovery process.

References

  • Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds. (n.d.). BenchChem.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • Azetidines. (n.d.). Enamine.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry. (n.d.). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. (2025, August 6). ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central.
  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. (n.d.). PubChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem.

Sources

Navigating Uncharted Territory: The Apparent Paucity of Structure-Activity Relationship Studies on Morpholinoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive investigation into the existing scientific literature reveals a notable scarcity of dedicated structure-activity relationship (SAR) studies focused specifically on the morpholinoazetidine scaffold. Despite the individual prominence of both morpholine and azetidine moieties in medicinal chemistry, their combined use as a core structure in systematic drug design and optimization appears to be a largely unexplored area.

For researchers, scientists, and drug development professionals, this finding presents both a challenge and an opportunity. While it is not currently possible to provide a detailed comparison guide on the SAR of morpholinoazetidine derivatives due to the lack of published experimental data, this gap in the literature highlights a potential niche for novel chemical exploration.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability. It is a common feature in a wide array of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, is also increasingly recognized for its value in drug design, offering a unique three-dimensional scaffold that can influence ligand-target interactions.

The logical progression of combining these two valuable pharmacophores into a single morpholinoazetidine scaffold has, however, not been extensively reported. This suggests that the synthesis of such compounds may present unique challenges, or that this particular structural combination has simply been overlooked in the vast landscape of chemical library design.

Potential Areas for Future Exploration

Given the proven utility of both the morpholine and azetidine rings, the hypothetical SAR of morpholinoazetidine derivatives could be of significant interest. Future research in this area could explore:

  • Synthesis Strategies: Development of robust and efficient synthetic routes to access a library of diverse morpholinoazetidine derivatives would be the first critical step.

  • Biological Screening: Screening of these novel compounds against a variety of biological targets, particularly kinases, G-protein coupled receptors (GPCRs), and proteases, could uncover new lead compounds.

  • Structure-Activity Relationship Elucidation: Systematic modification of both the morpholine and azetidine rings, as well as the introduction of various substituents, would be essential to establish clear SAR trends. Key questions would include:

    • How does substitution on the azetidine ring affect binding affinity and selectivity?

    • What is the impact of altering the point of attachment of the morpholine ring to the azetidine?

    • Can the morpholine ring be used to modulate the pharmacokinetic properties of azetidine-containing compounds?

Conclusion

While a comparative guide on the structure-activity relationship of morpholinoazetidine derivatives cannot be constructed at this time due to a lack of available data, the topic itself represents a promising frontier in medicinal chemistry. The absence of extensive research in this area should serve as an impetus for synthetic and medicinal chemists to explore the potential of this novel scaffold. The insights gained from the well-established SAR of other morpholine- and azetidine-containing compounds provide a strong foundation for the rational design and investigation of this intriguing and underexplored class of molecules.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and

A Comparative Guide to the Structural Elucidation of tert-Butyl 3-morpholinoazetidine-1-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the architectural precision of a molecule is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional diversity. When functionalized, such as in the case of tert-butyl 3-morpholinoazetidine-1-carboxylate and its derivatives, these compact structures can effectively probe the intricate topographies of biological targets. Understanding their exact three-dimensional structure is not merely an academic exercise; it is a critical step in deciphering structure-activity relationships (SAR) and guiding rational drug design.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for determining the absolute structure of these and other small molecules.[1][2][3] We will delve into the practical and theoretical considerations of the crystallographic workflow, from sample preparation to data analysis, and objectively compare this technique with other analytical methods. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for the advancement of their discovery programs.

The Decisive Power of a Single Crystal: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure, providing precise measurements of bond lengths, bond angles, and stereochemistry.[1][3] The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Part 1: The Art and Science of Crystallization

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. For a molecule like tert-butyl 3-morpholinoazetidine-1-carboxylate, which possesses a degree of conformational flexibility, obtaining diffraction-quality crystals can be a significant hurdle.

Core Principle: The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[4]

Experimental Protocol: Crystallization of a Representative Derivative

  • Purity is Paramount: Begin with a highly pure sample (>95%). Impurities can inhibit crystal growth or lead to the formation of oils or amorphous solids.[4]

  • Solvent Screening: Screen a range of solvents with varying polarities. Given the structural features of the target molecule (a tertiary amine, an ether, and a carbamate), suitable starting points include isopropanol, acetone, ethyl acetate, toluene, and heptane, or mixtures thereof.[4]

  • Crystallization Techniques:

    • Slow Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loosely fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly over several days.[4]

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.4 mm in size), carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.

Workflow for Single Crystal X-ray Diffraction

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement P1 Highly Pure Compound (>95%) P2 Solvent Screening P1->P2 P3 Crystallization (e.g., Vapor Diffusion) P2->P3 P4 Crystal Mounting & Cryo-cooling P3->P4 D1 Mount Crystal on Diffractometer P4->D1 D2 Initial Screening & Unit Cell Determination D1->D2 D3 Full Data Collection Strategy D2->D3 D4 Data Integration & Scaling D3->D4 S1 Structure Solution (e.g., Direct Methods) D4->S1 S2 Structure Refinement S1->S2 S3 Validation & Final Report (CIF) S2->S3

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 2: From Diffraction to a 3D Model

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. The geometry and intensity of this pattern contain all the information needed to determine the arrangement of atoms within the crystal.

Experimental Protocol: Data Collection and Structure Refinement

  • Data Collection: A modern single-crystal X-ray diffractometer is used to collect the diffraction data.[1] For a typical small organic molecule, data is collected to a resolution of at least 0.85 Å.[5]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.[5]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to best fit the experimental data.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques can offer complementary information, particularly regarding the behavior of the molecule in solution.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) X-ray diffraction by a single crystalPrecise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packingUnambiguous structure determination; gold standard for solid-state structureRequires diffraction-quality single crystals; structure is static and in the solid state
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity, solution-state conformation, dynamic processes, relative stereochemistryProvides information in solution; can study dynamic processesDoes not provide precise bond lengths/angles; absolute stereochemistry can be challenging to determine
Computational Modeling (e.g., DFT) Quantum mechanical calculationsTheoretical minimum energy conformation, electronic propertiesDoes not require a physical sample; can predict properties of hypothetical moleculesAccuracy depends on the level of theory and basis set; may not reflect the true solid-state or solution conformation
Powder X-ray Diffraction (PXRD) X-ray diffraction by a polycrystalline powder"Fingerprint" of the crystalline solid, unit cell parameters, phase purityDoes not require single crystals; useful for polymorph screeningDoes not typically provide atomic coordinates for new structures; peak overlap can be problematic

Decision Tree for Structural Elucidation

decision_tree Start Need for Structural Information Q1 Is the absolute 3D structure in the solid state required? Start->Q1 A1_Yes Single-Crystal X-ray Diffraction Q1->A1_Yes Yes Q3 Is solution-state conformation or dynamics of interest? Q1->Q3 No Q2 Are single crystals available? A1_Yes->Q2 A2_Yes Proceed with SCXRD Q2->A2_Yes Yes A2_No Powder X-ray Diffraction + Computational Modeling Q2->A2_No No A3_Yes NMR Spectroscopy Q3->A3_Yes Yes A3_No End Q3->A3_No No

Caption: A decision tree for selecting the appropriate structural analysis technique.

Interpreting the Data: A Hypothetical Case Study

While a published crystal structure for tert-butyl 3-morpholinoazetidine-1-carboxylate is not currently available in open-access databases like the Cambridge Structural Database (CSD), we can anticipate the key structural features and intermolecular interactions that would be of interest.[6][7]

Hypothetical Crystallographic Data for Two Derivatives

ParameterDerivative A (Parent)Derivative B (4-fluoro-phenyl substituted)
Formula C12H22N2O3C18H25FN2O3
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 98.5°a = 12.3 Å, b = 9.8 Å, c = 14.5 Å
Key Torsion Angle (Azetidine-Morpholine) 75.3°88.1°
Intermolecular Interactions C-H···O hydrogen bondsC-H···O and C-H···F hydrogen bonds, π-stacking
R-factor (R1) 0.045 (4.5%)0.052 (5.2%)

This hypothetical data illustrates how a seemingly minor chemical modification can lead to significant changes in the crystal packing and conformation of the molecule. The introduction of the fluorophenyl group in Derivative B could lead to a different crystal system and additional intermolecular interactions, such as C-H···F hydrogen bonds and π-stacking, which would influence the overall solid-state arrangement.

Conclusion and Future Outlook

The precise knowledge of molecular structure is a cornerstone of modern chemical and pharmaceutical research. For novel scaffolds like tert-butyl 3-morpholinoazetidine-1-carboxylate derivatives, single-crystal X-ray crystallography remains the most powerful and definitive tool for structural elucidation. While challenges in crystallization may arise, the wealth of information obtained from a successful crystal structure analysis—from conformational details to intermolecular packing forces—is invaluable for understanding and optimizing molecular properties.

As technologies continue to advance, techniques such as microcrystal electron diffraction (MicroED) are emerging as powerful complements to SCXRD, capable of determining structures from crystals that are orders of magnitude smaller than those required for X-ray diffraction. The integration of these cutting-edge techniques with traditional crystallographic methods promises an even deeper understanding of the intricate world of molecular architecture, further accelerating the pace of drug discovery and materials science.

References

  • BenchChem. (n.d.). Crystallization of 3-(2-Ethylbutyl)azetidine.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2).
  • Excillum. (n.d.). Small molecule crystallography.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • PubMed. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.

Sources

A Comparative Guide to the Biological Activity of Morpholinoazetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the morpholine and azetidine rings represent "privileged scaffolds"—structural motifs that frequently appear in biologically active compounds. The morpholine ring, a six-membered heterocycle containing both ether and secondary amine functionalities, is a common feature in drugs due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, offers a unique set of properties.[5] Its conformational rigidity can lock a molecule into a specific bioactive conformation, enhancing its interaction with a biological target. This guide provides a comparative analysis of the biological activities of hybrid molecules that incorporate both the morpholine and azetidine moieties, offering researchers a data-driven overview of their potential in drug discovery. We will delve into their synthesis, compare their performance in key biological assays, and elucidate the structure-activity relationships that govern their efficacy.

Synthetic Strategies: Building the Core Structure

The synthesis of morpholinoazetidine analogs typically involves multi-step reaction sequences. A common approach begins with commercially available starting materials, such as a substituted morpholine amine, which is then subjected to a series of reactions to build the azetidine ring or couple it with a pre-formed azetidine intermediate. For instance, one pathway involves the reaction of a morpholine-containing amine with an ester to form a hydrazide, which can then be cyclized to form various heterocyclic systems.[1] More complex analogs, such as those mimicking natural products, may require convergent synthesis strategies where the morpholine and other fragments are constructed separately and then combined in the final stages.[6]

The choice of synthetic route is critical as it dictates the types and positions of substituents that can be introduced, directly influencing the subsequent biological activity of the analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Analysis & Optimization start Starting Materials (e.g., Substituted Morpholine) ester Ester Formation start->ester hydrazide Hydrazide Formation ester->hydrazide cyclization Cyclization / Coupling (Introduction of Azetidine or other heterocycles) hydrazide->cyclization analogs Library of Morpholinoazetidine Analogs cyclization->analogs char Structural Characterization (NMR, MS, IR) analogs->char antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) analogs->antimicrobial enzyme Enzyme Inhibition Assays (Urease, Cholinesterase, etc.) analogs->enzyme cytotoxic Cytotoxicity Assays (Cancer Cell Lines) analogs->cytotoxic data Comparative Data Analysis (MIC, IC50, GI50) antimicrobial->data enzyme->data cytotoxic->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of morpholinoazetidine analogs.

Comparative Biological Activities

The fusion of morpholine and azetidine moieties has led to the discovery of compounds with diverse and potent biological activities. This section compares the performance of various analogs across different therapeutic areas.

Antimicrobial Activity

Derivatives incorporating the morpholine scaffold have shown significant promise as novel antimicrobial agents, potentially helping to overcome drug resistance.[2] The introduction of azetidine and other heterocyclic components can further modulate this activity.

Table 1: Comparative Antimicrobial Activity of Morpholine Analogs

Compound ID Target Organism Activity Type Potency (MIC or Inhibition Zone) Reference
Compound [I] C. albicans Antifungal 13 mm zone [2]
Compound [I] A. fumigatus Antifungal 18 mm zone [2]
Compound 12 M. smegmatis Antibacterial MIC: 15.6 µg/mL [1]
Compound 8 C. albicans Antifungal MIC: 500 µg/mL [1]
Compound 2d Gram-positive bacteria Antibacterial MIC: 2 µg/mL [3]
Compound 2f Gram-positive bacteria Antibacterial MIC: 2 µg/mL [3]

| Compound 4a | Fungal pathogens | Antifungal | MIC: 0.5 µg/mL |[3] |

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

The data indicates that specific structural modifications lead to potent and selective antimicrobial effects. For example, morpholine-connected pyrazolidine derivatives 2d and 2f exhibited significantly higher antibacterial activity than the standard drug ciprofloxacin in one study.[3] Similarly, compound 4a showed superior antifungal activity compared to the standard clotrimazole.[3]

Enzyme Inhibition

Morpholinoazetidine analogs have been investigated as inhibitors of various enzymes implicated in disease. Urease, for instance, is a key virulence factor in infections caused by Helicobacter pylori.

Table 2: Comparative Enzyme Inhibition Activity of Morpholine Analogs

Compound ID Target Enzyme Inhibition Potency (IC₅₀) Reference
Compound 10 Urease 2.37 ± 0.19 µM [1]
Compound 12 Acetylcholinesterase (AChE) 17.41 ± 0.22 µM [7]
Compound 20 Urease 16.79 ± 0.19 µM [7]
Compound 19 Urease 18.25 ± 0.50 µM [7]

| Compound 17 | Tyrosinase | 3.22 ± 0.70 mM |[7] |

IC₅₀: Half-maximal Inhibitory Concentration. A lower value indicates higher potency.

Compound 10 , a 1,3-thiazole derivative containing a morpholine moiety, proved to be a highly potent urease inhibitor with an IC₅₀ value of 2.37 µM.[1] Another study on morpholine-thiazolidinone hybrids identified several potent inhibitors of urease and cholinesterase enzymes, highlighting the potential of these scaffolds in developing treatments for peptic ulcers and neurodegenerative diseases.[7]

Cytotoxic and Antiproliferative Activity

The cytotoxic potential of these analogs against various cancer cell lines has also been explored, revealing promising candidates for anticancer drug development.

Table 3: Comparative Cytotoxicity of Morpholine Analogs | Compound ID | Cell Line | Activity Type | Potency (GI₅₀ or Activity) | Reference | | :--- | :--- | :--- | :--- | | Compound 2b | HepG2 (Liver Cancer) | Cytotoxicity | GI₅₀: 12.2 µM |[3] | | Compound 4a | MCF-7 (Breast Cancer) | Cytotoxicity | GI₅₀: 07.8 µM |[3] | | N-acetyl morpholino-zampanolide | Cancer Cell Lines | Antiproliferative | Nanomolar range |[6] | | N-benzoyl morpholino-zampanolide | Cancer Cell Lines | Antiproliferative | Nanomolar range |[6] |

GI₅₀: Growth Inhibition 50. The concentration required to inhibit cell growth by 50%.

Notably, morpholine-connected pyrazolidine derivative 4a demonstrated high toxicity against MCF-7 breast cancer cells with a GI₅₀ of 7.8 µM.[3] In a separate study, analogs of the natural product (-)-zampanolide, where the tetrahydropyran ring was replaced with a morpholine moiety, exhibited potent nanomolar antiproliferative activity, essentially equipotent with the natural product itself.[6]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical insights into the structure-activity relationships of these analogs:

  • N-Substitution is Critical: In the morpholino-zampanolide series, N-acetyl and N-benzoyl derivatives showed potent nanomolar activity, whereas the N-tosyl derivative was significantly less active.[6] This demonstrates that the nature of the substituent on the morpholine nitrogen is a key determinant of antiproliferative potency.

  • Heterocyclic Integration Enhances Activity: The integration of other heterocyclic rings, such as 1,3-thiazole or pyrazolidine, alongside the morpholine moiety can dramatically enhance biological activity. Compound 10 (a thiazole derivative) was the most potent antiurease agent in its series[1], while pyrazolidine derivatives showed strong antimicrobial and cytotoxic effects.[3]

  • Substituents on Aromatic Rings: For anti-inflammatory morpholinopyrimidine derivatives, substitutions on the phenyl ring were shown to modulate activity. Compounds with a 4-methoxyphenyl (V4 ) or 4-fluorophenyl (V8 ) group were the most active in inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.[4]

SAR cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Impact on Biological Activity core Morpholinoazetidine Core R1 R1: N-Substituent (on Morpholine) core->R1 Modification Points R2 R2: Aromatic Substituents core->R2 Modification Points R3 R3: Other Heterocycles core->R3 Modification Points act Potency & Selectivity (Antimicrobial, Anticancer, Enzyme Inhibition) R1->act Determines Antiproliferative Potency R2->act Modulates Anti-inflammatory Activity R3->act Enhances Antimicrobial & Enzyme Inhibition

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a foundational pillar of scientific integrity.[1] The biological activity, safety, and intellectual property of a novel compound are all intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques employed for structural elucidation, moving beyond a simple listing of methods to explain the causality behind experimental choices and the synergistic power of a multi-technique approach.

The Orthogonal Approach: A Mandate for Confidence

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound, emphasizing the integration of complementary spectroscopic techniques.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Integration & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - Carbon-Hydrogen Framework - Connectivity Purification->NMR UV_Vis UV-Vis Spectroscopy - Conjugated Systems Purification->UV_Vis Data_Analysis Integrated Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirmed Structure Structure_Proposal->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of synthesized compounds.

Comparative Analysis of Core Spectroscopic Techniques

The following table provides a high-level comparison of the four core spectroscopic techniques, highlighting their primary applications, strengths, and limitations in the context of structural elucidation.

TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and 3D structure.[1][3]Unparalleled for complete structure elucidation; provides definitive evidence of atomic connectivity.[2]Lower sensitivity compared to MS, requires higher sample concentrations.[4]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and fragmentation patterns suggesting substructures.[5][6][7]Extremely high sensitivity (picomolar to femtomolar range), requires very small sample amounts, and is amenable to high-throughput screening.[4][7]Isomers can be difficult to distinguish, and complex fragmentation patterns can be challenging to interpret without reference data.[2]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[8][9]Fast, non-destructive, versatile sample handling (solids, liquids, gases), and provides a unique "fingerprint" for a molecule.[9][10]Provides limited information about the overall molecular skeleton and connectivity.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophores, specifically conjugated π-electron systems and aromatic rings.[11][12]High sensitivity, excellent for quantitative analysis (using the Beer-Lambert Law), and can be used as a detector for liquid chromatography.[11][13]Provides limited structural information; not all compounds are UV-Vis active.[2]

In-Depth Analysis of Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful and definitive technique for determining the detailed structure of an organic compound.[14] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[14] The precise frequency is influenced by the local chemical environment, providing a wealth of structural information.[15]

Causality in Experimental Choices:

  • ¹H NMR: This is typically the first NMR experiment performed. It provides information about the number of different types of protons, their relative numbers (through integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).[3]

  • ¹³C NMR: This experiment provides information about the number of different types of carbon atoms in a molecule.[16] Broadband decoupling is often used to simplify the spectrum, showing a single peak for each unique carbon.

  • 2D NMR (e.g., COSY, HSQC, HMBC): When 1D spectra are insufficient to determine the structure, 2D NMR techniques are employed.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Self-Validating System: The consistency between ¹H, ¹³C, and 2D NMR data provides a self-validating system. For instance, a proton signal that HSQC shows is attached to a specific carbon should also show HMBC correlations to neighboring carbons that are consistent with the proposed structure.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is an indispensable tool in drug discovery and development for confirming molecular weight and deducing the elemental formula of a synthesized compound.[5][6]

Causality in Experimental Choices:

  • Ionization Technique: The choice of ionization method is critical and depends on the analyte's properties.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, common in pharmaceutical analysis.[17]

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, volatile compounds.[17]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial piece of data for confirming the identity of a new compound.

Self-Validating System: The isotopic pattern observed in the mass spectrum must match the theoretical isotopic pattern for the proposed elemental formula. The fragmentation pattern, if present, should also be consistent with the proposed structure, with observed fragments corresponding to logical cleavages of the molecule.

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending).[11] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[8][9]

Causality in Experimental Choices:

  • Sampling Technique: The choice of sampling method depends on the physical state of the sample.

    • Attenuated Total Reflectance (ATR): A common and convenient method for analyzing solid and liquid samples with minimal preparation.

    • KBr Pellet: A traditional method for solid samples.

    • Solution Cell: For analyzing samples dissolved in an IR-transparent solvent.

Self-Validating System: The presence of a strong absorption in the carbonyl region (~1650-1800 cm⁻¹) should be supported by corresponding signals in the ¹³C NMR spectrum (typically in the 160-220 ppm range). Similarly, a broad absorption in the O-H region of the IR spectrum (~3200-3600 cm⁻¹) should correspond to a proton signal in the ¹H NMR spectrum that is exchangeable with D₂O.[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Confirmer

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.[11] It is particularly useful for identifying compounds containing chromophores, which are parts of a molecule that absorb light, especially conjugated π-electron systems.[12][19]

Causality in Experimental Choices:

  • Solvent Selection: The solvent used must be transparent in the wavelength range of interest.

  • Concentration: The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Self-Validating System: The observation of a UV-Vis absorption at a wavelength greater than 200 nm suggests the presence of conjugation or an aromatic ring. This should be consistent with the presence of sp²-hybridized carbons in the ¹³C NMR spectrum and vinylic or aromatic protons in the ¹H NMR spectrum.

The Synergy of Spectroscopic Techniques

The true power of spectroscopic analysis lies in the integration of data from these complementary techniques.

Spectroscopic_Synergy MS MS (Molecular Formula) Proposed_Structure Confident Structural Confirmation MS->Proposed_Structure Provides the 'what' IR IR (Functional Groups) IR->Proposed_Structure Provides the 'parts' NMR NMR (Connectivity) NMR->Proposed_Structure Provides the 'how it's connected' UV_Vis UV-Vis (Conjugation) UV_Vis->Proposed_Structure Confirms electronic system

Caption: The complementary nature of spectroscopic techniques leading to confident structural confirmation.

Experimental Protocols

General Good Laboratory Practices (GLP) for Spectroscopic Analysis

Adherence to Good Laboratory Practices is essential for generating reliable and reproducible data.[20][21]

  • Sample Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation.

  • Solvent Purity: Use high-purity, deuterated solvents for NMR and spectroscopic grade solvents for UV-Vis.

  • Instrument Calibration: Regularly calibrate instruments according to the manufacturer's specifications and internal SOPs.[20]

  • Data Archiving: All raw data, processing parameters, and reports should be meticulously documented and archived.[22]

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

  • Data Analysis: Integrate the signals to determine the relative number of protons, analyze the chemical shifts to infer the electronic environment of the protons, and interpret the splitting patterns (multiplicity) to determine the number of neighboring protons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI.

  • Instrument Setup: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the compound of interest.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm). Compare the experimental isotopic pattern with the theoretical patterns for the most likely elemental formulas.

Conclusion

The structural confirmation of a synthesized compound is a multi-faceted process that requires a thoughtful and integrated approach. By leveraging the orthogonal strengths of NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating picture of their molecule. This not only ensures the scientific integrity of the research but is also a critical step in the journey of transforming a novel molecule into a potential therapeutic.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved January 16, 2026.
  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Retrieved January 16, 2026.
  • Vertex AI Search. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved January 16, 2026.
  • Vertex AI Search. (2018, September 22). Mass spectrometry and drug development – how the two come together. Retrieved January 16, 2026.
  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved January 16, 2026.
  • Vertex AI Search. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved January 16, 2026.
  • Benchchem. (n.d.).
  • Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved January 16, 2026.
  • AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved January 16, 2026.
  • Patsnap Eureka. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 16, 2026.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 16, 2026.
  • ACS Publications. (2019, September 27).
  • Vertex AI Search. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved January 16, 2026.
  • Vertex AI Search. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved January 16, 2026.
  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved January 16, 2026.
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 16, 2026.
  • Scribd. (n.d.). Characterizing Organic Compounds: Structural Effects in Ultra-Violet Spectros. Retrieved January 16, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Retrieved January 16, 2026.
  • ACS Publications. (2015, August 4).
  • Agilent. (1995, February 3). Good Laboratory Practice with a UV-Visible Spectroscopy System (5963-5615E). Retrieved January 16, 2026.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved January 16, 2026.
  • Intertek. (n.d.).
  • ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. Retrieved January 16, 2026.
  • Pendidikan Kimia. (n.d.). Review of Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved January 16, 2026.
  • YouTube. (2024, January 16). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved January 16, 2026.
  • Quora. (2025, April 12). How do chemists use spectroscopy to determine the structure of unknown substances?
  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved January 16, 2026.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 16, 2026.
  • Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes. Retrieved January 16, 2026.
  • Vertex AI Search. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved January 16, 2026.
  • Triclinic Labs. (n.d.). Spectroscopic Chemical Identification and Analysis Services. Retrieved January 16, 2026.
  • Vertex AI Search. (2025, August 6). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 16, 2026.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 16, 2026.
  • Química Organica.org. (n.d.). Vis-UV Spectra in Organic Compounds. Retrieved January 16, 2026.
  • Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved January 16, 2026.
  • Benchchem. (n.d.).
  • MaterialsZone. (2025, January 28). 10 Examples of Good Laboratory Practice (GLP). Retrieved January 16, 2026.
  • ResearchGate. (2025, August 6). (PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved January 16, 2026.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved January 16, 2026.
  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Retrieved January 16, 2026.
  • Goodreads. (1981, September 23). Spectrometric Identification of Organic Compounds by Robert M. Silverstein. Retrieved January 16, 2026.
  • ResearchGate. (n.d.). Comparison between various spectroscopic techniques. Retrieved January 16, 2026.
  • ijirset. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved January 16, 2026.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 16, 2026.
  • http:/ /ejournal.upi. edu. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved January 16, 2026.
  • Vertex AI Search. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved January 16, 2026.
  • Biobide. (n.d.). Good Laboratory Practices (GLP): 2024 Guide. Retrieved January 16, 2026.
  • Wikipedia. (n.d.). Spectroscopy. Retrieved January 16, 2026.

Sources

A Comparative Guide to the Purity Assessment of tert-Butyl 3-morpholinoazetidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the structural integrity and purity of novel building blocks are paramount. tert-Butyl 3-morpholinoazetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds, presents unique analytical challenges due to its structural characteristics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this molecule. We will explore the rationale behind method selection, compare orthogonal chromatographic techniques, and detail protocols for robust impurity profiling, providing researchers, scientists, and drug development professionals with a validated framework for ensuring the quality of this critical synthetic intermediate.

Understanding the Analyte: Structural Considerations for Method Development

The chemical structure of tert-Butyl 3-morpholinoazetidine-1-carboxylate dictates its chromatographic behavior. It comprises a polar morpholino-azetidine core and a non-polar tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature suggests that its retention characteristics can be modulated in different chromatographic modes.

A critical feature is the absence of a significant chromophore that absorbs in the typical UV range (230-400 nm). This inherent property renders standard UV detection potentially insensitive for impurity analysis, necessitating the exploration of alternative detection strategies. Furthermore, the Boc group is notoriously labile under acidic conditions, a factor that must be carefully considered during mobile phase selection to prevent on-column degradation and artifactual impurity generation.[1][2]

The Workhorse Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase HPLC (RP-HPLC) is the initial and most common approach for purity analysis in small molecule drug development due to its robustness and wide applicability.[3]

Rationale for RP-HPLC Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention for the Boc-protected molecule. The end-capping of the silica particles is a crucial parameter to minimize peak tailing of the basic amine moieties.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. A buffered aqueous phase (e.g., ammonium acetate or ammonium formate) is recommended to control the ionization state of the molecule and ensure reproducible retention times and symmetrical peak shapes. Given the acid sensitivity of the Boc group, maintaining a pH between 6 and 8 is advisable for the primary analysis.

  • Detection: UV detection at a low wavelength (e.g., 200-215 nm) is often the only option for molecules lacking a strong chromophore. However, this region is prone to interference from mobile phase additives and common solvents, potentially masking low-level impurities.

Experimental Protocol: RP-HPLC-UV
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile

Orthogonal Approach 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

To gain a more comprehensive impurity profile, employing an orthogonal separation technique is essential.[4] HILIC is an excellent alternative to RP-HPLC, particularly for separating polar compounds that may be poorly retained or co-elute with the main peak in a reversed-phase system.[2][5][6] Potential polar impurities in the synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate could include unreacted morpholine, hydrolyzed azetidine precursors, or the de-Boc degradation product.

Why HILIC?

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[7][8] This creates an aqueous layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. This mechanism is fundamentally different from the hydrophobic interactions in RP-HPLC, offering a different selectivity.[6]

Experimental Protocol: HILIC
  • Column: Amide, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid

  • Mobile Phase B: Water with 0.1% Acetic Acid

  • Gradient: 95% A to 60% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: As per RP-HPLC method (UV or CAD)

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL in 90:10 Acetonitrile:Water

Orthogonal Approach 2: Universal Detection with a Charged Aerosol Detector (CAD)

The limitations of UV detection for chromophore-lacking compounds can be overcome by using a universal detector like a Charged Aerosol Detector (CAD).[9] CAD measures analyte mass by creating charged aerosol particles, providing a response that is largely independent of the chemical structure of the analyte.[10][11] This makes it an invaluable tool for quantifying unknown impurities and for compounds that are "UV-invisible."

Advantages of CAD for this Analysis:
  • Universal Detection: Detects any non-volatile and many semi-volatile analytes.[12]

  • Consistent Response: Provides a more uniform response for different compounds compared to UV, simplifying the quantification of impurities without the need for individual reference standards.[12]

  • High Sensitivity: Often provides low nanogram detection limits.[12]

The CAD can be readily coupled with either the RP-HPLC or HILIC method, provided that volatile mobile phase buffers (e.g., ammonium acetate, ammonium formate) are used.

Comparison of Analytical Approaches

ParameterRP-HPLC-UVHILIC-UVRP-HPLC-CAD
Principle Hydrophobic InteractionHydrophilic PartitioningHydrophobic Interaction
Selectivity Good for non-polar impuritiesExcellent for polar impuritiesGood for non-polar impurities
Detection UV (210 nm)UV (210 nm)Charged Aerosol Detection
Sensitivity Potentially low for impurities lacking chromophoresPotentially low for impurities lacking chromophoresHigh for all non-volatile analytes
Quantification Requires reference standards for each impurityRequires reference standards for each impurityMore uniform response allows for semi-quantitative analysis without standards
Limitations May not retain very polar impurities. UV interference.Requires careful equilibration. May have lower loading capacity.Requires volatile mobile phases. Non-linear response over a wide range.

Ensuring Method Robustness: Forced Degradation Studies

A crucial component of a purity assessment is the validation of the analytical method as "stability-indicating." This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradation products.[3][13] The HPLC method must be able to separate these degradants from the parent compound.[8] Based on the structure, the primary vulnerabilities are the acid-labile Boc group and the potential for oxidation of the morpholine nitrogen.

Forced Degradation Protocol

As per ICH Q1A(R2) guidelines, the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][14]

  • Sample Preparation: Prepare a 1 mg/mL solution of tert-Butyl 3-morpholinoazetidine-1-carboxylate in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours. Neutralize with 1M NaOH before injection. The primary expected degradant is the Boc-deprotected morpholinoazetidine.

  • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours. Neutralize with 1M HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[1] Potential degradants include N-oxides.

  • Thermal Degradation: Store the solid sample at 80°C for 48 hours. Dissolve in the sample solvent before injection.

  • Photolytic Degradation: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[15]

All stressed samples should be analyzed using the developed primary (RP-HPLC) and orthogonal (HILIC) methods to ensure complete separation of all generated degradants.

Visualizing the Workflow

HPLC_Workflow Purity Assessment Workflow cluster_0 Primary Analysis cluster_1 Orthogonal Analysis cluster_2 Method Validation A Sample of tert-Butyl 3-morpholinoazetidine-1-carboxylate B RP-HPLC-UV/CAD (C18 Column) A->B D HILIC-UV/CAD (Amide Column) A->D F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->F C Initial Purity Profile (Non-polar Impurities) B->C H Confirmation of Stability- Indicating Method C->H Validate E Complementary Purity Profile (Polar Impurities) D->E E->H Validate G Analysis of Stressed Samples by RP-HPLC & HILIC F->G G->H

Caption: Workflow for comprehensive purity assessment.

Conclusion

The purity assessment of tert-Butyl 3-morpholinoazetidine-1-carboxylate requires a multi-faceted analytical approach. While a standard RP-HPLC method serves as a solid foundation, its limitations, particularly concerning the detection of chromophore-lacking impurities and the retention of polar species, necessitate the use of orthogonal techniques. The strategic combination of RP-HPLC and HILIC, coupled with a universal detector such as CAD, provides a robust and comprehensive understanding of the impurity profile. Validating these methods through rigorous forced degradation studies ensures that they are stability-indicating, providing the highest level of confidence in the quality of this critical pharmaceutical intermediate for downstream applications.

References

  • PubMed. Charged aerosol detection in pharmaceutical analysis. National Center for Biotechnology Information. Available from: [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials Inc. Available from: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available from: [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Wikipedia. Charged aerosol detector. Wikipedia. Available from: [Link]

  • Walsh Medical Media. Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Walsh Medical Media. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available from: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Wikipedia. Available from: [https://en.wikipedia.org/wiki/Hydrophilic_interaction_chromatography]([Link]_ chromatography)

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. MedCrave. Available from: [Link]

  • Slideshare. orthogonal hplc methods. Slideshare. Available from: [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available from: [Link]

  • National Center for Biotechnology Information. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against the Established PI3K Inhibitor ZSTK474

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the validation of a new chemical entity (NCE) is a rigorous, multi-step process. A critical component of this journey is benchmarking—the systematic comparison of a novel inhibitor against a well-characterized, established drug. This process provides an essential framework for understanding the relative potency, selectivity, and potential therapeutic advantages of the NCE.

This guide provides an in-depth technical framework for benchmarking a novel kinase inhibitor against ZSTK474, a widely studied pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor. As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the scientific reasoning behind each experimental choice, ensuring a self-validating and robust comparative analysis.

The Benchmark: Understanding ZSTK474

ZSTK474 is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, δ, γ).[1][2] Its primary mechanism involves blocking the PI3K/AKT/mTOR signaling pathway, a critical cascade that governs cell proliferation, survival, and growth.[2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime therapeutic target.[3][4] ZSTK474 has been shown to induce G0/G1 cell cycle arrest and exhibits strong anti-tumor activity in various human cancer xenograft models.[5][6] While it is a pan-inhibitor, it shows the most potent activity against the PI3Kδ isoform.[1][7][8]

For the purpose of this guide, we will compare ZSTK474 against a hypothetical NCE, hereafter referred to as "NCE-X," which has been designed with the intent of targeting the PI3K pathway with potentially improved isoform specificity and a better therapeutic window.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (GSK3β, BAD) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Survival & Growth Downstream->Proliferation Promotes ZSTK474 ZSTK474 / NCE-X ZSTK474->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway targeted by ZSTK474.

The Benchmarking Workflow: A Phased Approach

A successful benchmarking strategy progresses from broad, high-throughput biochemical assays to more complex cellular and in vivo models. Each phase provides critical data that informs the decision to advance the NCE.

Benchmarking_Workflow cluster_0 cluster_1 cluster_2 Phase1 Phase 1 In Vitro Biochemical Profiling Phase2 Phase 2 Cellular Activity & MoA Phase1->Phase2 Phase3 Phase 3 In Vivo Efficacy Phase2->Phase3 Decision Go/No-Go Decision Phase3->Decision label1 Potency & Selectivity (IC50) label2 Cellular Potency (GI50) Target Engagement (EC50) label3 Tumor Growth Inhibition Toxicity Assessment

Caption: A phased experimental workflow for benchmarking kinase inhibitors.

Phase 1: In Vitro Biochemical Profiling

Expertise & Experience: The first step is to understand the direct interaction between the inhibitors and their purified kinase targets, devoid of cellular complexity. This allows for a clean comparison of potency and selectivity. We utilize luminescence-based assays, such as ADP-Glo™, because they are highly sensitive, scalable for profiling against a kinase panel, and measure true kinase activity by quantifying ADP production.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Compound Preparation: Prepare 10 mM stock solutions of NCE-X and ZSTK474 in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the desired kinase isoform (e.g., recombinant PI3Kα, β, δ, γ) in kinase reaction buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values
Kinase TargetZSTK474 IC50 (nM)NCE-X IC50 (nM)Fold Selectivity (NCE-X vs. ZSTK474)
PI3Kα1653.2x more potent
PI3Kβ442505.7x less potent
PI3Kδ4.66013.0x less potent
PI3Kγ49751.5x less potent
mTOR>10,000>10,000No significant activity

Trustworthiness: This protocol is self-validating through the use of controls. A positive control (e.g., a known potent inhibitor like Staurosporine) confirms assay performance, while a negative (vehicle) control defines the 100% activity window.[9] Comparing the IC50 values directly provides the first critical data point: is NCE-X more potent or more selective than the benchmark? In this hypothetical dataset, NCE-X shows higher potency for PI3Kα but is less potent against the other isoforms, suggesting a different selectivity profile.

Phase 2: Cellular Activity and Mechanism of Action

Expertise & Experience: A compound's biochemical potency does not always translate to cellular activity. Cell permeability, efflux pump susceptibility, and off-target effects can all influence performance. Therefore, the next crucial step is to assess the inhibitors in a more physiologically relevant context. We use two key assays: a cell proliferation assay to measure the overall impact on cancer cell growth and a Western blot to confirm on-target pathway modulation.

Experimental Protocol 1: Cell Proliferation Assay
  • Cell Seeding: Seed human cancer cells (e.g., BxPC-3 pancreatic cancer cells, which are sensitive to PI3K inhibition) into a 96-well plate at an appropriate density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of NCE-X and ZSTK474 (prepared similarly to the biochemical assay) for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment: Use a viability reagent like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and proliferation. Add the reagent to each well according to the manufacturer's instructions and incubate.

  • Data Acquisition & Analysis: Measure luminescence and calculate the half-maximal growth inhibitory concentration (GI50) by plotting viability against inhibitor concentration.

Experimental Protocol 2: Western Blot for Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with NCE-X and ZSTK474 at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt Ser473, anti-total-Akt).[5]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the reduction in phosphorylation relative to total protein levels.

Data Presentation: Comparative Cellular Potency
Cell LineZSTK474 GI50 (µM)NCE-X GI50 (µM)ZSTK474 p-Akt EC50 (µM)NCE-X p-Akt EC50 (µM)
BxPC-30.80.30.20.08
Colo-3571.20.50.30.11

Trustworthiness: The correlation between the GI50 (cell growth) and EC50 (pathway inhibition) values serves as a critical validation point. A potent inhibitor should block the target pathway at concentrations that lead to growth inhibition. Here, the hypothetical data for NCE-X shows superior cellular potency, consistent with its strong biochemical activity against PI3Kα, a key isoform in many solid tumors.

Phase 3: In Vivo Efficacy Assessment

Expertise & Experience: The ultimate test for any anti-cancer agent is its ability to shrink tumors in a living organism. This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). Human tumor xenograft models, where human cancer cells are implanted in immunodeficient mice, are a standard and essential tool for this evaluation.[6][10][11]

Experimental Protocol: Human Cancer Xenograft Model
  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., WiDr colon cancer cells) into the flank of athymic nude mice.[3]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into three groups: Vehicle control, ZSTK474 (e.g., 200 mg/kg, oral, daily), and NCE-X (e.g., 100 mg/kg, oral, daily). The dosage for NCE-X is based on prior tolerability studies.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose (mg/kg, p.o.)Final Mean Tumor Volume (mm³)% TGIBody Weight Change (%)
Vehicle-1500-+5%
ZSTK47420060060%-2%
NCE-X10045070%+4%

Trustworthiness: In vivo studies must be ethically conducted and statistically sound. The vehicle control group is essential to establish the natural tumor growth rate. The comparison of %TGI at specific doses, coupled with toxicity data (body weight change), provides a comprehensive picture of the therapeutic index. In this example, NCE-X achieves superior tumor growth inhibition at a lower dose and with no signs of toxicity, suggesting a significant potential advantage over ZSTK474.

Decision Framework: Synthesizing the Data

The data from these three phases must be integrated to make a rational, evidence-based decision on the future of the NCE.

Decision_Framework Data Integrated Data (Biochemical, Cellular, In Vivo) Q1 Superior Potency &/or Selectivity? Data->Q1 Q2 Improved In Vivo Efficacy? Q1->Q2 Yes Redesign Redesign for Selectivity/PK Q1->Redesign No Q3 Acceptable Toxicity Profile? Q2->Q3 Yes Stop Terminate Project Q2->Stop No Proceed Proceed to Lead Optimization Q3->Proceed Yes Q3->Stop No

Caption: A logical framework for Go/No-Go decisions in drug discovery.

Conclusion

Benchmarking is not a simple pass/fail exercise; it is a deep scientific investigation. By systematically comparing a new kinase inhibitor like NCE-X against an established standard like ZSTK474, we build a comprehensive performance profile. This multi-phase approach, grounded in sound experimental design and validated protocols, allows researchers to identify compounds with a clear competitive advantage, justifying their advancement toward clinical development and, ultimately, new therapies for patients.

References

  • Yaguchi, S., Fukui, Y., Koshimizu, I., et al. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 98(10), 1638-1642.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem Technical Documents.
  • National Cancer Institute. Definition of PI3K inhibitor ZSTK474. NCI Drug Dictionary.
  • MedchemExpress. ZSTK474 | Autophagy Inducer. MCE.
  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]

  • Kong, D., et al. (2011). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 32(5), 543-552. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Creative Diagnostics. Cell Proliferation Inhibition Assay. Creative Diagnostics Technical Resources. [Link]

  • Serra, V., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Breast Cancer Research, 15(4), R64. [Link]

  • Kong, D., et al. (2008). ZSTK474 is a specific class I PI3 kinase inhibitor. Cancer Research, 68(9 Supplement), 1145. [Link]

  • Venkatesan, N., et al. (2010). ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells. BMC Cancer, 10, 234. [Link]

  • Engelman, J. A. (2009). Generation of in vivo tumor models driven by PI3 kinase subunit p110α and their use in the development of inhibitors to the pathway. Cancer Research, 69(9 Supplement), 1836. [Link]

  • Zoppi, V., et al. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology, 13. [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Preclinical Development – An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical entities with superior pharmacological profiles is a perpetual challenge. Among the myriad of heterocyclic structures, the azetidine ring has emerged as a "privileged" scaffold. Its inherent three-dimensional character, conferred by its high ring strain and sp³-rich nature, offers a unique combination of properties that can enhance solubility, metabolic stability, and target engagement.[1] This guide provides a comparative analysis of the in vivo efficacy of various compounds derived from the versatile azetidine core, with a conceptual focus on derivatives of tert-Butyl 3-morpholinoazetidine-1-carboxylate. While specific in vivo data for morpholino-azetidine derivatives is not yet prominent in published literature, we will draw upon established data from structurally related azetidine compounds to provide a robust framework for preclinical evaluation.

The Strategic Advantage of the Azetidine Moiety

The value of the azetidine ring lies in its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate. Unlike flat, aromatic rings, the puckered conformation of the azetidine ring allows for precise vectoral exits into three-dimensional space, enabling more specific and potent interactions with biological targets. This structural rigidity can also shield molecules from metabolic degradation, prolonging their half-life in vivo.[1] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its clinical significance.[1]

The precursor, tert-Butyl 3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of many such complex molecules, including baricitinib.[2] The introduction of a morpholino group at the 3-position, yielding tert-Butyl 3-morpholinoazetidine-1-carboxylate, offers an interesting modification. The morpholine moiety can further enhance aqueous solubility and introduce a hydrogen bond acceptor, potentially altering the compound's target profile and ADME (absorption, distribution, metabolism, and excretion) properties.

Comparative In Vivo Efficacy of Azetidine Derivatives

To understand the potential in vivo performance of a novel morpholino-azetidine compound, we can compare it to other azetidine derivatives that have been evaluated in preclinical models across various therapeutic areas.

Anti-Tuberculosis Activity: The BGAz Series

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of new therapeutics. A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against Mycobacterium tuberculosis.[3][4][5] These compounds are believed to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[3][6]

CompoundTarget/PathwayAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
BGAz SeriesMycolic Acid BiosynthesisMouse model of TBNot SpecifiedReduction in bacterial load (CFU)Significant bactericidal activity against drug-sensitive and MDR-TB[3][4]

The success of the BGAz series highlights the potential of the azetidine scaffold in developing anti-infective agents. A hypothetical morpholino-azetidine derivative targeting a similar pathway would be evaluated in a comparable in vivo model.

Anticancer Activity: STAT3 Inhibition and Platinum Complexes

The azetidine motif has been incorporated into novel anticancer agents targeting various pathways.

  • STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell signaling, and its aberrant activation is common in many human cancers.[7] A series of potent and selective azetidine-based STAT3 inhibitors have been developed that irreversibly bind to STAT3 and inhibit its DNA-binding activity.[7]

CompoundTarget/PathwayAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
H172 & H182STAT3Triple-Negative Breast Cancer (TNBC) XenograftsNot SpecifiedInhibition of tumor growthPotent anti-tumor response[7]
  • Platinum Complexes: A novel azetidine platinum(II) complex has been synthesized and tested against lymphocytic leukemia in mice, demonstrating the versatility of the azetidine scaffold in coordination chemistry for cancer therapy.[8]

CompoundTarget/PathwayAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
Azetidine platinum(II) complex (3b)DNA cross-linking (presumed)P388 Lymphocytic Leukemia in mice32 mg/kgT/C value (Treated vs. Control survival)T/C value of 162, indicating significant anti-tumor activity[8]
Anti-Inflammatory Activity: JAK Inhibition (Baricitinib as a proxy)

The synthesis of Baricitinib, a JAK inhibitor for autoimmune diseases like rheumatoid arthritis, often utilizes an azetidine core derived from tert-butyl 3-oxoazetidine-1-carboxylate.[2][9][10] The azetidine moiety is crucial for its activity and pharmacokinetic profile. While not a direct derivative of the "morpholino" compound in the topic, its in vivo profile serves as a benchmark for azetidine-containing immunomodulators.

CompoundTarget/PathwayAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
BaricitinibJanus Kinase (JAK1/JAK2)Collagen-induced arthritis in ratsOral administrationReduction in paw swelling, arthritis score, and inflammatory markersDose-dependent amelioration of arthritis(Data from multiple public sources on Baricitinib's preclinical studies)

Experimental Protocols for In Vivo Efficacy Studies

The following are detailed, step-by-step methodologies for key in vivo experiments, explaining the rationale behind the experimental choices.

Protocol 1: Murine Model of Tuberculosis Infection

This protocol is essential for evaluating the in vivo bactericidal activity of novel anti-tubercular agents.

Rationale: The mouse model is the most common and well-characterized small animal model for TB, recapitulating key aspects of human disease.

Methodology:

  • Animal Selection: Use specific-pathogen-free BALB/c or C57BL/6 mice, 6-8 weeks old. These strains are well-characterized for their immune response to M. tuberculosis.

  • Infection: Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) to establish a chronic infection. Aerosol delivery mimics the natural route of human infection.

  • Treatment Initiation: Begin treatment 3-4 weeks post-infection, once a stable bacterial load is established.

  • Compound Administration: Administer the test compound (e.g., a novel morpholino-azetidine derivative) and a positive control (e.g., isoniazid) via the desired route (e.g., oral gavage). The vehicle used for solubilizing the compound should be tested alone as a negative control.

  • Efficacy Assessment: At selected time points (e.g., 2, 4, and 6 weeks of treatment), euthanize cohorts of mice and harvest the lungs and spleen.

  • Bacterial Load Quantification: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis: Compare the log10 CFU counts between the treated, control, and vehicle groups. A statistically significant reduction in CFU indicates efficacy.

Experimental Workflow for Murine TB Model

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Efficacy Assessment animal_selection Select BALB/c mice (6-8 weeks old) infection Aerosol infection with M. tuberculosis H37Rv animal_selection->infection incubation Allow infection to establish (3-4 weeks) infection->incubation treatment Administer test compound, positive control, and vehicle incubation->treatment euthanasia Euthanize mice at time points treatment->euthanasia harvest Harvest lungs and spleen euthanasia->harvest homogenize Homogenize organs harvest->homogenize plating Plate serial dilutions on 7H11 agar homogenize->plating cfu_count Count CFUs after 3-4 weeks plating->cfu_count analysis Compare log10 CFU between groups cfu_count->analysis

Caption: Workflow for evaluating anti-TB compounds in a murine model.

Protocol 2: Xenograft Model for Anticancer Efficacy

This model is a cornerstone for evaluating the in vivo efficacy of potential cancer therapeutics.

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, allow for the direct assessment of a compound's effect on human tumor growth.

Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231 for TNBC) under sterile conditions.

  • Animal Selection: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., an azetidine-based STAT3 inhibitor), a positive control (e.g., a standard-of-care chemotherapy), and a vehicle control.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a maximum allowed size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the different groups. Tumor growth inhibition (TGI) can be calculated.

Signaling Pathway of STAT3 Inhibition

G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription initiates azetidine_inhibitor Azetidine-based Inhibitor azetidine_inhibitor->stat3_active irreversibly binds and inhibits

Caption: Mechanism of action for azetidine-based STAT3 inhibitors.

Conclusion

The azetidine scaffold is a powerful tool in modern drug discovery, capable of producing compounds with excellent in vivo efficacy across a range of diseases. While direct in vivo data for tert-Butyl 3-morpholinoazetidine-1-carboxylate derivatives are still emerging, the comparative data from other azetidine-containing compounds in tuberculosis, cancer, and inflammation provide a strong rationale for their development. The experimental protocols outlined in this guide offer a validated roadmap for the preclinical evaluation of this promising class of molecules. As with any drug development program, careful consideration of the compound's specific physicochemical properties will be crucial in designing and interpreting in vivo studies.

References

  • Ningbo Innopharmchem. (n.d.). High-Purity Baricitinib Intermediate: Synthesis and Pharmaceutical Applications. Retrieved from [Link]

  • Ningbo Innopharmchem. (n.d.). Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. Retrieved from [Link]

  • An Efficient Synthesis of Baricitinib. (2016). Journal of Chemical Research, 40(4), 205-208. Retrieved from [Link]

  • Method and intermediate for the production of baricitinib. (2017). Google Patents.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (2017). Molecules, 22(10), 1647. Retrieved from [Link]

  • Azetidines kill Mycobacterium tuberculosis without detectable resistance by blocking mycolate assembly. (2020). ResearchGate. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). PubMed. Retrieved from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Cancer Letters, 534, 215613. Retrieved from [Link]

  • In the search for new anticancer drugs. VII: Platinum complexes of diaziridines and azetidine. (1984). Journal of Cancer Research and Clinical Oncology, 107(3), 217-220. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). ACS Publications. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to the Cross-Reactivity Profiling of Kinase Inhibitors with a Morpholinoazetidine Core

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for characterizing the cross-reactivity profile of kinase inhibitors, with a focus on a novel, hypothetical inhibitor, "MAZ-inhibitor-1," which features a morpholinoazetidine core. For researchers, scientists, and drug development professionals, a comprehensive understanding of a kinase inhibitor's selectivity is paramount for advancing a compound from a promising hit to a viable clinical candidate. The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities.[1][2][3] Thoroughly profiling these interactions is not merely an academic exercise but a critical step in predicting potential toxicities and uncovering opportunities for polypharmacology.[4][5][6][7]

This document will guide you through the requisite experimental workflows, from broad kinome screening to detailed cellular analysis, providing the rationale behind each method and the framework for interpreting the complex data generated.

The Imperative of Selectivity: Initial Profiling with Biochemical Kinase Assays

The first step in characterizing a new kinase inhibitor is to understand its potency and selectivity across a wide array of kinases. Large-scale biochemical screens provide a broad, initial view of the inhibitor's interaction landscape.[4][8][9] These assays measure the direct inhibition of kinase enzymatic activity in a controlled, in vitro environment.

A common and robust method for this is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[8][10][11] The amount of light generated is inversely proportional to the inhibitory activity of the compound.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilution of MAZ-inhibitor-1 B Dispense into 384-well plate A->B C Add Kinase Enzyme B->C D Incubate (Inhibitor-Kinase Binding) C->D E Add Substrate/ATP Mixture to initiate reaction D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Read Luminescence H->I

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted for determining the IC50 values of MAZ-inhibitor-1 against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of MAZ-inhibitor-1 in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of each serially diluted compound concentration. Include wells with DMSO only as a negative control (100% activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control.

  • Kinase Addition: Add 2 µL of the desired kinase in the appropriate kinase assay buffer to each well.

  • Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase's specific substrate and ATP (at the Km concentration for each kinase) to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour. The optimal time should be determined to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and uses the new ATP to power a luciferase reaction. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Comparative Kinase Selectivity Profile

The selectivity of MAZ-inhibitor-1 should be compared against both a non-selective inhibitor and a known selective inhibitor for its intended target family.

Kinase TargetMAZ-inhibitor-1 IC50 (nM)Staurosporine IC50 (nM)Lapatanib IC50 (nM)Kinase FamilyComments
EGFR (Wild-Type) 8.5 612Tyrosine KinasePrimary Target
ERBB2 (HER2) 15.2 810Tyrosine KinaseHigh affinity off-target
ABL1>10,00020>10,000Tyrosine Kinase
SRC8509>10,000Tyrosine Kinase
LCK1,20015>10,000Tyrosine Kinase
CDK2>10,0003>10,000CMGC
PKA>10,00012>10,000AGC
ROCK15,60018>10,000AGC

This is illustrative data for "MAZ-inhibitor-1."

Validating Target Engagement in a Cellular Environment: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are excellent for broad screening, they do not confirm that an inhibitor can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in cells and tissues.[12][13][14] The principle is that a protein's thermal stability increases when a ligand is bound.[14][15] By heating intact cells treated with the inhibitor to various temperatures, we can assess changes in the target protein's melting point.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture cells to ~80% confluency B Treat with MAZ-inhibitor-1 or DMSO (vehicle) A->B C Incubate for 2 hours B->C D Harvest and resuspend cells C->D E Aliquot cell suspension into PCR tubes D->E F Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes E->F G Freeze-thaw lysis F->G H Centrifuge to separate soluble (non-denatured) and precipitated proteins G->H I Analyze soluble fraction by Western Blot H->I J Quantify band intensity to generate melting curve I->J

Caption: Experimental workflow for Western Blot-based CETSA.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Grow cells known to express the target kinase (e.g., EGFR) to ~80% confluency. Treat the cells with a high concentration of MAZ-inhibitor-1 (e.g., 10 µM) or DMSO as a vehicle control for 2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[14]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Transfer the supernatant (soluble fraction) to new tubes. Quantify the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the melting temperature (Tm) where 50% of the protein is denatured. A shift in the melting curve (ΔTm) for the inhibitor-treated cells compared to the DMSO control indicates target engagement.[16]

Data Presentation: CETSA Melt Curves and Thermal Shift

The results are best visualized as melt curves, with the key data summarized in a table. A significant thermal shift confirms that MAZ-inhibitor-1 binds to EGFR and ERBB2 in a cellular context.

Protein TargetTm (DMSO Control)Tm (MAZ-inhibitor-1)Thermal Shift (ΔTm)Conclusion
EGFR49.5 °C56.2 °C+6.7 °C Confirmed On-Target Engagement
ERBB251.0 °C55.8 °C+4.8 °C Confirmed Off-Target Engagement
ABL153.2 °C53.4 °C+0.2 °CNo significant engagement

This is illustrative data for "MAZ-inhibitor-1."

Unbiased Profiling of Cellular Signaling: Quantitative Phosphoproteomics

To gain a global, unbiased view of how MAZ-inhibitor-1 affects cellular signaling, mass spectrometry-based quantitative phosphoproteomics is the gold standard.[2][17] This technique measures changes in the phosphorylation status of thousands of proteins simultaneously, providing a detailed fingerprint of the inhibitor's activity.[18] It can confirm the downstream effects of on-target inhibition and, crucially, reveal unexpected activity in other pathways, pointing to previously unknown off-targets.[1][18]

G cluster_cell_prep Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis & Data Processing A Grow cells in SILAC media (Light, Medium, Heavy) B Stimulate with growth factor (e.g., EGF) A->B C Treat with MAZ-inhibitor-1 or DMSO B->C D Combine cell populations C->D E Lyse and digest proteins D->E F Enrich for phosphopeptides (e.g., TiO2 chromatography) E->F G Analyze by LC-MS/MS F->G H Identify and quantify phosphopeptides G->H I Map regulated sites to signaling pathways H->I

Caption: Workflow for a SILAC-based quantitative phosphoproteomics experiment.

Experimental Protocol: High-Level Overview of Phosphoproteomics
  • Cell Culture and Labeling (SILAC): Grow three populations of cells in media containing "light" (normal), "medium" (e.g., +4 Da Lys, +6 Da Arg), or "heavy" (e.g., +8 Da Lys, +10 Da Arg) stable isotope-labeled amino acids. This allows for the direct comparison of three states in one MS run.[18]

  • Cell Treatment: Starve cells and then treat as follows:

    • Light: Control (DMSO).

    • Medium: Stimulate with a growth factor like EGF to activate the target pathway.

    • Heavy: Pre-treat with MAZ-inhibitor-1, then stimulate with EGF.

  • Lysis and Digestion: Combine the three cell populations, lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: As phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[17]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify the relative abundance of the light, medium, and heavy forms. Map the significantly regulated phosphorylation sites to known signaling pathways.

Data Presentation: Key Regulated Phosphorylation Sites

The output from a phosphoproteomics experiment is vast. The data is best summarized by focusing on key nodes within expected and unexpected pathways.

ProteinPhosphorylation SitePathwayFold Change (EGF vs. Control)Fold Change (E.GF + MAZ-1 vs. EGF)Interpretation
EGFR pY1173 EGFR Signaling +15.3 -12.5 Direct on-target inhibition
ERK1/2 pT202/pY204 MAPK Signaling +10.1 -9.8 Downstream on-target pathway inhibition
AKT pS473 PI3K/AKT Signaling +8.5 -7.9 Downstream on-target pathway inhibition
STAT3 pY705 JAK/STAT Signaling +1.2 -5.6 Potential off-target effect on an upstream kinase (e.g., SRC family)
CDK1 pY15 Cell Cycle +0.9 -1.1 No significant effect

This is illustrative data for "MAZ-inhibitor-1." The data shows strong inhibition of the EGFR pathway as intended. The unexpected, strong downregulation of STAT3 phosphorylation, despite minimal EGF stimulation, suggests an off-target effect, corroborating the moderate activity seen against SRC in the biochemical screen.

Conclusion: Building a Holistic Profile

The comprehensive cross-reactivity profiling of a novel kinase inhibitor, such as one containing a morpholinoazetidine core, requires an integrated, multi-platform approach. No single assay can provide the complete picture.

  • Biochemical Kinome Screening provides a broad, rapid assessment of an inhibitor's selectivity profile, identifying both the intended target and a list of potential off-targets.

  • Cellular Thermal Shift Assays (CETSA) are essential for validating that the inhibitor engages these targets within the physiological context of a living cell.

  • Quantitative Phosphoproteomics offers an unbiased, global view of the inhibitor's functional consequences on cellular signaling networks, confirming on-target pathway modulation and uncovering unexpected off-target activities.

By synthesizing the data from these orthogonal approaches, researchers can build a high-confidence profile of their inhibitor. This detailed understanding of on- and off-target activities is fundamental to making informed decisions in the drug discovery pipeline, ultimately guiding the development of safer and more effective kinase-targeted therapies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Massey, A. J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Duncan, J. S., et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Andrews, P. D. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Molecular Biology. [Link]

  • Coulombe, J., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Casado, P., et al. (2020). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. Nature Biotechnology. [Link]

  • Eurofins Discovery. (2023). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Giansanti, P., et al. (2010). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • St-Germain, J. R., et al. (2017). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. [Link]

  • Reaction Biology. (2023). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Urasoko, Y., et al. (2023). Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. Biosensors. [Link]

  • Lake, E. W., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. [Link]

  • Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]

  • Liu, H., et al. (2012). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. International Journal of Molecular Sciences. [Link]

Sources

Head-to-head comparison of different synthetic routes to tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, saturated heterocyclic scaffolds are of paramount importance. Among these, the azetidine moiety has garnered significant attention as a versatile building block, offering a unique three-dimensional profile that can enhance physicochemical and pharmacological properties. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to a key derivative, tert-butyl 3-morpholinoazetidine-1-carboxylate, a valuable intermediate for the synthesis of more complex bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic strategies, complete with experimental protocols, comparative data, and mechanistic insights to inform practical laboratory decisions.

Introduction to the Target Molecule

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a disubstituted azetidine that incorporates a morpholine ring, a common pharmacophore known to improve aqueous solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for subsequent functionalization, making this compound a strategic intermediate in medicinal chemistry programs. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations. This guide will dissect two primary synthetic pathways:

  • Route 1: Reductive Amination of tert-Butyl 3-oxoazetidine-1-carboxylate

  • Route 2: Nucleophilic Substitution of a Halogenated Azetidine Intermediate

Route 1: Reductive Amination

This is arguably the most convergent and widely employed approach, starting from the commercially available or readily synthesized ketone, tert-butyl 3-oxoazetidine-1-carboxylate. The reaction proceeds via the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the desired amine.

Mechanistic Rationale

The choice of reducing agent is critical in this pathway. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for reductive aminations due to its mild nature and tolerance of a wide range of functional groups. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it is less likely to reduce the starting ketone before iminium ion formation, thus minimizing side reactions. The slightly acidic nature of NaBH(OAc)₃ can also catalyze the formation of the iminium intermediate.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The starting ketone can be prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. Several oxidation methods are reported, with a common one being the Parikh-Doering oxidation using a sulfur trioxide pyridine complex.[1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 volumes), triethylamine (3.0-5.0 eq) is added.

  • The mixture is cooled to 0-5 °C.

  • A solution of sulfur trioxide pyridine complex (3.0-4.0 eq) in DMSO is added dropwise, maintaining the internal temperature below 25 °C.

  • The reaction is stirred at room temperature for 1-2 hours until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Reductive Amination

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-20 volumes), morpholine (1.1-1.5 eq) is added.

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-morpholinoazetidine-1-carboxylate.

Visualizing the Reductive Amination Pathway

Reductive Amination Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Start->Ketone Oxidation (e.g., SO3-pyridine) Product tert-Butyl 3-morpholinoazetidine-1-carboxylate Ketone->Product Reductive Amination (NaBH(OAc)3) Morpholine Morpholine Morpholine->Product

Caption: Synthetic scheme for Route 1: Reductive Amination.

Route 2: Nucleophilic Substitution

This alternative strategy involves the preparation of an azetidine ring functionalized with a good leaving group at the 3-position, followed by displacement with morpholine. Halides, such as iodide, or sulfonate esters (e.g., tosylate or mesylate) are common leaving groups.

Mechanistic Rationale

This pathway relies on a classic SN2 reaction. The success of this route is contingent on the efficient preparation of the 3-substituted azetidine precursor and the nucleophilicity of morpholine. The choice of solvent is important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the rate of SN2 reactions. The addition of a non-nucleophilic base may be necessary to scavenge the acid formed if the leaving group is a halide.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

This intermediate can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate. A common method is a two-step procedure involving mesylation followed by a Finkelstein reaction.

  • Mesylation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) in a suitable solvent like DCM at 0 °C, methanesulfonyl chloride (1.2-1.5 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is washed with water and brine, dried, and concentrated to give the crude mesylate, which is often used directly in the next step.

  • Finkelstein Reaction: The crude mesylate is dissolved in a polar aprotic solvent like acetone or DMF. Sodium iodide (2.0-5.0 eq) is added, and the mixture is heated to 50-80 °C for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to yield tert-butyl 3-iodoazetidine-1-carboxylate.

Step 2: Nucleophilic Substitution with Morpholine

  • To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (10-20 volumes), morpholine (2.0-3.0 eq) is added.

  • A base such as potassium carbonate or triethylamine (1.5-2.0 eq) may be added to neutralize the hydroiodic acid formed during the reaction.

  • The reaction mixture is heated to 60-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Nucleophilic Substitution Pathway

Nucleophilic Substitution Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Mesylate tert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate Start->Mesylate Mesylation (MsCl, Base) Iodide tert-Butyl 3-iodoazetidine-1-carboxylate Mesylate->Iodide Finkelstein Reaction (NaI) Product tert-Butyl 3-morpholinoazetidine-1-carboxylate Iodide->Product SN2 Substitution (Heat, Base) Morpholine Morpholine Morpholine->Product

Caption: Synthetic scheme for Route 2: Nucleophilic Substitution.

Head-to-Head Comparison

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials tert-Butyl 3-oxoazetidine-1-carboxylate, Morpholinetert-Butyl 3-hydroxyazetidine-1-carboxylate, Morpholine
Key Reagents Sodium triacetoxyborohydrideMethanesulfonyl chloride, Sodium iodide, Base
Number of Steps 1 (from ketone) or 2 (from alcohol)2 (from alcohol)
Typical Overall Yield 70-90% (from ketone)50-70% (from alcohol)
Reaction Conditions Mild (room temperature)Requires heating for substitution
Scalability Generally good; exothermic nature of reduction needs management on a large scale.Good; Finkelstein reaction can be slow.
Atom Economy Moderate; borohydride reagent adds significant waste.Lower; involves displacement of leaving groups.
Safety Considerations Sodium triacetoxyborohydride is moisture-sensitive and releases flammable hydrogen gas upon contact with strong acids.Methanesulfonyl chloride is corrosive and lachrymatory. DMF is a potential reproductive toxin.
Substrate Scope Generally broad for various amines.Dependent on the stability of the substrate to the conditions required for leaving group formation and substitution.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to tert-butyl 3-morpholinoazetidine-1-carboxylate.

Route 1 (Reductive Amination) is often the preferred method due to its convergent nature, higher overall yields, and milder reaction conditions. The direct use of the ketone intermediate makes it a more streamlined process. This route is highly recommended for both small-scale and large-scale synthesis, provided that the cost and availability of the starting ketone and the reducing agent are favorable.

Route 2 (Nucleophilic Substitution) provides a solid alternative, particularly if the 3-oxoazetidine intermediate is unstable or difficult to access. However, it is a longer sequence with potentially lower overall yields. The harsher conditions (heating) required for the substitution step might limit its applicability to more sensitive substrates.

Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific equipment and safety infrastructure available in the laboratory. For most applications, the efficiency and mildness of the reductive amination approach make it the more attractive option.

References

  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. Available at: [Link]

  • Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. Available at: [Link]

  • Luisi, R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature, 575(7783), 483-488. Available at: [Link]

  • Various Authors. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? Chembk. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing drug discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-morpholinoazetidine-1-carboxylate, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety in the laboratory.

PART 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. This proactive step ensures that all potential risks are identified and controlled.

1.1 Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling tert-Butyl 3-morpholinoazetidine-1-carboxylate for disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a chemical fume hood.[4]

1.2 Hazard Identification: Based on analogous compounds, tert-Butyl 3-morpholinoazetidine-1-carboxylate should be treated as a potentially hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause redness and irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5]

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated RiskGHS Pictogram
Skin IrritationCategory 2GHS07
Eye IrritationCategory 2AGHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3GHS07
Acute toxicity, oralCategory 4GHS07
PART 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. Adherence to institutional, local, and federal guidelines is mandatory. The following protocol is based on the requirements set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]

2.1 Waste Characterization and Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Step 1: Designate as Hazardous Waste: Due to its potential hazards, tert-Butyl 3-morpholinoazetidine-1-carboxylate waste should be classified as hazardous chemical waste.

  • Step 2: Segregate from Incompatible Materials: This compound should be segregated from strong acids, strong bases, and strong oxidizing agents to prevent any uncontrolled reactions.

  • Step 3: Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid material, as well as contaminated items like weighing paper and gloves, should be collected in a designated solid chemical waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2.2 Waste Accumulation and Storage: Proper storage of chemical waste in the laboratory, known as a satellite accumulation area (SAA), is critical for safety and compliance.[8][9]

  • Step 1: Select an Appropriate Container:

    • Use a container that is in good condition and compatible with the chemical. For tert-Butyl 3-morpholinoazetidine-1-carboxylate, a high-density polyethylene (HDPE) or glass container is suitable.[10]

    • The container must have a secure, tight-fitting lid to prevent leaks and spills.[11]

  • Step 2: Label the Container Correctly:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[8]

    • The full chemical name, "tert-Butyl 3-morpholinoazetidine-1-carboxylate," must be written on the label. Avoid using abbreviations or chemical formulas.[9]

    • Indicate the approximate concentration or percentage of the compound in the waste container.

  • Step 3: Store in a Designated Area:

    • The waste container should be stored in a designated satellite accumulation area within the laboratory, near the point of generation.[9]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Keep the container closed at all times, except when adding waste.[9][11]

2.3 Final Disposal Procedure: The final disposal of hazardous waste must be handled by trained professionals and licensed waste management facilities.

  • Step 1: Request a Waste Pickup: Once the waste container is nearly full (around 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[9]

  • Step 2: Documentation: Complete all necessary waste disposal forms as required by your institution. This documentation creates a "cradle-to-grave" record of the waste, which is a key component of the Resource Conservation and Recovery Act (RCRA).[10]

  • Step 3: Professional Disposal: The licensed waste management facility will transport the waste for final treatment and disposal, which may involve incineration or other approved methods.[8][12]

PART 3: Emergency Procedures and Decontamination

3.1 Spill Response: In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

3.2 Decontamination of Empty Containers: Empty containers that held tert-Butyl 3-morpholinoazetidine-1-carboxylate must be properly decontaminated before disposal or recycling.

  • Rinse the container three times with a suitable solvent that will dissolve the compound (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid waste.

  • Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the key decision points in the disposal process for tert-Butyl 3-morpholinoazetidine-1-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling of tert-Butyl 3-morpholinoazetidine-1-carboxylate ppe Don Appropriate PPE start->ppe assess Assess Waste Type ppe->assess solid_waste Solid Waste Container assess->solid_waste Solid liquid_waste Liquid Waste Container assess->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup documentation Complete Waste Manifest request_pickup->documentation end Disposal by Licensed Facility documentation->end

Caption: Disposal workflow for tert-Butyl 3-morpholinoazetidine-1-carboxylate.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of tert-Butyl 3-morpholinoazetidine-1-carboxylate, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific excellence.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? APEC. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate. PubChem. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-morpholinoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of tert-Butyl 3-morpholinoazetidine-1-carboxylate. In the fast-paced environment of drug discovery and development, ensuring the safety of our researchers is paramount. This document provides an in-depth, experience-driven protocol for personal protective equipment (PPE) when working with this compound. Our approach is not just to list procedures, but to build a framework of understanding, ensuring that every step is a self-validating measure of safety and scientific integrity.

Core Principles of Protection: A Proactive Stance

Our philosophy is to treat all novel or sparsely documented compounds with a high degree of caution. The absence of comprehensive toxicological data for tert-Butyl 3-morpholinoazetidine-1-carboxylate necessitates a conservative approach to PPE selection. The following recommendations are designed to provide a comprehensive barrier against potential exposure routes.

Recommended Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling tert-Butyl 3-morpholinoazetidine-1-carboxylate, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and potential irritation. Double-gloving provides an extra layer of protection against tears and permeation.[1][2][3]
Eye Protection Chemical safety goggles with side shields or a face shieldProtects against splashes and airborne particles, preventing serious eye irritation or damage.[4][5][6][7][8][9]
Body Protection Laboratory coat or a disposable gownShields the skin and personal clothing from accidental spills and contamination.[1][4][6][10]
Respiratory Protection N95 respirator or higher, used in a well-ventilated area or fume hoodMinimizes the inhalation of airborne particles or aerosols, which may cause respiratory irritation.[5][6][7][8][9][11]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Hand Protection: The First Line of Defense

Direct skin contact is a primary route of chemical exposure. For compounds like tert-Butyl 3-morpholinoazetidine-1-carboxylate, which are likely to cause skin irritation, robust hand protection is non-negotiable.[5][6][7][9][12]

  • Material Choice: Nitrile or neoprene gloves are preferred over latex due to their superior chemical resistance.

  • Double Gloving: When handling the pure compound or concentrated solutions, wearing two pairs of gloves is a prudent measure. The outer glove can be removed if contaminated, leaving the inner glove to protect the user while they exit the contaminated area or re-glove.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, and immediately if contamination is suspected.[2]

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical splashes and airborne particles. Given that related compounds are known to cause serious eye irritation or damage, stringent eye protection is crucial.[5][6][7][9][12]

  • Chemical Safety Goggles: These should be worn at all times when in the laboratory. They provide a seal around the eyes, offering protection from splashes from any direction.

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes, a face shield should be worn in addition to safety goggles for full facial protection.[8]

Body Protection: Minimizing Dermal Exposure

A laboratory coat or disposable gown serves as a removable barrier to protect your skin and personal clothing from contamination.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.

  • Disposable Gown: For procedures with a higher risk of splashes or significant contamination, a disposable, fluid-resistant gown is recommended.[1]

Respiratory Protection: Guarding Against Inhalation

Given that analogous compounds can cause respiratory irritation, controlling the inhalation of dust or aerosols is critical.[5][6][7][9][11][12]

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a chemical fume hood.

  • Respirator Use: If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used. Proper fit testing and training are essential for a respirator to be effective.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Operational Safety Checks
  • Review the SDS (of a related compound): Familiarize yourself with the known hazards and handling precautions.

  • Inspect Your PPE: Ensure all PPE is in good condition and free from defects.

  • Verify Engineering Controls: Confirm that the fume hood is functioning correctly.

  • Prepare Your Workspace: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

Donning PPE: The Correct Sequence

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Gown Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator Goggles/Face Shield Goggles/Face Shield Mask/Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Caption: PPE Donning Sequence

  • Gown: Put on the laboratory coat or disposable gown and fasten it completely.

  • Mask/Respirator: If required, don your respirator. Ensure it has a proper seal.

  • Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your gown.

During Operation: Maintaining a Safe Environment
  • Work Within a Fume Hood: All manipulations of tert-Butyl 3-morpholinoazetidine-1-carboxylate should be performed inside a certified chemical fume hood.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent any contact with skin, eyes, and clothing.[4][10]

  • Prudent Practices: Use the smallest quantities of the chemical necessary for the experiment.

Doffing PPE: Preventing Cross-Contamination

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Gown Gown Goggles/Face Shield->Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator

Caption: PPE Doffing Sequence

The principle here is to remove the most contaminated items first.

  • Gloves: Remove the outer pair of gloves (if double-gloved) and the inner pair, turning them inside out as you remove them.

  • Goggles/Face Shield: Remove your eye and face protection from the back.

  • Gown: Remove your gown, folding the contaminated outside inwards.

  • Mask/Respirator: Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4][6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, that have come into contact with tert-Butyl 3-morpholinoazetidine-1-carboxylate should be placed in a designated, sealed waste container for hazardous chemical waste.

  • Chemical Waste: Unused or waste tert-Butyl 3-morpholinoazetidine-1-carboxylate, as well as any solutions containing it, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.[4][6][10][13]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • State of New Jersey Department of Environmental Protection. N.J. Admin. Code § 7:30-12.20 - Handler personal protective equipment. [Link]

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.